molecular formula C8H6BrO2- B8499459 4-(Bromomethyl)benzoate

4-(Bromomethyl)benzoate

Cat. No.: B8499459
M. Wt: 214.04 g/mol
InChI Key: CQQSQBRPAJSTFB-UHFFFAOYSA-M
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Description

4-(Bromomethyl)benzoate is a useful research compound. Its molecular formula is C8H6BrO2- and its molecular weight is 214.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrO2-

Molecular Weight

214.04 g/mol

IUPAC Name

4-(bromomethyl)benzoate

InChI

InChI=1S/C8H7BrO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

CQQSQBRPAJSTFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CBr)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-(Bromomethyl)benzoate chemical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Stability of Methyl 4-(Bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl this compound (CAS No. 2417-72-3) is a pivotal chemical intermediate in the field of organic and medicinal chemistry.[1] As an ester derivative of a bromoalkylated benzoic acid, it serves as a crucial building block in the synthesis of a variety of compounds, including pharmaceuticals and complex organic materials.[2][3][] Notably, it is a key intermediate in the production of the tyrosine kinase inhibitor Imatinib, which is used in cancer therapy.[1] Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, makes it a versatile reagent for introducing the 4-(methoxycarbonyl)benzyl moiety into molecules.[1] This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

Methyl this compound is a white to off-white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and implementation.

PropertyValueReference
IUPAC Name methyl this compound[5]
Synonyms 4-methoxycarbonylbenzyl bromide, 4-(Bromomethyl)benzoic acid methyl ester, α-Bromo-p-toluic acid methyl ester[1][6]
CAS Number 2417-72-3[1][5]
Molecular Formula C₉H₉BrO₂[1][2][5]
Molecular Weight 229.07 g/mol [1][2][5][7]
Appearance White to off-white crystalline powder[1]
Melting Point 57-58 °C[1][2]
Boiling Point 130-135 °C at 2 mmHg[1][2]
Density ~1.47 g/cm³[1]
Refractive Index 1.559[1]
Purity ≥98-99%[1][6]

Stability and Reactivity

While stable under recommended storage conditions, Methyl this compound is a reactive compound, largely owing to the lability of the benzylic bromide.[1][8]

Storage and Handling:

  • It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][9][10]

  • It is crucial to protect it from moisture, strong light, and heat to maintain its integrity.[1][10] The compound is a lachrymator, meaning it causes tearing, and therefore requires careful handling in a well-ventilated fume hood.[1][10]

Incompatibilities:

  • Moisture: The compound can hydrolyze in the presence of water, particularly under basic conditions, to form 4-(hydroxymethyl)benzoic acid methyl ester or 4-(bromomethyl)benzoic acid.

  • Bases/Alkalis: Strong bases can promote elimination or substitution reactions.[10]

  • Oxidizing Agents: It is incompatible with strong oxidizing agents.[10]

Hazardous Decomposition:

  • When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide).[11]

Reactivity and Decomposition of Methyl this compound MBB Methyl this compound HydrolysisProduct 4-(Hydroxymethyl)benzoic acid methyl ester MBB->HydrolysisProduct Hydrolysis SubstitutionProduct Nucleophilic Substitution Product (R-Nu) MBB->SubstitutionProduct SN2 Reaction DecompProducts CO, CO₂, HBr MBB->DecompProducts Thermal Decomposition Moisture Moisture (H₂O) Base Bases (e.g., NaOH) Nucleophile Nucleophiles (Nu⁻) Heat Heat (Decomposition)

Caption: Reactivity pathways of Methyl this compound.

Experimental Protocols

Synthesis of Methyl this compound via Radical Bromination

A common method for synthesizing Methyl this compound is through the radical bromination of methyl p-toluate (B1214165) using N-bromosuccinimide (NBS).[1][3]

Materials:

  • Methyl p-toluate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)[3][12]

  • Carbon tetrachloride (CCl₄) or Chlorobenzene (solvent)[3][12]

  • Hexane

  • Ethyl acetate (B1210297) (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1.0 eq) in the chosen solvent (e.g., CCl₄).[3]

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.03 eq).[3]

  • Heat the mixture to reflux and maintain for several hours (e.g., 4-7 hours), monitoring the reaction progress via TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.[12]

  • Filter the mixture by suction filtration to remove the succinimide.[3][12]

  • Wash the filtrate with water to remove any remaining succinimide.[13]

  • Concentrate the organic phase under reduced pressure to yield the crude product.[3]

  • Purify the crude solid by recrystallization from a minimal amount of a suitable solvent, such as ethyl acetate or a mixture of n-heptane/ethyl acetate, to obtain pure Methyl this compound as a white crystalline solid.[12][13]

Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Mix Methyl p-toluate, NBS, and AIBN in CCl₄ Reflux 2. Heat to reflux for 4-7 hours Reactants->Reflux Cooling 3. Cool to room temperature and then in an ice bath Reflux->Cooling Filtration 4. Filter to remove succinimide byproduct Cooling->Filtration Transfer mixture Concentration 5. Concentrate filtrate under reduced pressure Filtration->Concentration Recrystallization 6. Recrystallize crude product from ethyl acetate Concentration->Recrystallization FinalProduct Pure Methyl this compound Recrystallization->FinalProduct

Caption: Synthesis and purification workflow.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive method for determining the purity of Methyl this compound and identifying any potential impurities.[14] The following is a general reversed-phase HPLC protocol that can be adapted.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methyl this compound reference standard

  • Volumetric flasks, pipettes

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic[14]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection Wavelength: 227 nm (or determined by UV scan)[15]

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Solutions:

    • Diluent: Prepare the mobile phase mixture (Acetonitrile:Water).

    • Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14]

    • Sample Solution (e.g., 100 µg/mL): Prepare the sample solution in the same manner as the standard solution.[14]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent as a blank to ensure no carryover or contamination.[14]

    • Inject the standard solution in duplicate to check for system suitability (e.g., retention time, peak area repeatability).

    • Inject the sample solution in duplicate.[14]

  • Calculation:

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard chromatogram using the formula: Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

Safety and Handling

Methyl this compound is classified as a hazardous chemical and requires strict adherence to safety protocols.[5][8][11]

GHS Hazard Information:

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1B) H314: Causes severe skin burns and eye damage[5]
Serious Eye Damage/Irritation (Category 1) H318: Causes serious eye damage
Respiratory Sensitization (Category 1) H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5]
Specific target organ toxicity (single exposure) H335: May cause respiratory irritation[9]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9] Work in a well-ventilated area, preferably a chemical fume hood.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust.[10] Wash hands thoroughly after handling.[9]

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

  • First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its preparation is a key step in numerous drug development pipelines. This technical guide provides a comprehensive overview of the two primary synthetic routes for methyl this compound, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data. The guide is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

Introduction

Methyl this compound, with the chemical formula C₉H₉BrO₂, is a bifunctional molecule containing both an ester and a benzylic bromide. This unique combination of functional groups makes it a versatile reagent for introducing the 4-(methoxycarbonyl)benzyl moiety into a target molecule. The benzylic bromide is highly reactive towards nucleophilic substitution, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization.

This guide will explore the two predominant synthetic pathways for obtaining methyl this compound:

  • Route 1: Esterification of p-toluic acid to form methyl p-toluate (B1214165), followed by a free-radical bromination of the benzylic methyl group.

  • Route 2: Free-radical bromination of p-toluic acid to yield 4-(bromomethyl)benzoic acid, which is then subjected to esterification.

Both routes are effective, and the choice between them may depend on the availability of starting materials, desired scale, and specific laboratory conditions.

Synthetic Routes and Mechanisms

Route 1: Esterification Followed by Bromination

This route begins with the conversion of p-toluic acid to its methyl ester, methyl p-toluate, through a Fischer esterification reaction. The subsequent step involves the selective bromination of the benzylic methyl group using a free-radical initiator.

G p_toluic_acid p-Toluic Acid esterification Fischer Esterification p_toluic_acid->esterification methanol (B129727) Methanol (excess) methanol->esterification acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->esterification methyl_p_toluate Methyl p-toluate esterification->methyl_p_toluate bromination Free-Radical Bromination methyl_p_toluate->bromination nbs N-Bromosuccinimide (NBS) nbs->bromination initiator Radical Initiator (e.g., AIBN) initiator->bromination product Methyl this compound bromination->product

Caption: Mechanism of the Fischer esterification of p-toluic acid with methanol.

The bromination of the benzylic methyl group of methyl p-toluate proceeds via a free-radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) serves as the source of bromine radicals.

  • Initiation: The radical initiator (AIBN) decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then react with NBS to produce a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl p-toluate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

    • The benzylic radical reacts with a molecule of NBS to yield the desired product, methyl this compound, and a succinimidyl radical.

    • The succinimidyl radical reacts with HBr to regenerate a bromine radical, continuing the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

G

Caption: Workflow for the synthesis of methyl this compound via Route 2.

The mechanisms for the free-radical bromination and Fischer esterification in this route are analogous to those described for Route 1, with the respective starting materials being p-toluic acid for the bromination and 4-(bromomethyl)benzoic acid for the esterification.

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the synthesis of methyl this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Fischer Esterification of p-Toluic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluic acid and an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed by rotary evaporation to yield crude methyl p-toluate, which can be further purified by distillation or recrystallization if necessary.

Free-Radical Bromination of Methyl p-Toluate
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate in a suitable solvent, such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux. The reaction can also be initiated by UV irradiation. The reaction progress should be monitored by TLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting crude methyl this compound can be purified by recrystallization or column chromatography.

Free-Radical Bromination of p-Toluic Acid

The protocol is similar to the bromination of methyl p-toluate (Section 3.2), with p-toluic acid as the starting material. The resulting product, 4-(bromomethyl)benzoic acid, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Fischer Esterification of 4-(Bromomethyl)benzoic Acid

The protocol is analogous to the esterification of p-toluic acid (Section 3.1), using 4-(bromomethyl)benzoic acid as the starting carboxylic acid.

Data Presentation

The following tables summarize key quantitative data for the compounds involved in the synthesis of methyl this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
p-Toluic AcidC₈H₈O₂136.15180-182274-275
Methyl p-toluateC₉H₁₀O₂150.1732-34217
4-(Bromomethyl)benzoic AcidC₈H₇BrO₂215.04223-227-
Methyl this compoundC₉H₉BrO₂229.0754-58130-135 (at 2 mmHg)

Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
p-Toluic Acid10.5-13.0 (br s, 1H, COOH), 7.95 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃)172.5, 144.0, 130.0, 129.5, 128.0, 21.52900-3100 (O-H), 1680 (C=O), 1610, 1580 (C=C)
Methyl p-toluate7.90 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, Ar-CH₃)167.0, 143.5, 129.5, 129.0, 128.5, 52.0, 21.51720 (C=O), 1280 (C-O), 1610, 1580 (C=C)
4-(Bromomethyl)benzoic Acid13.0 (br s, 1H, COOH), 8.05 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.70 (s, 2H, CH₂Br)171.0, 145.0, 131.0, 130.0, 128.0, 32.02900-3100 (O-H), 1690 (C=O), 1220 (C-Br), 1610, 1580 (C=C)
Methyl this compound8.00 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.50 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃)166.5, 143.0, 130.5, 129.5, 129.0, 52.5, 32.51725 (C=O), 1280 (C-O), 1210 (C-Br), 1610, 1580 (C=C)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Conclusion

The synthesis of methyl this compound can be effectively achieved through two primary routes, each involving a Fischer esterification and a free-radical bromination step. The choice of route will depend on practical considerations in the laboratory. This guide has provided a detailed overview of the mechanisms, experimental procedures, and key data associated with these syntheses. By understanding the principles outlined herein, researchers and drug development professionals can confidently and efficiently prepare this important synthetic intermediate.

An In-depth Technical Guide to the Applications of Methyl 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate (CAS Number: 2417-72-3) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive benzylic bromide and a methyl ester, allows for sequential and selective chemical modifications. This technical guide provides a comprehensive overview of the primary applications of methyl this compound, with a focus on its role as a key intermediate in the synthesis of the targeted cancer therapy drug, Imatinib, and its utility in solid-phase synthesis for the generation of compound libraries. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and biological signaling pathways are presented to facilitate its practical application in a laboratory setting.

Core Applications in Pharmaceutical and Chemical Synthesis

Methyl this compound is a valuable reagent primarily utilized for the introduction of the 4-(methoxycarbonyl)benzyl moiety into a target molecule. The high reactivity of the benzylic bromide allows for facile nucleophilic substitution reactions, while the methyl ester provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

Key Intermediate in the Synthesis of Imatinib

One of the most significant applications of methyl this compound is in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2] The synthesis involves the coupling of a pyrimidine-aniline core with the 4-(methoxycarbonyl)benzyl group, followed by amidation with N-methylpiperazine. While industrial syntheses may utilize the corresponding acyl chloride for the amidation step, the underlying alkylation of N-methylpiperazine with a derivative of methyl this compound is a critical transformation.

The reaction of methyl this compound with N-methylpiperazine yields methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate, a key precursor to the benzamide (B126) portion of Imatinib.

Linker for Solid-Phase Synthesis

The related compound, 4-(bromomethyl)benzoic acid, is extensively used in solid-phase organic synthesis (SPOS) as a precursor to the Wang linker.[3] This linker is fundamental in the creation of combinatorial libraries of small molecules, such as benzimidazoles, for high-throughput screening in drug discovery.[3] The bromomethyl group allows for the attachment of the linker to a solid support resin, while the carboxylic acid serves as an anchor point for the synthesis of a diverse range of compounds. The principles of this application can be extended to methyl this compound for similar applications where a methyl ester is desired in the final product or as a precursor to other functional groups.

Quantitative Data Presentation

The following table summarizes the key physicochemical properties of methyl this compound and the product of its reaction with N-methylpiperazine, a crucial intermediate in the synthesis of Imatinib.

PropertyMethyl this compoundMethyl 4-((4-methylpiperazin-1-yl)methyl)benzoate
CAS Number 2417-72-3[4]314268-40-1[5]
Molecular Formula C₉H₉BrO₂[4]C₁₄H₂₀N₂O₂[5]
Molecular Weight 229.07 g/mol [4]248.32 g/mol [5]
Appearance White to off-white crystalline powder[2]Not specified (typically a solid)
Melting Point 57-58 °C[6]Not available
Boiling Point 130-135 °C at 2 mmHg[6]Not available
Purity ≥98%[6]≥98% (typical for commercial samples)
¹H NMR (CDCl₃, ppm) δ 8.04 (d, 2H), 7.46 (d, 2H), 4.50 (s, 2H), 3.93 (s, 3H) (Predicted)δ 7.97 (d, 2H), 7.40 (d, 2H), 3.90 (s, 3H), 3.55 (s, 2H), 2.50 (br s, 8H), 2.29 (s, 3H) (Predicted)
¹³C NMR (CDCl₃, ppm) δ 166.5, 143.5, 130.1, 129.0, 52.3, 32.5 (Predicted)δ 167.0, 144.9, 129.7, 128.8, 62.6, 55.1, 53.0, 46.0 (Predicted)

Note: NMR data for both compounds are predicted values and may vary slightly from experimental results.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key Imatinib precursor and the preparation of a solid-phase synthesis resin.

Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

This protocol describes the nucleophilic substitution of the benzylic bromide of methyl this compound with N-methylpiperazine.

Materials:

  • Methyl this compound

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Add N-methylpiperazine (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.

Expected Yield: 85-95%

Preparation of a Wang-type Resin for Solid-Phase Synthesis

This protocol describes the preparation of a Wang-type resin using 4-(bromomethyl)benzoic acid, a close analog of the title compound, illustrating the utility of the bromomethyl functionality in solid-phase chemistry.[3]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • 4-(Bromomethyl)benzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Sintered glass funnel

Procedure:

  • Hydrolysis of the starting material: Dissolve 4-(bromomethyl)benzoic acid (1 eq) in an aqueous solution of NaOH (1.2 eq). Heat the mixture to reflux for 2-3 hours. Cool to room temperature and acidify with HCl to pH 3-4 to precipitate 4-(hydroxymethyl)benzoic acid. Collect the solid by vacuum filtration.[3]

  • Attachment to resin: Swell Merrifield resin in DMF. In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (2 eq relative to resin's chlorine content) and Cs₂CO₃ (1 eq) in DMF. Add this solution to the resin suspension.[3]

  • Heat the reaction mixture to 80°C under an inert atmosphere and stir for 16-24 hours.[3]

  • Cool the resin and wash it sequentially with DMF, DMF/water (1:1), water, methanol, and dichloromethane.[3]

  • Dry the resin under vacuum.

Mandatory Visualizations

Signaling Pathway: BCR-ABL and the Mechanism of Action of Imatinib

BCR_ABL_Pathway cluster_BCR_ABL BCR-ABL Oncogenic Signaling cluster_Downstream Downstream Effects cluster_Imatinib Imatinib Inhibition BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) BCR_ABL_Inactive BCR-ABL (Inactive Conformation) ATP ATP Substrate Substrate Protein P_Substrate Phosphorylated Substrate Proliferation Increased Cell Proliferation P_Substrate->Proliferation Apoptosis Inhibition of Apoptosis P_Substrate->Apoptosis Adhesion Altered Adhesion P_Substrate->Adhesion Imatinib Imatinib

Caption: BCR-ABL signaling pathway and Imatinib's mechanism of action.

Experimental Workflow: Synthesis of Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate

Synthesis_Workflow Start Start: Methyl this compound, N-methylpiperazine, K₂CO₃, Acetonitrile Reaction Combine reactants in flask and stir at room temperature for 12-16 hours Start->Reaction Filtration Filter the reaction mixture to remove solid K₂CO₃ and byproducts Reaction->Filtration Concentration1 Concentrate the filtrate under reduced pressure Filtration->Concentration1 Workup Dissolve residue in DCM and wash with NaHCO₃ (aq) and brine Concentration1->Workup Drying Dry the organic layer over anhydrous Na₂SO₄ Workup->Drying Filtration2 Filter to remove the drying agent Drying->Filtration2 Concentration2 Concentrate the filtrate under reduced pressure Filtration2->Concentration2 Product Final Product: Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate Concentration2->Product

Caption: Experimental workflow for the synthesis of a key Imatinib precursor.

Conclusion

Methyl this compound is a cornerstone reagent in medicinal chemistry and organic synthesis. Its utility is prominently demonstrated in the multi-step synthesis of the life-saving anti-cancer drug Imatinib. Furthermore, the reactive nature of its benzylic bromide finds broad applicability in areas such as solid-phase synthesis for the rapid generation of diverse chemical libraries. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this versatile building block in their own research and development endeavors. As the demand for novel therapeutics and functional materials continues to grow, the applications of methyl this compound and its derivatives are poised to expand further.

References

Physical properties of 4-(Methoxycarbonyl)benzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-(Methoxycarbonyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)benzyl bromide, also known by its IUPAC name methyl 4-(bromomethyl)benzoate, is a significant organic compound with the CAS number 2417-72-3.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the production of tyrosine kinase inhibitors like Imatinib and Imatinib mesylate, which are used in cancer therapy.[1] This compound is an ester derivative of a bromoalkylated benzoic acid.[3] Its utility also extends to the preparation of potential anti-HIV agents and as a catalyst in certain organic rearrangements.[3] Given its importance, a thorough understanding of its physical properties is essential for its effective handling, application in synthesis, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of 4-(Methoxycarbonyl)benzyl bromide, detailed experimental protocols for their determination, and visual aids to better illustrate its structure and relevant experimental workflows.

Chemical Structure

The molecular structure of 4-(Methoxycarbonyl)benzyl bromide consists of a benzene (B151609) ring substituted with a methoxycarbonyl group (-COOCH₃) and a bromomethyl group (-CH₂Br) at the para (1,4) positions.

2D Structure of 4-(Methoxycarbonyl)benzyl bromide

Physical Properties

The physical characteristics of 4-(Methoxycarbonyl)benzyl bromide are summarized in the table below. These properties are critical for its storage, handling, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[1][2][4][5]
Molecular Weight 229.07 g/mol [1][2][4][5]
Appearance White to off-white/yellow crystalline powder, crystals, and/or chunks[1][3][6][7]
Melting Point 52-59 °C[6][8][9]
Boiling Point 130-135 °C at 2 mmHg[1][3]
Density ~1.47 g/cm³[1][3]
Solubility Lowly soluble in water; Soluble in chloroform, methanol, and ether.
Refractive Index ~1.559[1]

Note: The compound is described as a lachrymator, meaning it can cause tearing, and requires careful handling in a well-ventilated area.[1][3]

Experimental Protocols

Accurate determination of physical properties is fundamental for verifying the identity and purity of a chemical substance. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[10] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[10]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or Mel-Temp)[10][11][12]

  • Capillary tubes (sealed at one end)[10][11][12]

  • Mortar and pestle (optional, for grinding)[12]

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 4-(Methoxycarbonyl)benzyl bromide sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[12]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.[10] Invert the tube and tap it gently on a hard surface to compact the sample into the sealed bottom. The packed sample height should be approximately 2-3 mm.[12]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[11][12]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get a preliminary range.[11]

  • Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected or preliminary melting point. Then, adjust the heating rate to a slow ramp of 1-2°C per minute.[10][11]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[10]

  • Cooling: Allow the apparatus to cool before performing subsequent measurements.

Workflow for Melting Point Determination
Solubility Determination

Understanding a compound's solubility is key to its application in reactions, extractions, and purifications. The general principle "like dissolves like" is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[13]

Objective: To qualitatively assess the solubility of 4-(Methoxycarbonyl)benzyl bromide in various solvents.

Apparatus:

  • Small test tubes

  • Graduated cylinder or pipette

  • Spatula

  • Vortex mixer or stirring rod

  • Solvents (e.g., water, methanol, chloroform, ether)

Procedure:

  • Sample Preparation: Place a small, measured amount of 4-(Methoxycarbonyl)benzyl bromide (e.g., 25 mg) into a clean, dry test tube.[14]

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[14]

  • Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[14][15]

  • Observation: Observe the mixture against a light source.

    • Soluble: The solid dissolves completely, forming a clear, homogeneous solution.[15]

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.[15]

    • Insoluble: The solid does not appear to dissolve at all.[15]

  • Recording: Record the observations for each solvent tested. For quantitative analysis, one could determine the mass of solute that dissolves in a specific volume of solvent to saturation.[16][17]

Conclusion

The physical properties of 4-(Methoxycarbonyl)benzyl bromide, particularly its crystalline nature, defined melting point, and solubility profile, are fundamental to its role as a high-value intermediate in the pharmaceutical industry. The experimental protocols outlined provide a standardized approach for researchers and drug development professionals to verify the quality and purity of this compound, ensuring consistency and reliability in complex synthetic pathways. Careful adherence to these methodologies and safety precautions is paramount for successful and safe laboratory operations.

References

Spectroscopic Profile of Methyl 4-(Bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-(bromomethyl)benzoate (CAS No: 2417-72-3), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for methyl this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Methyl this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.01Doublet (d)2HAromatic (Ar-H)
7.46Doublet (d)2HAromatic (Ar-H)
4.50Singlet (s)2H-CH₂Br
3.92Singlet (s)3H-OCH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data of Methyl this compound

Chemical Shift (δ) ppmAssignment
166.4C=O (Ester)
142.5Aromatic (Quaternary C)
130.8Aromatic (Quaternary C)
130.1Aromatic (CH)
129.2Aromatic (CH)
52.4-OCH₃
31.8-CH₂Br

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Methyl this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch (-CH₃, -CH₂)
~1720StrongC=O Stretch (Ester)
~1610, ~1440Medium-StrongAromatic C=C Bending
~1280StrongC-O Stretch (Ester)
~1110StrongC-O Stretch (Ester)
~610MediumC-Br Stretch

Sample Preparation: Thin Film/Neat

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of Methyl this compound (GC-MS, EI)

m/zRelative IntensityAssignment
228/230Moderate[M]⁺ (Molecular Ion, bromine isotopes)
149High[M - Br]⁺
118High[M - Br - OCH₃]⁺
90Moderate[C₇H₆]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of methyl this compound (approximately 42 mg) is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1] The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is recorded on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid methyl this compound is placed between two potassium bromide (KBr) plates to create a thin film. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr plate, and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of methyl this compound is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Gas Chromatography: A 1 µL aliquot of the sample solution is injected into the GC, which is fitted with a non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms column with a 0.25 µm film thickness). A representative temperature program starts at 100°C, holds for 2 minutes, then ramps up to 280°C at a rate of 20°C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-400.

Data Interpretation and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of methyl this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Methyl this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_characterization Final Characterization Synthesis Synthesis of Methyl This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Spectral Analysis - Chemical Shift - Integration - Multiplicity NMR->NMR_Data IR_Data IR Spectral Analysis - Functional Group Identification IR->IR_Data MS_Data MS Spectral Analysis - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of methyl this compound.

References

Navigating the Solubility Landscape of Methyl 4-(bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of methyl 4-(bromomethyl)benzoate in various organic solvents. This document addresses a critical knowledge gap by consolidating available qualitative solubility data, providing a detailed experimental protocol for quantitative determination, and illustrating key processes through logical diagrams.

Methyl this compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable manufacturing processes. This guide serves as an in-depth resource for laboratory and industrial applications.

Qualitative Solubility Profile

While extensive research has been conducted on the applications of methyl this compound, quantitative public-domain data on its solubility in a range of organic solvents remains elusive. However, a consistent qualitative profile has been established through various sources. The compound is generally described as being soluble in polar protic and aprotic solvents, with limited solubility in water.

A summary of the available qualitative data is presented in Table 1. It is important to note a contradiction in the literature regarding its solubility in halogenated organic solvents; while one source claims insolubility, another specifies solubility in chloroform.[1][2] This discrepancy highlights the necessity for empirical determination of solubility for specific applications.

Table 1: Qualitative Solubility of Methyl this compound

Solvent ClassificationSolventSolubility Description
Polar Protic MethanolSoluble[2]
EthanolHighly Soluble[1]
Polar Aprotic ChloroformSoluble[2]
EtherHighly Soluble[1]
Non-Polar WaterLowly Soluble[1][2]

Experimental Protocol for Solubility Determination

To empower researchers to generate precise, quantitative solubility data, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Objective: To quantitatively determine the solubility of methyl this compound in a selected organic solvent at a specific temperature.

Materials:

  • Methyl this compound (crystalline, purity ≥98%)

  • Selected organic solvent(s) (analytical grade)

  • Volumetric flasks

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath with agitation capabilities

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation

  • Vials and appropriate glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline methyl this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the minimum time required to achieve a stable concentration.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand in the thermostat for at least 24 hours for the excess solid to sediment.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the weight of the collected filtrate.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated analytical method such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of methyl this compound of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

    • Report the temperature at which the solubility was determined.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocol and a typical signaling pathway where understanding solubility is critical for studying molecular interactions.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent agitate Agitate at Constant Temperature (24-72h) prep_solvent->agitate sediment Sedimentation / Centrifugation agitate->sediment sample Sample & Filter Supernatant sediment->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate signaling_pathway_concept cluster_drug_delivery Drug Delivery & Action cluster_intracellular Intracellular Pathway drug Drug Molecule (e.g., synthesized using Methyl this compound) cell_membrane Cell Membrane drug->cell_membrane Solubility dependent penetration solvent Organic Solvent (Carrier) target Target Protein cell_membrane->target Binding downstream Downstream Signaling target->downstream Modulation response Cellular Response downstream->response

References

The 4-(Alkoxycarbonyl)benzyl Group: A Technical Guide to Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. This technical guide provides a comprehensive overview of the use of the 4-(alkoxycarbonyl)benzyl group, installed via reagents such as methyl 4-(bromomethyl)benzoate, for the protection of carboxylic acids. While not as ubiquitously documented as the standard benzyl (B1604629) or p-methoxybenzyl (PMB) groups, the 4-(alkoxycarbonyl)benzyl moiety offers a nuanced alternative. This guide details the experimental protocols for the protection and deprotection of carboxylic acids using this group, presents quantitative data from analogous systems to predict its efficacy, and visualizes the key chemical transformations and workflows.

Introduction to the 4-(Alkoxycarbonyl)benzyl Protecting Group

The 4-(alkoxycarbonyl)benzyl group is a member of the benzyl family of protecting groups for carboxylic acids. It is introduced by reacting a carboxylic acid with a 4-(halomethyl)benzoate ester, such as methyl this compound. The resulting protected carboxylic acid is a 4-(alkoxycarbonyl)benzyl ester.

The electronic nature of the 4-(alkoxycarbonyl)benzyl group is influenced by the electron-withdrawing ester substituent on the phenyl ring. This modification is expected to alter its stability profile compared to the electron-neutral benzyl group and the electron-rich p-methoxybenzyl (PMB) group. Theoretically, the electron-withdrawing nature of the ester should make the 4-(alkoxycarbonyl)benzyl group more stable to acidic conditions than the PMB group, while still being readily removable by hydrogenolysis. This tunable stability makes it a potentially useful tool in complex synthetic strategies where orthogonal deprotection schemes are required.[1]

Protection of Carboxylic Acids

The most common method for the introduction of the 4-(alkoxycarbonyl)benzyl protecting group is the alkylation of a carboxylate salt with a 4-(halomethyl)benzoate ester. Methyl this compound is a commercially available and commonly used reagent for this purpose.[2] The reaction typically proceeds via an SN2 mechanism and is facilitated by a non-nucleophilic base in a polar aprotic solvent.

General Experimental Protocol for Protection
  • Dissolution: The carboxylic acid (1.0 equivalent) is dissolved in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: A base (1.0-1.5 equivalents) is added to the solution to form the carboxylate salt. Cesium carbonate (Cs₂CO₃) is often a good choice as it tends to provide good yields in SN2 reactions. The mixture is typically stirred at room temperature for a short period to ensure complete salt formation.

  • Alkylation: Methyl this compound (1.0-1.2 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature, or gently heated if the carboxylic acid is sterically hindered, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the pure 4-(methoxycarbonyl)benzyl ester.

Visualization of the Protection Workflow

G cluster_workflow Protection Workflow start Start: Carboxylic Acid, Methyl this compound, Base (e.g., Cs2CO3), Solvent (e.g., DMF) dissolution 1. Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolution deprotonation 2. Add Base to form Carboxylate Salt dissolution->deprotonation alkylation 3. Add Methyl This compound deprotonation->alkylation reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) alkylation->reaction workup 5. Aqueous Work-up and Extraction reaction->workup purification 6. Purify by Column Chromatography workup->purification end_product Product: 4-(Methoxycarbonyl)benzyl Ester purification->end_product

Figure 1. Experimental workflow for the protection of a carboxylic acid.

Deprotection of 4-(Alkoxycarbonyl)benzyl Esters

The cleavage of the 4-(alkoxycarbonyl)benzyl ester to regenerate the free carboxylic acid is most effectively achieved by catalytic hydrogenolysis. This method is generally high-yielding and proceeds under mild conditions, making it compatible with a wide range of functional groups.

General Experimental Protocol for Deprotection (Hydrogenolysis)
  • Dissolution: The 4-(methoxycarbonyl)benzyl ester (1.0 equivalent) is dissolved in a suitable solvent. Common choices include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), or tetrahydrofuran (B95107) (THF).

  • Catalyst Addition: A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution (5-10 mol%). For more resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.

  • Hydrogen Source: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure). Alternatively, a hydrogen transfer reagent, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, can be used in place of hydrogen gas.

  • Reaction: The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by crystallization or chromatography if necessary.

Visualization of the Deprotection Workflow

G cluster_workflow Deprotection Workflow (Hydrogenolysis) start Start: 4-(Methoxycarbonyl)benzyl Ester, Catalyst (e.g., 10% Pd/C), Solvent (e.g., MeOH), Hydrogen Source (H2 or transfer agent) dissolution 1. Dissolve Protected Acid in Solvent start->dissolution catalyst_add 2. Add Palladium Catalyst dissolution->catalyst_add hydrogenation 3. Introduce Hydrogen Source and Stir at Room Temperature catalyst_add->hydrogenation monitoring 4. Monitor Reaction by TLC/LC-MS hydrogenation->monitoring filtration 5. Filter to Remove Catalyst monitoring->filtration concentration 6. Concentrate Filtrate filtration->concentration end_product Product: Free Carboxylic Acid concentration->end_product G cluster_reaction Protection: Esterification RCOOH R-COOH plus1 + reagent Br-CH2-Ph-COOMe arrow_reagents Base (e.g., Cs2CO3) Solvent (e.g., DMF) RCOOCH2PhCOOMe R-COO-CH2-Ph-COOMe plus2 + salt HBr • Base reagent_box->RCOOCH2PhCOOMe G cluster_reaction Deprotection: Hydrogenolysis RCOOCH2PhCOOMe R-COO-CH2-Ph-COOMe plus1 + H2 H2 arrow_reagents Catalyst (e.g., 10% Pd/C) Solvent (e.g., MeOH) RCOOH R-COOH plus2 + TolueneCOOMe CH3-Ph-COOMe reagent_box->RCOOH

References

An In-depth Technical Guide to the Benzylic Bromination of Methyl p-Toluate with N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the benzylic bromination of methyl p-toluate (B1214165) utilizing N-Bromosuccinimide (NBS) as a selective brominating agent. This reaction, a cornerstone of organic synthesis, is pivotal for the introduction of a bromine atom at the benzylic position, yielding methyl p-(bromomethyl)benzoate, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] This document details the underlying free-radical mechanism, offers a comprehensive experimental protocol, presents quantitative data, and discusses potential side reactions and purification strategies.

Introduction

The selective halogenation of benzylic positions is a critical transformation in organic chemistry. N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this purpose, offering high selectivity for the benzylic position over aromatic ring substitution, which can be a competing pathway with molecular bromine. The reaction proceeds via a free-radical chain mechanism, often initiated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means. This guide focuses on the application of this methodology to methyl p-toluate, a readily available starting material, to produce methyl p-(bromomethyl)benzoate.

Reaction Mechanism

The benzylic bromination of methyl p-toluate with NBS follows a free-radical chain reaction mechanism, which can be divided into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or BPO, upon heating or UV irradiation. This generates two radicals. The initiator radical then abstracts a bromine atom from NBS to form a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl p-toluate. This step is favored due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of NBS to yield the desired product, methyl p-(bromomethyl)benzoate, and a succinimidyl radical. The succinimidyl radical can then react with the hydrogen bromide (HBr) generated in the first propagation step to regenerate a bromine radical, thus continuing the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN/BPO) Radical 2 R• Initiator->Radical Δ or hν Br_radical Br• Radical->Br_radical + NBS NBS NBS Termination_products Termination Products Br_radical->Termination_products Radical Combination Methyl_p_toluate Methyl p-toluate Benzylic_radical Benzylic Radical Benzylic_radical->Termination_products HBr HBr Product Methyl p-(bromomethyl)benzoate Succinimide_radical Succinimide (B58015) Radical

Experimental Protocol

This section provides a detailed procedure for the benzylic bromination of methyl p-toluate.

Materials:

  • Methyl p-toluate (C₉H₁₀O₂)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • 2,2'-Azobisisobutyronitrile (AIBN) (C₈H₁₂N₄)

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent such as acetonitrile (B52724) or 1,2-dichlorobenzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl p-toluate (1.0 eq) in carbon tetrachloride (or an alternative solvent).

  • Addition of Reagents: To the solution, add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-7 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol (B145695) or isopropanol) or by silica (B1680970) gel column chromatography using a mixture of hexane and ethyl acetate (B1210297) as the eluent to yield pure methyl p-(bromomethyl)benzoate.[3][4]

ExperimentalWorkflow Start Start: Dissolve Methyl p-toluate in Solvent AddReagents Add NBS and AIBN Start->AddReagents Reflux Reflux Reaction Mixture (2-7 hours) AddReagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash Filtrate: 1. Na2S2O3 (aq) 2. NaHCO3 (aq) 3. Brine Filter->Wash Dry Dry Organic Layer (MgSO4 or Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify End End: Pure Methyl p-(bromomethyl)benzoate Purify->End

Data Presentation

The following tables summarize key quantitative data for the benzylic bromination of methyl p-toluate and the physicochemical and spectroscopic data for the resulting product.

Table 1: Reaction Parameters

ParameterValueReference
Starting Material Methyl p-toluate
Reagents N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN)[3]
Molar Ratio (Substrate:NBS:AIBN) 1 : 1.0-1.1 : 0.02-0.05[3]
Solvent Carbon tetrachloride (CCl₄), Acetonitrile, or 1,2-Dichlorobenzene[3][5]
Reaction Temperature Reflux (e.g., ~77°C for CCl₄)[3]
Reaction Time 2 - 7 hours[3]
Reported Yield Varies, can be optimized to be high[3]

Table 2: Physicochemical and Spectroscopic Data of Methyl p-(bromomethyl)benzoate

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 57-58 °C[1]
Boiling Point 130-135 °C at 2 mmHg[1]
¹H NMR (CDCl₃, ppm) δ 8.01 (d, 2H), 7.46 (d, 2H), 4.50 (s, 2H), 3.92 (s, 3H)[6]
¹³C NMR (CDCl₃, ppm) δ 166.4, 142.9, 130.2, 129.4, 129.2, 52.3, 32.1

Table 3: ¹H NMR Data Comparison

CompoundAr-H (ppm)-CH₂Br (ppm)-CH₃ (ppm)-OCH₃ (ppm)Reference
Methyl p-toluate 7.92 (d, 2H), 7.23 (d, 2H)-2.39 (s, 3H)3.89 (s, 3H)[7]
Methyl p-(bromomethyl)benzoate 8.01 (d, 2H), 7.46 (d, 2H)4.50 (s, 2H)-3.92 (s, 3H)[6]

Potential Side Reactions and Purification

While benzylic bromination with NBS is highly selective, the formation of side products can occur. The primary side product is the dibrominated species, p-(dibromomethyl)benzoate. Over-bromination can be minimized by careful control of the stoichiometry of NBS.

Purification of the crude product is essential to remove unreacted starting material, the succinimide byproduct, and any over-brominated products.

  • Filtration: A simple filtration after cooling the reaction mixture removes the bulk of the insoluble succinimide byproduct.

  • Aqueous Work-up: Washing the organic layer with sodium thiosulfate solution removes residual NBS, while a sodium bicarbonate wash neutralizes acidic impurities.

  • Recrystallization: For solid products like methyl p-(bromomethyl)benzoate, recrystallization is an effective purification technique.[8][9][10][11] A suitable solvent system should be chosen where the desired product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble.

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from starting material and side products, particularly if they have different polarities.[3] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.

Conclusion

The benzylic bromination of methyl p-toluate with N-Bromosuccinimide is a reliable and efficient method for the synthesis of methyl p-(bromomethyl)benzoate. A thorough understanding of the free-radical mechanism, careful control of reaction conditions, and appropriate work-up and purification procedures are crucial for obtaining a high yield of the pure product. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement this important synthetic transformation.

References

Reactivity of the Benzylic Bromide in 4-(Bromomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the benzylic bromide in 4-(bromomethyl)benzoate and its derivatives, crucial intermediates in organic synthesis and pharmaceutical development. The document elucidates the synthesis, chemical properties, and reaction mechanisms associated with this compound, with a particular focus on its application in the synthesis of the tyrosine kinase inhibitor, Imatinib (B729). Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and experimental workflows are presented to offer a comprehensive resource for professionals in the field.

Introduction to this compound

This compound, in its esterified form as methyl this compound, is a pivotal bifunctional organic compound.[1][2] It features a benzene (B151609) ring substituted with a highly reactive bromomethyl group and a carboxyl group, typically protected as an ester. This dual functionality makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and new materials.[1][3] Its significance is underscored by its role as a key intermediate in the production of Imatinib, a highly successful targeted therapy for chronic myeloid leukemia (CML) and other cancers.[4][5]

Physical and Chemical Properties

Methyl this compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in Table 1.

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Melting Point 57-58 °C
Boiling Point 130-135 °C at 2 mmHg
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water.[3]

Table 1: Physical and Chemical Properties of Methyl this compound.

Reactivity of the Benzylic Bromide

The primary site of reactivity in this compound is the benzylic bromide. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state and any carbocation intermediate that may form.[6][7] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.

S(_N)1 and S(_N)2 Mechanisms
  • S(_N)2 Mechanism: This is a one-step, bimolecular reaction where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves.[8] This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. For primary benzylic halides like this compound, the S(_N)2 pathway is common.[6] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[8][9]

  • S(_N)1 Mechanism: This is a two-step reaction that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the leaving group (bromide) to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of the nucleophile on the carbocation. This mechanism is favored by weak nucleophiles, polar protic solvents, and structural factors that stabilize the carbocation.[6]

The presence of the electron-withdrawing carboxylate group (or its ester) at the para position can influence the reaction mechanism. While the benzene ring can stabilize a positive charge through resonance in an S(_N)1 pathway, the electron-withdrawing nature of the substituent can destabilize the carbocation, potentially favoring the S(_N)2 pathway.

Quantitative Reactivity Data

While specific kinetic data for the nucleophilic substitution of this compound with a wide range of nucleophiles is not extensively tabulated in readily available literature, the reactivity can be understood in the context of studies on substituted benzyl (B1604629) bromides. The Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ), is a valuable tool for quantifying the effect of substituents on the reactivity of the benzylic position.[10][11][12] For S(_N)2 reactions of benzyl bromides with amines, electron-donating groups on the benzylamine (B48309) nucleophile increase the reaction rate, while electron-withdrawing groups decrease it.[13] Conversely, electron-withdrawing groups on the benzyl bromide substrate can influence the reaction rate depending on the specific mechanism.

Table 2: Relative Reactivity of Selected Nucleophiles in S(_N)2 Reactions. (General trend, not specific to this compound)

NucleophileRelative Rate
CN⁻High
I⁻High
HS⁻High
Br⁻Moderate
N₃⁻Moderate
Cl⁻Low
H₂OVery Low
CH₃OHVery Low

Experimental Protocols

Synthesis of Methyl this compound

A common method for the synthesis of methyl this compound is the radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.[4]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude methyl this compound by recrystallization or column chromatography.

Synthesis_of_Methyl_4_bromomethyl_benzoate reagents NBS, Benzoyl Peroxide (Radical Initiator) Solvent (e.g., CCl4), Reflux Radical Bromination Radical Bromination start Methyl 4-methylbenzoate product Methyl this compound start->product Radical Bromination

Synthesis of Methyl this compound.
Nucleophilic Substitution with an Amine

The following is a general protocol for the reaction of methyl this compound with a primary or secondary amine, a key step in the synthesis of many pharmaceutical compounds.

Protocol:

  • Dissolve methyl this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).

  • Add the amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the solution. The base is necessary to neutralize the HBr that is formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Nucleophilic_Substitution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Methyl This compound in solvent B Add Amine Nucleophile and Base A->B C Stir at appropriate temperature B->C D Monitor by TLC C->D E Filter solids D->E Reaction Complete F Solvent removal E->F G Aqueous wash F->G H Column Chromatography or Recrystallization G->H I Characterize Product H->I

General workflow for nucleophilic substitution.

Application in the Synthesis of Imatinib

Methyl this compound is a critical starting material for the synthesis of the side chain of Imatinib. The synthesis of Imatinib is a multi-step process that culminates in the coupling of the pyrimidine-amine core with the benzamide (B126) side chain.

A simplified, representative synthesis of Imatinib is as follows:

  • Side-chain synthesis: Methyl this compound undergoes a nucleophilic substitution reaction with N-methylpiperazine to form methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate.

  • Amide bond formation: The ester of the side chain is then converted to a carboxylic acid and subsequently activated (e.g., as an acid chloride) or directly coupled with the amine of the pyrimidine-amine core (N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) to form the final Imatinib molecule.[1]

Imatinib_Synthesis_Pathway cluster_side_chain Side-Chain Synthesis cluster_core Core Moiety cluster_coupling Amide Coupling A Methyl this compound C Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate A->C Nucleophilic Substitution B N-methylpiperazine E Hydrolysis & Activation C->E D Pyrimidine-amine core F Imatinib E->F Amide Bond Formation

Simplified synthetic pathway to Imatinib.

Imatinib and the BCR-ABL Signaling Pathway

Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the protein product of the Philadelphia chromosome translocation that is the hallmark of CML.[4][14] In CML, the BCR-ABL fusion protein is constitutively active, leading to the uncontrolled proliferation of white blood cells.

Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme.[13][15] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cell proliferation and survival. The inhibition of the BCR-ABL pathway by Imatinib ultimately leads to apoptosis (programmed cell death) in the cancerous cells.[4][16]

BCR_ABL_Signaling_Pathway cluster_upstream Upstream cluster_imatinib Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Increased Proliferation RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis Inhibits Apoptosis

References

The Synthesis of Imatinib: A Technical Guide to its Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imatinib (B729), a cornerstone in targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its success lies in the specific inhibition of the Bcr-Abl tyrosine kinase, an enzyme central to the pathophysiology of these cancers. The intricate synthesis of this life-saving drug relies on the efficient construction of several key intermediates. This technical guide provides an in-depth exploration of the core synthetic routes to Imatinib, with a focus on the preparation of its pivotal molecular building blocks. Detailed experimental methodologies, quantitative data, and visual representations of the synthetic and signaling pathways are presented to aid researchers and professionals in the field of drug development.

The Core Synthetic Strategy

The most prevalent synthetic strategies for Imatinib converge on the coupling of a substituted pyrimidine (B1678525) amine moiety with a benzoyl chloride derivative. This is typically preceded by the construction of these two key fragments. The overall synthesis can be conceptually divided into the formation of three crucial intermediates:

  • (2-Methyl-5-nitrophenyl)guanidine: This intermediate serves as a precursor to the substituted aniline (B41778) portion of the pyrimidine core.

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This molecule represents the elaborated pyrimidine core with the necessary nitro-substituted aniline attached.

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: The reduction of the nitro group in the previous intermediate yields this key amine, which is poised for the final coupling reaction.

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride: This is the acylating agent that introduces the piperazine-containing side chain.

The final step involves the amidation reaction between N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine and 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib.

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route to Imatinib, highlighting the key intermediates.

G cluster_final Final Product A 2-Amino-4-nitrotoluene I1 (2-Methyl-5-nitrophenyl)guanidine A->I1 B Guanidine (B92328) Hydrochloride B->I1 C 3-Acetylpyridine I2 3-(Dimethylamino)-1-(3-pyridyl)propen-1-one C->I2 D DMF-DMA D->I2 E 4-(Chloromethyl)benzoic acid I5 4-(4-Methylpiperazin-1-ylmethyl) benzoic acid E->I5 F N-Methylpiperazine F->I5 I3 N-(2-Methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine I1->I3 I2->I3 I4 N-(5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine I3->I4 Reduction Imatinib Imatinib I4->Imatinib I6 4-(4-Methylpiperazin-1-ylmethyl) benzoyl chloride I5->I6 Chlorination I6->Imatinib

A common synthetic pathway to Imatinib.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product, along with tabulated quantitative data.

Synthesis of (2-Methyl-5-nitrophenyl)guanidine

This intermediate can be prepared from 2-amino-4-nitrotoluene and cyanamide (B42294) or from 2-chloro-4-nitrotoluene (B140621) and guanidine hydrochloride. The former is a common laboratory-scale method.

Experimental Protocol:

To a flask containing 2-amino-4-nitrotoluene (20.0 g, 0.13 mol) is added a 50% aqueous solution of cyanamide (27.5 ml, 0.35 mol) and a 50% aqueous methanol (B129727) solution (25 ml). The mixture is heated to 60-65 °C. Concentrated hydrochloric acid (22.5 ml) is added dropwise, and the reaction is continued for 4 hours. The reaction mixture is then cooled to 20-25 °C and neutralized by the dropwise addition of a saturated aqueous sodium hydroxide (B78521) solution. The precipitated product is collected by filtration, washed with water, and dried.[1]

ParameterValueReference
Yield 97%[1]
Purity (HPLC) >99.0%[1]
Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This key intermediate is formed by the cyclization reaction between (2-methyl-5-nitrophenyl)guanidine and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.

Experimental Protocol:

A mixture of (2-methyl-5-nitrophenyl)guanidine (63 g, 0.324 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (62.5 g, 0.357 mol) in n-butanol (560 ml) is heated to 120°C for 9 hours. After cooling to room temperature, water (450 ml) is added, and the mixture is stirred for 3-4 hours. The resulting solid is collected by filtration and dried to afford the product.[2]

ParameterValueReference
Yield 81.9%[2]
Purity (HPLC) 99.9%[2]
Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

The nitro group of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is reduced to an amine to provide this crucial intermediate for the final coupling step.

Experimental Protocol:

To a 500 ml four-necked flask, 10 g (32.6 mmol) of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, 0.2 g of 10% Pd/C, and 300 ml of ethyl acetate (B1210297) are added. While stirring, 7.2 g (114.1 mmol) of ammonium (B1175870) formate (B1220265) and 4.6 g (32.6 mmol) of anhydrous sodium sulfate (B86663) are added. The mixture is heated to reflux for 6 hours. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to yield the product.[3]

ParameterValueReference
Yield >90%[3]
Purity (HPLC) >99.5%[3]
Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride

This acylating agent is typically prepared from 4-(chloromethyl)benzoic acid and N-methylpiperazine, followed by conversion of the carboxylic acid to the acid chloride.

Experimental Protocol:

A mixture of 4-(chloromethyl)benzoic acid (100g), N-methylpiperazine (59g), potassium carbonate (41g), and water (400ml) is heated at 150°C for 30 minutes. The reaction mixture is cooled, and the intermediate 4-(4-methylpiperazin-1-ylmethyl)benzoic acid is isolated. This intermediate is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) to yield the final product, which is often used in its dihydrochloride (B599025) salt form.[4]

ParameterValueReference
Yield 97.9% (for the dihydrochloride salt)[4]
Purity 99.9%[4]
Synthesis of Imatinib

The final step is the condensation of the key amine intermediate with the benzoyl chloride derivative.

Experimental Protocol:

To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (27.7 g) and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (50 g) in tetrahydrofuran (B95107) (250 ml), a solution of sodium methoxide (B1231860) (10 g) in methanol (10 ml) is added. The reaction mixture is heated to reflux. Upon completion, the solution is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to obtain Imatinib base.[5]

ParameterValueReference
Yield 91%[5]
Overall Yield ~50% (from four steps)[5]
Purity 99.99%[5]

Mechanism of Action: Imatinib's Targeting of the Bcr-Abl Signaling Pathway

Imatinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. In CML, the Philadelphia chromosome translocation leads to the formation of the Bcr-Abl fusion protein, which is a constitutively active tyrosine kinase. This aberrant kinase phosphorylates numerous downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis. Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of its substrates. This effectively blocks the downstream signaling pathways and induces apoptosis in Bcr-Abl-positive cells.[6][7]

The following diagram illustrates the mechanism of action of Imatinib.

G cluster_pathway Bcr-Abl Signaling Pathway cluster_inhibition Inhibition by Imatinib BcrAbl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate BcrAbl->Substrate Phosphorylation P_Substrate Phosphorylated Substrate BcrAbl->P_Substrate ATP ATP ATP->BcrAbl Downstream Downstream Signaling (e.g., Ras, STAT5) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BcrAbl Blocks ATP Binding

Imatinib's inhibition of the Bcr-Abl signaling pathway.

Conclusion

The synthesis of Imatinib is a multi-step process that hinges on the successful preparation of several key intermediates. This guide has provided a detailed overview of the synthetic routes, experimental protocols, and quantitative data associated with these pivotal steps. A thorough understanding of these chemical transformations is essential for process optimization, impurity profiling, and the development of next-generation kinase inhibitors. The provided visualizations of the synthetic pathway and the mechanism of action serve to further clarify the intricate chemistry and biology behind this landmark targeted therapy.

References

An In-Depth Technical Guide to Solid-Phase Synthesis Using Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of solid-phase synthesis (SPS), with a particular focus on the critical role of bifunctional linkers. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other areas where the synthesis of peptides and other complex organic molecules is essential. This document delves into the core principles of SPS, details the various types of linkers and their applications, presents quantitative data to aid in their selection, and provides detailed experimental protocols for key synthetic steps.

Introduction to Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful chemical technique that has revolutionized the synthesis of complex molecules, most notably peptides.[1] Developed by R. Bruce Merrifield, this methodology involves the stepwise construction of a target molecule on an insoluble solid support, or resin. The key advantage of SPS lies in its ability to simplify the purification process; unreacted reagents and byproducts can be easily removed by simple filtration and washing, while the growing molecule remains covalently attached to the solid support.[2] This approach has enabled the routine synthesis of long peptides and has been instrumental in the advancement of drug discovery and development.[3][4]

At the heart of SPS is the bifunctional linker , a chemical moiety that serves as the bridge between the solid support and the nascent molecule.[4] The linker's properties are paramount to the success of the synthesis, as it dictates the conditions under which the final product is cleaved from the resin and ultimately determines the C-terminal functionality of the synthesized molecule.[5]

The Role and Anatomy of a Bifunctional Linker

A bifunctional linker in SPS possesses two key reactive sites: one for attachment to the solid support and another for anchoring the first building block of the target molecule. The choice of linker is a critical strategic decision in planning a solid-phase synthesis, as it must be stable to the repeated reaction conditions of the entire synthesis (e.g., deprotection and coupling steps) and yet be selectively cleavable at the final stage to release the desired product in high yield and purity.[6]

Types of Bifunctional Linkers and Their Applications

Bifunctional linkers can be broadly categorized based on their cleavage strategy, which in turn determines the C-terminal functionality of the synthesized molecule.

Acid-Labile Linkers for C-Terminal Carboxylic Acids

These are the most common types of linkers used in solid-phase peptide synthesis (SPPS) for the production of peptides with a C-terminal carboxyl group.

  • Wang Resin: This is a widely used resin for Fmoc-based SPPS.[7] The p-alkoxybenzyl alcohol linker is cleaved by moderate to strong acid, typically trifluoroacetic acid (TFA).[7][8]

  • Merrifield Resin: The original resin used in SPS, it features a chloromethyl linker. Cleavage requires strong acid conditions, such as hydrogen fluoride (B91410) (HF).[9]

  • 2-Chlorotrityl (2-CTC) Resin: This resin is highly acid-sensitive, allowing for cleavage under very mild acidic conditions.[10] This feature is particularly advantageous for the synthesis of protected peptide fragments and for minimizing side reactions like racemization and diketopiperazine formation.[10][11]

Acid-Labile Linkers for C-Terminal Amides

For the synthesis of peptide amides, which are common in many biologically active peptides, specialized linkers are required.

  • Rink Amide Resin: This is a popular choice for the synthesis of peptide amides using Fmoc chemistry. The linker is based on a di-alkoxy-benzhydrylamine and is cleaved with TFA to yield a C-terminal amide.[8][12]

  • PAL (Peptide Amide Linker): Similar to the Rink Amide linker, the PAL linker is also cleaved by TFA to produce peptide amides.

Safety-Catch Linkers

Safety-catch linkers offer an additional layer of orthogonality and control in SPS. These linkers are stable to the standard conditions of both Fmoc and Boc chemistries. They require a specific chemical activation step before they become susceptible to cleavage.[4][6]

  • Sulfonamide-Based Linkers (e.g., Kenner and Ellman Linkers): The linker is stable until the sulfonamide nitrogen is alkylated (e.g., methylated). This activation makes the acyl-sulfonamide bond labile to nucleophilic attack, allowing for cleavage with various nucleophiles to generate peptide amides, esters, or acids.[4]

  • Sulfoxide-Based Linkers: These linkers are stable in their sulfoxide (B87167) form. Reduction of the sulfoxide to a sulfide (B99878) activates the linker for cleavage under acidic conditions.[6]

Photolabile Linkers

Photolabile linkers provide a mild and orthogonal cleavage strategy, as the final product is released from the resin by irradiation with UV light, often at wavelengths around 365 nm. This method avoids the use of harsh acidic or basic reagents, which can be beneficial for sensitive molecules.[6]

  • o-Nitrobenzyl Linkers: This is the most common class of photolabile linkers. Upon irradiation, an intramolecular rearrangement occurs, leading to the cleavage of the ester or amide bond and release of the synthesized molecule.[13]

Quantitative Data on Linker Performance

The choice of resin and linker significantly impacts the overall success of a solid-phase synthesis. Key performance indicators include the resin's loading capacity, the cleavage yield, and the purity of the final product. The following tables summarize typical quantitative data for various commonly used resins and linkers.

Table 1: Comparison of Common Resins for Solid-Phase Peptide Synthesis

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90Moderate to High
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+Moderate to High
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions0.3 - 1.6+Generally high, especially for protected fragmentsHigh

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.

Table 2: Examples of Peptide Synthesis with Different Resins and Linkers

Peptide SequenceResin/LinkerCrude Purity (%)Isolated Yield (%)Reference
H-Tyr-Ile-Ile-Phe-Leu-NH₂Rink-Amide-Li-Resin96.181[13]
Fmoc-Gly-Lys(Boc)-Thr(tBu)-OH2-CTC Resin (activated with 50% SOCl₂)93.4 (loading)-[11]
Leu-enkephalin (YGGFL)Wang Resin (Picoc-SPPS)>9585[8]
Leu-enkephalin amide (YGGFL-NH₂)Rink Amide-AM Resin (Picoc-SPPS)>9588[8]
Palmitoyl-Lys(Boc)-Gly-Gly-OHSulfinyl Safety-Catch LinkerHigh (not specified)>90 (cleavage)[14]
Cyclic Peptides (various)Hcnb Photolabile LinkerHigh (not specified)High (overall)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in solid-phase peptide synthesis using the Fmoc/tBu strategy.

Resin Swelling

Purpose: To allow the resin beads to swell in an appropriate solvent, making the reactive sites accessible.

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at a volume of approximately 10-15 mL per gram of resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

Fmoc Deprotection

Purpose: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

Protocol:

  • To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Amino Acid Coupling using HBTU/HOBt

Purpose: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.

Protocol:

  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage from Wang Resin

Purpose: To cleave the synthesized peptide from the Wang resin and simultaneously remove acid-labile side-chain protecting groups.

Protocol:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Activation and Cleavage of a Sulfonamide Safety-Catch Linker

Purpose: To activate the safety-catch linker and subsequently cleave the peptide from the resin.

Protocol: Activation (N-alkylation):

  • Swell the peptide-resin in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a solution of iodoacetonitrile (B1630358) (ICH₂CN) and N,N-diisopropylethylamine (DIPEA) in THF.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Wash the resin thoroughly with THF, DCM, and methanol, then dry under vacuum.

Cleavage (Nucleophilic Attack):

  • Swell the activated peptide-resin in a suitable solvent (e.g., dioxane).

  • Add a solution of the desired nucleophile (e.g., 0.5 M ammonia (B1221849) in dioxane for a peptide amide).

  • Agitate the mixture for 12-18 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Isolate the peptide by precipitation with cold diethyl ether.

Cleavage from a Photolabile Linker

Purpose: To release the peptide from the solid support using UV light.

Protocol:

  • Suspend the peptide-resin in a suitable solvent (e.g., a mixture of dichloromethane, methanol, and water) in a quartz or borosilicate glass reaction vessel.

  • Irradiate the suspension with a UV lamp (typically at 365 nm) at room temperature with gentle stirring. The irradiation time will depend on the specific linker and the scale of the reaction, but can range from 1 to 24 hours.

  • Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Evaporate the solvent to obtain the crude peptide.

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental workflows and decision-making processes in solid-phase synthesis.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 6. Cleavage from Resin Repeat->Cleavage Final cycle Purification 7. Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Linker_Selection start Desired C-terminus? acid Carboxylic Acid start->acid Acid amide Amide start->amide Amide special Other (e.g., photolabile, safety-catch)? start->special Other protected_frag Protected Fragment? acid->protected_frag rink Rink Amide Resin amide->rink sensitive_aa C-terminal Cys/His? protected_frag->sensitive_aa No ctc 2-CTC Resin protected_frag->ctc Yes wang Wang Resin sensitive_aa->wang No sensitive_aa->ctc Yes photolabile Photolabile Linker special->photolabile safety_catch Safety-Catch Linker special->safety_catch

Caption: Decision tree for selecting an appropriate linker in SPPS.

Safety_Catch_Mechanism cluster_stable Stable State cluster_activated Activated State StableLinker Peptide-Linker(SO₂NH)-Resin Activation Activation (e.g., Alkylation) StableLinker->Activation ActivatedLinker Peptide-Linker(SO₂N(R))-Resin Cleavage Cleavage (Nucleophilic Attack) ActivatedLinker->Cleavage Activation->ActivatedLinker Product Cleaved Peptide Cleavage->Product

Caption: Mechanism of a sulfonamide-based safety-catch linker.

Photolabile_Mechanism cluster_initial Initial State cluster_cleaved Cleaved State InitialLinker Peptide-Linker(o-nitrobenzyl)-Resin Irradiation UV Irradiation (e.g., 365 nm) InitialLinker->Irradiation CleavedPeptide Cleaved Peptide Byproduct Linker Byproduct-Resin Irradiation->CleavedPeptide Irradiation->Byproduct

Caption: Mechanism of a photolabile linker.

Conclusion

The selection of an appropriate bifunctional linker is a cornerstone of successful solid-phase synthesis. This guide has provided a detailed overview of the various types of linkers available, their specific applications, and the quantitative aspects of their performance. By understanding the chemical principles behind each linker and following robust experimental protocols, researchers can optimize their synthetic strategies to achieve high yields and purities of their target molecules. The continued development of novel linker technologies will undoubtedly further expand the capabilities of solid-phase synthesis in the years to come.

References

The Strategic Role of 4-(Bromomethyl)benzoic Acid in Modern Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(bromomethyl)benzoic acid, a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its unique bifunctional nature, possessing both a reactive bromomethyl group and a carboxylic acid moiety, allows for its strategic incorporation into complex molecular architectures, particularly in the development of angiotensin II receptor blockers (ARBs). This document will delve into its core applications, detail experimental protocols, and present quantitative data to illustrate its significance in medicinal chemistry.

Core Properties and Reactivity

4-(Bromomethyl)benzoic acid is a white to off-white crystalline solid. Its chemical structure features a benzene (B151609) ring substituted with a bromomethyl group and a carboxylic acid group at the para position. This arrangement makes it a versatile reagent in organic synthesis. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid group provides a handle for amide bond formation or other derivatizations.

Table 1: Physicochemical Properties of 4-(Bromomethyl)benzoic Acid

PropertyValue
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol
Melting Point223-227 °C
Boiling Point335.9 °C at 760 mmHg
CAS Number6232-88-8

The primary utility of 4-(bromomethyl)benzoic acid in drug synthesis lies in its ability to act as a linker, introducing the 4-(carboxyphenyl)methyl moiety into a target molecule. This is particularly crucial in the synthesis of the "sartan" class of antihypertensive drugs.

Application in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

The most prominent application of 4-(bromomethyl)benzoic acid is in the synthesis of ARBs like Telmisartan and Candesartan. These drugs are essential for the management of hypertension and other cardiovascular conditions. They function by blocking the action of angiotensin II, a potent vasoconstrictor, at the AT₁ receptor.

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological pathway that regulates blood pressure and fluid balance.[1] Angiotensin II, a key component of this system, is a potent vasoconstrictor that increases blood pressure.[1] It exerts its effects by binding to AT₁ receptors located on various cells.[1][2] ARBs, often synthesized using 4-(bromomethyl)benzoic acid derivatives, competitively inhibit the binding of angiotensin II to the AT₁ receptor.[2][3][4] This blockade leads to vasodilation, reduced aldosterone (B195564) secretion, and ultimately, a lowering of blood pressure.[1][3][5]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ARB ARBs (e.g., Telmisartan) (Synthesized using 4-(bromomethyl)benzoic acid) ARB->AT1_Receptor blocks

RAAS pathway and the inhibitory action of ARBs.

Case Study: Synthesis of Telmisartan

Telmisartan is a widely prescribed ARB, and its synthesis provides an excellent example of the utility of 4-(bromomethyl)benzoic acid derivatives. In a common synthetic route, a protected form of 4-(bromomethyl)benzoic acid, such as methyl 4'-(bromomethyl)biphenyl-2-carboxylate, is reacted with a complex benzimidazole (B57391) intermediate.

The general workflow for this synthesis involves the preparation of the key benzimidazole and biphenyl (B1667301) intermediates, followed by their coupling, and subsequent deprotection to yield the final active pharmaceutical ingredient (API).

Telmisartan_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Coupling and Deprotection A Starting Materials for Benzimidazole Core B Benzimidazole Intermediate (e.g., DMPBB) A->B E N-Alkylation Reaction B->E C Starting Materials for Biphenyl Moiety D 4'-(Bromomethyl)biphenyl- 2-carboxylate C->D D->E F Protected Telmisartan Ester E->F G Hydrolysis (Deprotection) F->G H Telmisartan API G->H

General workflow for the synthesis of Telmisartan.

Table 2: Representative Data for Telmisartan Synthesis Steps

StepReactantsReagents/ConditionsProductYield (%)
N-Alkylation2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl esterDMF, Base (e.g., K₂CO₃)Methyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate>90
HydrolysisMethyl 4'-[[4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylateNaOH, Methanol (B129727)/WaterTelmisartan~85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

The following is a representative, generalized protocol based on common synthetic procedures.

Materials:

  • 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole

  • 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester

  • Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

  • Sodium Hydroxide (B78521) (NaOH)

  • Water

  • Acetic Acid

Procedure:

  • N-Alkylation:

    • To a solution of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole in DMF, add potassium carbonate.

    • Stir the mixture at room temperature.

    • Slowly add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester in DMF.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the Telmisartan methyl ester.

  • Hydrolysis:

    • Suspend the Telmisartan methyl ester in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux.

    • Maintain reflux for several hours until the hydrolysis is complete.

    • Cool the reaction mixture and adjust the pH to 5.0-5.5 with acetic acid to precipitate the Telmisartan.

    • Filter the solid, wash with water, and dry under vacuum to yield the final product.[6]

Broader Applications and Future Outlook

While the synthesis of sartans is the most prominent application, the unique reactivity of 4-(bromomethyl)benzoic acid makes it a valuable tool for medicinal chemists in various contexts. It can be used as a rigid linker to connect different pharmacophores, to introduce a carboxylic acid group for improving solubility or for further functionalization, and in the development of prodrugs.

The logical relationship of utilizing 4-(bromomethyl)benzoic acid as a bifunctional building block is straightforward. Its two distinct reactive sites allow for a sequential and controlled introduction into a target molecule, providing a reliable method for constructing complex molecular frameworks.

Logical_Relationship Reagent 4-(Bromomethyl)benzoic Acid Bromomethyl Bromomethyl Group (Electrophilic site for C-N or C-O bond formation) Reagent->Bromomethyl possesses CarboxylicAcid Carboxylic Acid Group (Nucleophilic site for amide bond formation, etc.) Reagent->CarboxylicAcid possesses DrugMolecule Final Drug Molecule Bromomethyl->DrugMolecule incorporates into CarboxylicAcid->DrugMolecule incorporates into

Bifunctional nature of 4-(bromomethyl)benzoic acid.

References

Methodological & Application

Application Notes and Protocols for Esterification using 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals.[1] Its chemical structure features a bromomethyl group, which is reactive towards nucleophiles, and a benzoate (B1203000) ester group. This dual functionality allows for its application in various chemical transformations. One of its key applications is in the derivatization of carboxylic acids. By reacting with a carboxylic acid, it forms a stable ester linkage, introducing a UV-active chromophore (the benzoate group) into the molecule. This is particularly useful for the analysis of compounds that lack a strong chromophore, enabling their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors.

The esterification reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion attacks the benzylic carbon of the this compound, displacing the bromide ion. This method is advantageous due to the formation of a stable ester product and the generally mild reaction conditions required.

Key Applications

  • Derivatization Agent for HPLC Analysis: Methyl this compound is employed as a derivatizing agent to enhance the detection of carboxylic acids, such as fatty acids, in complex biological matrices.[2] The resulting ester possesses a strong UV absorbance, significantly improving the sensitivity and selectivity of the analytical method.

  • Intermediate in Pharmaceutical Synthesis: This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][] The bromomethyl group allows for the facile introduction of the benzoate moiety into a larger molecular framework.

  • Catalyst in Organic Reactions: It has also been reported to act as a catalyst in certain organic transformations, such as the rearrangement of benzylthiothiazoline derivatives.[]

Experimental Protocols

I. General Protocol for Esterification of Carboxylic Acids with Methyl this compound

This protocol describes a general method for the esterification of a carboxylic acid with methyl this compound for applications such as HPLC derivatization. The reaction conditions may require optimization for specific carboxylic acids.

Materials:

  • Carboxylic acid of interest

  • Methyl this compound

  • Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent like acetone)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Reaction vial (e.g., 2 mL glass vial with a screw cap)

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of methyl this compound in anhydrous acetonitrile.

    • Ensure all glassware is dry.

  • Reaction Setup:

    • To a 2 mL reaction vial, add the carboxylic acid sample (typically in the microgram to milligram range, dried from solvent if necessary).

    • Add 200 µL of the 1 mg/mL methyl this compound solution in anhydrous acetonitrile.[2]

    • Add approximately 2 mg of anhydrous potassium carbonate.[2]

    • Add a catalytic amount of 18-crown-6.[2]

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[2]

    • Place the vial in a heating block or water bath set to 70°C.[2]

    • Heat the reaction mixture for 60 minutes, with occasional vortexing.[2]

  • Work-up and Sample Preparation for Analysis:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The reaction mixture can be centrifuged to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean vial.

    • If necessary, the sample can be diluted with the mobile phase used for HPLC analysis.

    • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

II. Synthesis of Methyl this compound

For researchers who wish to synthesize the reagent in-house, a common method involves the bromination of methyl p-toluate (B1214165).

Materials:

  • Methyl p-toluate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or a safer alternative like chlorobenzene[4]

  • Reaction flask equipped with a reflux condenser and a light source (e.g., a UV lamp)

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve methyl p-toluate in the chosen solvent (e.g., CCl₄).

    • Add N-bromosuccinimide (typically in a slight molar excess).

    • Add a catalytic amount of benzoyl peroxide.

  • Reaction:

    • Heat the mixture to reflux.

    • Irradiate the reaction mixture with a light source to initiate the radical reaction.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure methyl this compound.

Data Presentation

The following table summarizes typical reaction conditions for the esterification of carboxylic acids using bromomethyl-containing derivatizing agents, based on available literature. These can serve as a starting point for optimization with methyl this compound.

Carboxylic Acid TypeDerivatizing AgentBaseCatalystSolventTemperature (°C)Time (min)Reference
Fatty Acids4-Bromomethyl-6,7-dimethoxycoumarinK₂CO₃18-Crown-6Acetonitrile7060[2]
Perfluorinated Carboxylic Acids2-(Bromomethyl)naphthaleneNot specifiedNot specifiedNot specifiedOptimizedOptimized[5]
General Carboxylic AcidsAlkyl HalidesBu₄NF-DMF or THFNot specifiedNot specified[6]

Visualizations

Experimental Workflow for Derivatization and Analysis

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis carboxylic_acid Carboxylic Acid Sample reagents Add Derivatization Reagents: - Methyl this compound - K₂CO₃ - 18-Crown-6 - Acetonitrile carboxylic_acid->reagents vortex Vortex Mix reagents->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge cool->centrifuge transfer Transfer Supernatant centrifuge->transfer filter Filter (0.22 µm) transfer->filter hplc HPLC-UV Analysis filter->hplc

Caption: Workflow for the derivatization of carboxylic acids.

Signaling Pathway (Illustrative)

While methyl this compound is a synthetic reagent and not directly involved in biological signaling pathways, it is used to analyze molecules, like fatty acids, that are. The following diagram illustrates a general fatty acid signaling pathway.

Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response fatty_acid Fatty Acid receptor Membrane Receptor (e.g., GPR40) fatty_acid->receptor g_protein G-Protein Activation receptor->g_protein plc PLC Activation g_protein->plc ip3_dag IP₃ and DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release response e.g., Insulin Secretion ca_release->response

Caption: Overview of a fatty acid signaling pathway.

References

Application Notes and Protocols: Step-by-Step Synthesis of Derivatives from Methyl 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(bromomethyl)benzoate (CAS No: 2417-72-3) is a versatile bifunctional reagent extensively utilized in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a methyl ester and a reactive benzylic bromide, making it an ideal starting material for introducing a 4-(methoxycarbonyl)benzyl moiety into various molecular scaffolds. The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the straightforward formation of ethers, esters, amines, and carbon-carbon bonds.[3] This reactivity profile makes it a crucial intermediate in the synthesis of pharmaceuticals, including the tyrosine kinase inhibitor Imatinib, as well as potential anti-HIV agents and aldose reductase inhibitors.[1][]

These application notes provide detailed protocols for the synthesis of common derivatives from methyl this compound, focusing on O-alkylation, N-alkylation, and esterification reactions.

Safety Information

Methyl this compound is a lachrymator and causes severe skin burns and eye damage.[1][2] It is also toxic if swallowed.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Pathways and Protocols

The primary utility of methyl this compound lies in its reaction with various nucleophiles. The following sections detail the protocols for key transformations.

G start Methyl this compound sub_o O-Alkylation (Ether Synthesis) start->sub_o R-OH / R-SH Base (K₂CO₃, NaH) sub_n N-Alkylation (Amine Synthesis) start->sub_n R₁R₂NH sub_e Ester Synthesis start->sub_e R-COO⁻ prod_phenol Phenolic & Aliphatic Ethers sub_o->prod_phenol prod_amine Secondary & Tertiary Amines sub_n->prod_amine prod_ester Benzoate Esters sub_e->prod_ester

Figure 1: Key synthetic pathways for derivatization of methyl this compound.

O-Alkylation: Williamson Ether Synthesis

The reaction of methyl this compound with alcohols or phenols in the presence of a base is a classic Williamson ether synthesis, yielding various ether derivatives.[3] This reaction is highly efficient, particularly with phenoxides as nucleophiles.

Experimental Protocol: Synthesis of Methyl 4-(Phenoxymethyl)benzoate

G node_a 1. Dissolve Phenol & K₂CO₃ in Acetone node_b 2. Add Methyl this compound node_a->node_b node_c 3. Reflux Reaction (55-60°C, 6-8h) node_b->node_c node_d 4. Reaction Workup (Filter, Evaporate) node_c->node_d node_e 5. Purification (Recrystallization) node_d->node_e node_f Final Product: Methyl 4-(Phenoxymethyl)benzoate node_e->node_f

Figure 2: Experimental workflow for the synthesis of methyl 4-(phenoxymethyl)benzoate.

Materials:

  • Phenol (1.0 eq)

  • Methyl this compound (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethanol (B145695)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl this compound to the mixture.

  • Heat the reaction mixture to reflux (approximately 55-60°C) and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the collected solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield pure methyl 4-(phenoxymethyl)benzoate as a white solid.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone566-890-95
4-MethoxyphenolK₂CO₃DMF60692
4-NitrophenolCs₂CO₃Acetonitrile (B52724)80488
EthanolNaHTHF251275-80
Table 1: Summary of O-Alkylation Reaction Conditions and Yields.
N-Alkylation of Amines

Methyl this compound readily alkylates primary and secondary amines to form the corresponding secondary and tertiary amines.[5] The reaction typically proceeds under mild conditions without the need for a catalyst. Over-alkylation to form quaternary ammonium (B1175870) salts can occur, especially with primary amines, and can be controlled by adjusting the stoichiometry.

Experimental Protocol: Synthesis of Methyl 4-((benzylamino)methyl)benzoate

Materials:

Procedure:

  • Dissolve methyl this compound in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add benzylamine (2 equivalents to act as both nucleophile and base) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. A precipitate of benzylammonium bromide will form.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 4-((benzylamino)methyl)benzoate.

NucleophileEquivalents of AmineSolventTemp (°C)Time (h)Yield (%)
Benzylamine2.0Acetonitrile254-685-90
Aniline2.0DMF40870-75
Morpholine2.0THF253-590-95
Diethylamine2.0Acetonitrile25680-85
Table 2: Summary of N-Alkylation Reaction Conditions and Yields.
Ester Synthesis via Carboxylate Alkylation

The reaction between a carboxylate salt and methyl this compound provides a direct route to various ester derivatives. The carboxylate is typically generated in situ using a non-nucleophilic base or used as a pre-formed salt (e.g., sodium or cesium salt).

Experimental Protocol: Synthesis of Methyl 4-((acetoxy)methyl)benzoate

Materials:

  • Acetic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Methyl this compound (1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, suspend potassium carbonate in DMF.

  • Add acetic acid to the suspension and stir for 20 minutes at room temperature to form potassium acetate in situ.

  • Add a solution of methyl this compound in a small amount of DMF.

  • Heat the reaction mixture to 50°C and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the product, which can be further purified by column chromatography if necessary.

Carboxylic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Acetic AcidK₂CO₃DMF503-490-95
Benzoic AcidCs₂CO₃Acetonitrile60588
Propionic AcidK₂CO₃DMF50492
Table 3: Summary of Ester Synthesis Reaction Conditions and Yields.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a 4-(Bromomethyl)benzoate Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the efficient construction of complex peptide chains. A critical component of SPPS is the choice of a suitable resin and linker system, which dictates the conditions for peptide cleavage and the nature of the C-terminal functionality. The use of a 4-(bromomethyl)benzoate linker, often employed in the form of Merrifield resin, provides a robust method for the synthesis of peptides with a C-terminal carboxylic acid via a benzyl (B1604629) ester linkage.

This document provides detailed application notes and experimental protocols for the use of resins derived from this compound in solid-phase peptide synthesis. It covers the synthesis of the resin, attachment of the first amino acid, peptide chain elongation, and final cleavage, along with a discussion of relevant applications in drug discovery and signaling pathway research.

Key Applications

The benzyl ester linkage formed using a this compound derivative is stable to the mildly acidic conditions used for the removal of N-terminal protecting groups like Boc (tert-butoxycarbonyl), yet can be cleaved under strong acidic conditions. This orthogonality is a key advantage of this system.[1]

Applications for peptides synthesized using this method are extensive and include:

  • Structure-Activity Relationship (SAR) Studies: C-terminal modification can significantly impact a peptide's biological activity, and creating a library of analogs with C-terminal esters can be crucial for SAR studies.[2]

  • Prodrug Development: C-terminal esters can act as prodrugs, as they are often susceptible to cleavage by endogenous esterases, releasing the active carboxylic acid form of the peptide in vivo. This can improve the peptide's membrane permeability and overall pharmacokinetic profile.[2][3]

  • Signaling Pathway Probes: Peptides with modified C-termini can be used to investigate and modulate cellular signaling pathways. For example, C-peptide, a product of insulin (B600854) biosynthesis, has been shown to exert effects on intracellular signaling pathways, and synthetic analogs can be used to study these effects.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Chloromethylated Polystyrene Resin (Merrifield Resin)

Chloromethylated polystyrene, the foundational resin for this application, can be synthesized from polystyrene beads.

Materials:

  • Polystyrene beads (1% or 2% divinylbenzene (B73037) cross-linked)

  • Chloromethyl methyl ether (Caution: Carcinogenic) or an in-situ generation method

  • Lewis acid catalyst (e.g., SnCl₄)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Reaction vessel with overhead stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Swell the polystyrene beads in DCM in the reaction vessel under an inert atmosphere.

  • In a separate flask, prepare the chloromethylating agent. Due to the high carcinogenicity of chloromethyl methyl ether, in-situ generation is preferred.[6]

  • Cool the resin suspension to 0°C.

  • Slowly add the Lewis acid catalyst to the resin suspension.

  • Add the chloromethylating agent dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for the desired time to achieve the target chlorine loading. The reaction time can be optimized to control the degree of functionalization.[6]

  • Quench the reaction by slowly adding methanol.

  • Wash the resin sequentially with DCM, DCM/Methanol (1:1), Methanol, and dry under vacuum.

  • Determine the chlorine loading of the resin (mmol/g) by a suitable method, such as elemental analysis or titration.

Protocol 2: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes the esterification of the first N-protected amino acid to the chloromethylated resin.[7]

Materials:

  • Chloromethylated polystyrene resin (Merrifield resin)

  • N-Boc-protected amino acid

  • Cesium carbonate (Cs₂CO₃)

  • Methanol

  • Dimethylformamide (DMF)

  • Reaction vessel with overhead stirrer and heating capabilities

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-amino acid in methanol.

  • Add water (approximately 10% of the methanol volume).

  • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

  • Evaporate the mixture to dryness on a rotary evaporator.

  • Add DMF and evaporate to dryness again to ensure the cesium salt is anhydrous. Repeat this step.

  • Swell the Merrifield resin in DMF in the reaction vessel under an inert atmosphere.

  • Add the dried N-Boc-amino acid cesium salt (1.0-1.2 equivalents relative to the resin's chlorine content) to the resin suspension.

  • Heat the reaction mixture to 50°C and stir for 16-24 hours.

  • Cool the resin and wash it sequentially with DMF, DMF/water (1:1), DMF, and Methanol.

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid using a method such as the picric acid test or by cleaving a small sample and analyzing by HPLC.

Protocol 3: Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the iterative steps of peptide chain elongation using Boc protecting group chemistry.

Materials:

  • Amino acid-loaded resin

  • N-Boc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • In a separate vial, dissolve the next N-Boc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF followed by DCM.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Prepare the cleavage cocktail. The composition will depend on the amino acids in the peptide sequence (see Table 2). A common cocktail is Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.[8]

  • Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 5: Analysis of the Crude Peptide

Materials:

  • Crude peptide

  • Solvents for HPLC and Mass Spectrometry (e.g., acetonitrile, water, formic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Dissolve a small amount of the crude peptide in a suitable solvent.

  • Analyze the purity of the peptide by reverse-phase HPLC.

  • Confirm the identity of the peptide by determining its molecular weight using mass spectrometry.

Data Presentation

Table 1: Comparison of Loading Efficiencies for the First Amino Acid Attachment

MethodReagentsTemperature (°C)Time (h)Typical Loading (mmol/g)Reference
Cesium SaltBoc-AA-Cs, DMF5016-240.4 - 0.8[7]
Potassium FluorideBoc-AA, KF, DMF50240.3 - 0.7[7]

Table 2: Comparison of Cleavage Cocktails for Benzyl Ester Linkages

Cleavage CocktailComposition (v/v)Key ScavengersRecommended UseExpected Purity (%)Reference
Standard TFA 95% TFA, 2.5% H₂O, 2.5% TISTIS, WaterGeneral purpose, for peptides without sensitive residues like Trp, Met, Cys.85-95[10]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDTFor peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr).>95[8]
TFA/Thioanisole 90% TFA, 5% Thioanisole, 5% EDTThioanisole, EDTEffective for scavenging benzyl cations and preventing re-attachment to sensitive residues.90-97[8]
"Odorless" Cocktail 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol, TISAn alternative to thiol-containing cocktails to reduce odor.85-95[11]

Note: Expected purity is an estimate and can vary depending on the peptide sequence and synthesis efficiency.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for solid-phase peptide synthesis using a this compound-derived resin.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage_analysis Cleavage and Analysis Polystyrene Polystyrene Beads Chloromethylation Chloromethylation (Protocol 1) Polystyrene->Chloromethylation Merrifield Merrifield Resin Chloromethylation->Merrifield AA_Loading First AA Loading (Protocol 2) Merrifield->AA_Loading SPPS_Cycle SPPS Cycles (Protocol 3) AA_Loading->SPPS_Cycle Peptide_Resin Peptide-Resin SPPS_Cycle->Peptide_Resin Cleavage Cleavage (Protocol 4) Peptide_Resin->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: General experimental workflow for SPPS.

C-Peptide Signaling Pathway

The following diagram illustrates a simplified representation of the C-peptide signaling pathway, which can be investigated using synthetically derived C-peptide and its analogs.

C_Peptide_Signaling C_Peptide C-Peptide Receptor G-protein Coupled Receptor C_Peptide->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates MAPK MAP Kinase (ERK1/2) PKC->MAPK activates eNOS eNOS Activation PKC->eNOS activates Cellular_Response Cellular Response (e.g., Increased Blood Flow) MAPK->Cellular_Response eNOS->Cellular_Response

Caption: Simplified C-peptide signaling pathway.

Conclusion

The use of this compound-derived resins in SPPS provides a reliable and versatile method for the synthesis of peptides with a C-terminal carboxylic acid. The protocols and data presented here offer a comprehensive guide for researchers in the fields of peptide chemistry and drug development. Careful selection of reagents and reaction conditions, particularly during the cleavage step, is crucial for obtaining high-purity peptides. The ability to synthesize C-terminally modified peptides opens up numerous avenues for research, from fundamental studies of protein function to the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Alkylation of Phenols with Methyl 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of aryl ethers. This application note provides detailed protocols for the alkylation of various substituted phenols with methyl 4-(bromomethyl)benzoate, a versatile reagent for introducing a methyl benzoate (B1203000) moiety. This reaction, typically proceeding via a Williamson ether synthesis pathway, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. The general scheme involves the deprotonation of a phenol (B47542) to its corresponding phenoxide, which then acts as a nucleophile, attacking the benzylic carbon of methyl this compound to form the desired ether linkage.

Reaction Mechanism and Conditions Overview

The alkylation proceeds via an SN2 mechanism where the phenoxide ion displaces the bromide leaving group. The efficiency of the reaction is influenced by several factors including the acidity of the phenol, the strength of the base used, the solvent, and the reaction temperature. Common bases employed for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). Anhydrous polar aprotic solvents such as acetone (B3395972) and N,N-dimethylformamide (DMF) are typically used to facilitate the dissolution of the reactants and promote the SN2 reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the alkylation of various phenols with methyl this compound. This data is intended to provide a comparative overview to aid in reaction optimization.

Phenol DerivativeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux12High
p-CresolK₂CO₃AcetoneReflux895
4-NitrophenolK₂CO₃DMF80692
4-MethoxyphenolK₂CO₃AcetoneReflux1090
4-ChlorophenolK₂CO₃DMF901288
2-NaphtholNaOHEthanolReflux694

Experimental Protocols

Below are detailed experimental protocols for the alkylation of phenols with methyl this compound under different conditions.

Protocol 1: General Procedure for Alkylation using Potassium Carbonate in Acetone

This protocol is suitable for a wide range of simple and electron-rich phenols.

Materials:

  • Substituted Phenol (1.0 eq)

  • Methyl this compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add a sufficient amount of anhydrous acetone to dissolve the reactants.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add methyl this compound (1.1 eq) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the solid residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Procedure for Alkylation of Electron-Deficient Phenols using Potassium Carbonate in DMF

This protocol is optimized for phenols bearing electron-withdrawing groups, which are less reactive.

Materials:

  • Electron-deficient Phenol (e.g., 4-Nitrophenol) (1.0 eq)

  • Methyl this compound (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • In a dry round-bottom flask, dissolve the electron-deficient phenol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the suspension.

  • Add methyl this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90°C) and maintain for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Phenol + Methyl this compound mixing Mixing and Stirring reactants->mixing base_solvent Base (e.g., K₂CO₃) + Solvent (e.g., Acetone) base_solvent->mixing heating Heating / Reflux mixing->heating monitoring TLC Monitoring heating->monitoring filtration Filtration monitoring->filtration extraction Extraction (if applicable) filtration->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Recrystallization or Column Chromatography concentration->purification product Pure Aryl Ether Product purification->product williamson_synthesis_pathway Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide SN2_Transition Sₙ2 Transition State Phenoxide->SN2_Transition Nucleophilic Attack Alkyl_Halide Methyl this compound (R-Br) Alkyl_Halide->SN2_Transition Product Aryl Ether (Ar-O-R) SN2_Transition->Product Bromide Departure Byproduct Salt (e.g., KBr) + HCO₃⁻ SN2_Transition->Byproduct

Continuous Flow Benzylic Bromination with NBS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for conducting benzylic bromination using N-bromosuccinimide (NBS) under continuous flow conditions. This method offers significant advantages over traditional batch processes, including enhanced safety, improved control over reaction parameters, higher yields, and greater scalability.

Introduction

Benzylic bromides are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] The traditional Wohl-Ziegler bromination, which employs NBS in a batch reactor, often suffers from issues such as poor heat and mass transfer, potential for runaway reactions, and difficulties in scaling up photochemical processes.[1] Continuous flow chemistry addresses these challenges by utilizing microreactors or coiled tube reactors, which provide a large surface-area-to-volume ratio, enabling precise control over reaction time, temperature, and light irradiation.[3][4][5] This leads to improved reaction efficiency, selectivity, and safety.[6]

Recent studies have demonstrated the successful implementation of continuous flow systems for the light-induced benzylic bromination of a diverse range of substrates.[1][3][4] These systems typically involve pumping a solution of the benzylic substrate and NBS through a transparent tube reactor irradiated by a light source, such as a compact fluorescent lamp (CFL) or light-emitting diodes (LEDs).[3][4][7] The use of safer solvents like acetonitrile, in place of hazardous chlorinated solvents such as carbon tetrachloride (CCl4), further enhances the green credentials of this methodology.[3][4][5][8]

Advantages of Continuous Flow Benzylic Bromination

  • Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents and exothermic reactions.

  • Precise Process Control: Independent control over parameters like residence time, temperature, and light intensity allows for fine-tuning of the reaction to maximize yield and minimize byproducts.[9]

  • Improved Efficiency and Yield: Superior heat and mass transfer in flow reactors often lead to faster reactions and higher product yields.[3][4]

  • Scalability: Scaling up the production is straightforward and can be achieved by extending the operation time or by using a larger reactor.[3][4][5][8]

  • Photochemical Efficiency: The short path length for light in flow reactors ensures uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors.[6][7]

Experimental Data Summary

The following tables summarize quantitative data from various studies on continuous flow benzylic bromination, showcasing the versatility and efficiency of this technique across different substrates and reaction conditions.

Table 1: Continuous Flow Bromination of Toluene Derivatives with NBS

SubstrateConcentration (M)NBS (equiv.)SolventTemperature (°C)Residence Time (min)Flow Rate (mL/min)Conversion (%)Selectivity (%)Isolated Yield (%)Throughput (mmol/h)Reference
4-tert-Butyltoluene0.51.05Acetonitrile20131.0>99989230[1][3]
4-Nitrotoluene0.51.05Acetonitrile60500.259099857.5[1]
4-Chlorotoluene0.51.05Acetonitrile0131.095978830[1]
Toluene0.51.05Acetonitrile20131.0>99958930[3]
2,6-DichlorotolueneNeat (7.79 M)0.37 (NaBrO3/HBr)Neat55-11.08 (total)----[6]

Table 2: Continuous Flow Bromination of Other Benzylic Substrates with NBS

SubstrateConcentration (M)NBS (equiv.)SolventTemperature (°C)Residence Time (min)Flow Rate (mL/min)Conversion (%)Selectivity (%)Isolated Yield (%)Throughput (mmol/h)Reference
Phenylacetone0.51.05Acetonitrile20131.0>99989030[1][3]
Phenylacetone (scaled-up)--Acetonitrile------180[1][3][4][8]
1,2-Diphenylethane0.52.1Acetonitrile40250.5>9999 (dibromo)8815[3]
Ethylbenzene0.51.05Acetonitrile20131.0>99989130[3]

Experimental Workflow and Apparatus

The general workflow for a continuous flow benzylic bromination experiment is depicted in the diagram below. The setup typically consists of one or more syringe pumps to deliver the reagent solutions, a reactor coil or plate made of a transparent material, a light source, and a back-pressure regulator to maintain a stable flow.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing PumpA Syringe Pump A (Substrate Solution) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (NBS Solution) PumpB->Mixer Reactor Flow Reactor (FEP Tubing Coil) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Light Light Source (e.g., CFL/LED) Light->Reactor Collection Product Collection BPR->Collection

Caption: General experimental workflow for continuous flow benzylic bromination.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the work by Cantillo et al.[1][3][5] and can be adapted for a wide range of benzylic substrates.

Materials and Equipment:

  • Syringe pumps (2)

  • Gas-tight syringes

  • Fluorinated ethylene (B1197577) polymer (FEP) tubing (e.g., 1/16" OD, 0.8 mm ID)

  • T-mixer

  • Compact Fluorescent Lamp (CFL), e.g., 23 W cool-white, or a suitable LED light source

  • Back-pressure regulator (e.g., 35 psi)

  • Reaction vessel for product collection

  • Benzylic substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), HPLC grade

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of the benzylic substrate in acetonitrile.

    • Prepare a 0.525 M solution of N-bromosuccinimide (1.05 equivalents) in acetonitrile. Note: NBS has limited solubility, so gentle warming may be required for complete dissolution. Ensure the solution cools to room temperature before use.

  • Reactor Setup:

    • Construct a flow reactor by coiling a suitable length of FEP tubing around a cylindrical support. For a typical residence time of 13 minutes with a 1.0 mL/min flow rate, a reactor volume of 13 mL is required.

    • Place the CFL or LED light source in close proximity to the reactor coil to ensure efficient irradiation.

    • Connect the syringes containing the substrate and NBS solutions to the syringe pumps.

    • Connect the outlets of the syringe pumps to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the FEP tube reactor.

    • Connect the outlet of the reactor to a back-pressure regulator and then to a collection flask.

  • Reaction Execution:

    • Set the flow rates on the syringe pumps to deliver the desired total flow rate and stoichiometry. For example, for a 1:1 molar ratio, set both pumps to 0.5 mL/min for a total flow rate of 1.0 mL/min.

    • Turn on the light source.

    • Start the syringe pumps to initiate the flow of reagents through the reactor.

    • Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.

    • Collect the product mixture in a flask containing a suitable quenching agent, such as an aqueous solution of sodium thiosulfate, to destroy any unreacted bromine.

  • Work-up and Purification:

    • Once the reaction is complete, transfer the collected mixture to a separatory funnel.

    • Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography or other suitable methods if necessary.[5]

Safety Precautions:

  • NBS is a lachrymator and should be handled in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Avoid contact with skin and eyes.

  • The photochemical reaction should be shielded from ambient light to prevent uncontrolled reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The continuous flow benzylic bromination with NBS is a robust, efficient, and scalable method that offers significant advantages over traditional batch procedures. The ability to precisely control reaction parameters leads to higher yields, improved selectivity, and enhanced safety. This application note provides a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries to implement this powerful synthetic tool. The provided protocols and data serve as a valuable starting point for the optimization and application of this technology to a wide array of benzylic substrates.

References

Application Notes and Protocols: Synthesis of Wang-Type Resins from 4-(Bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wang resin is a cornerstone of solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS), prized for its versatility and the mild acidic conditions required for cleavage of the final product. This document provides detailed application notes and experimental protocols for the synthesis of Wang-type resins commencing from 4-(bromomethyl)benzoic acid. The protocols described herein detail the necessary transformation of 4-(bromomethyl)benzoic acid to the key intermediate, 4-(hydroxymethyl)benzoic acid, followed by its immobilization onto a chloromethylated polystyrene support.

The primary advantage of this synthetic route is the ability to create customized Wang-type resins with specific loading capacities and polymer characteristics tailored to the researcher's needs. Wang resins are instrumental in the generation of combinatorial libraries of small molecules for high-throughput screening and are also suitable for the synthesis of protected peptide fragments.[1][2]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of Wang-type resins from 4-(bromomethyl)benzoic acid.

Table 1: Synthesis of 4-(hydroxymethyl)benzoic acid from 4-(bromomethyl)benzoic acid

StepReactionReagents and ConditionsAverage Yield (%)
1Hydrolysis of 4-(bromomethyl)benzoic acid1. NaOH (aq), Reflux, 2-3h2. HCl (aq), pH 3-4Not specified, but precipitation of the product is expected.

Table 2: Synthesis of Wang Resin from 4-(hydroxymethyl)benzoic acid and Chloromethylated Polystyrene

StepReactionReagents and ConditionsAverage Yield (%)
2Attachment of Linker to Resin4-(Hydroxymethyl)benzoic acid, Chloromethylated Polystyrene, Cs₂CO₃, DMF, 80°C, 16-24h>95 (by substitution)[2]

Experimental Protocols

Protocol 1: Preparation of 4-(Hydroxymethyl)benzoic Acid from 4-(Bromomethyl)benzoic Acid

This protocol outlines the conversion of 4-(bromomethyl)benzoic acid to 4-(hydroxymethyl)benzoic acid, the essential linker for the Wang resin synthesis.[2]

Materials:

  • 4-(bromomethyl)benzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in an aqueous solution of NaOH (1.2 equivalents).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 3-4 with HCl. A white precipitate of 4-(hydroxymethyl)benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Wang Resin by Attachment of 4-(Hydroxymethyl)benzoic Acid to Chloromethylated Polystyrene

This protocol details the immobilization of the 4-(hydroxymethyl)benzoic acid linker onto a solid support to generate the Wang resin.[2]

Materials:

  • 4-(Hydroxymethyl)benzoic acid

  • Chloromethylated polystyrene (1% DVB cross-linked)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Reaction vessel with an overhead stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend the chloromethylated polystyrene resin in DMF within the reaction vessel.

  • In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (2 equivalents relative to the resin's chlorine content) and Cs₂CO₃ (1 equivalent) in DMF.

  • Add the solution of 4-(hydroxymethyl)benzoic acid and Cs₂CO₃ to the resin suspension.

  • Heat the reaction mixture to 80°C under an inert atmosphere and stir for 16-24 hours.

  • Cool the resin and wash it sequentially with DMF, DMF/water (1:1), water, methanol, and dichloromethane.

  • Dry the resin under vacuum.

  • Determine the loading capacity of the newly synthesized Wang resin (see Protocol 3).

Protocol 3: Determination of Wang Resin Loading Capacity

The loading capacity of the synthesized resin is a critical parameter for subsequent solid-phase synthesis. A common method for determining the loading of Fmoc-amino acids onto the resin is by UV-spectrophotometry of the piperidine-dibenzofulvene adduct released upon Fmoc deprotection.

Materials:

  • Fmoc-amino acid loaded Wang resin

  • 20% Piperidine (B6355638) in DMF

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Accurately weigh a small amount (e.g., 5-10 mg) of the dry Fmoc-amino acid loaded Wang resin into a small vial.

  • Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 30-60 minutes to ensure complete removal of the Fmoc group.

  • Allow the resin to settle and carefully take a known aliquot of the supernatant.

  • Dilute the aliquot with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at approximately 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading capacity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the piperidine-dibenzofulvene adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of Wang-type resins.

Synthesis_Workflow cluster_step1 Step 1: Linker Synthesis cluster_step2 Step 2: Resin Functionalization 4_bromomethylbenzoic_acid 4-(Bromomethyl)benzoic Acid hydrolysis Hydrolysis (NaOH, H₂O, Reflux) 4_bromomethylbenzoic_acid->hydrolysis 4_hydroxymethylbenzoic_acid 4-(Hydroxymethyl)benzoic Acid (Wang Linker) hydrolysis->4_hydroxymethylbenzoic_acid attachment Attachment (Cs₂CO₃, DMF, 80°C) 4_hydroxymethylbenzoic_acid->attachment chloromethylated_polystyrene Chloromethylated Polystyrene chloromethylated_polystyrene->attachment wang_resin Wang Resin attachment->wang_resin

Caption: Workflow for the synthesis of Wang resin.

SPPS_Cycle Start Loaded Wang Resin (Fmoc-AA-Wang) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Final Peptide Cleavage->Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Application Notes and Protocols for the Deprotection of Benzyl Esters Derived from 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the deprotection of benzyl (B1604629) esters derived from 4-(bromomethyl)benzoate. This information is intended to guide researchers in selecting the optimal conditions for cleaving the benzyl ester protecting group while preserving the integrity of the reactive bromomethyl functionality, a key structural motif for further synthetic transformations.

Introduction

Benzyl this compound is a bifunctional reagent commonly employed in organic synthesis. The benzyl ester serves as a robust protecting group for the carboxylic acid, while the bromomethyl group provides a reactive handle for nucleophilic substitution or cross-coupling reactions. The selective removal of the benzyl ester is a critical step in multi-step syntheses, requiring conditions that do not affect the sensitive benzylic bromide. This document outlines various methods for the deprotection of this substrate, with a focus on chemoselectivity and efficiency.

Deprotection Methods

Several methods can be employed for the cleavage of benzyl esters. The choice of method depends on the overall molecular structure and the presence of other functional groups. For substrates containing the this compound moiety, catalytic hydrogenolysis is the most widely recommended and utilized method due to its mild conditions and high chemoselectivity. Alternative methods, such as acidic or basic hydrolysis, are generally not recommended due to potential side reactions involving the bromomethyl group.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the premier method for the deprotection of benzyl esters in the presence of a bromomethyl group.[1] This reaction involves the cleavage of the carbon-oxygen bond of the ester by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] This method is highly selective for the benzyl ester and does not affect the benzylic bromide.[1][3]

General Reaction:

The following table summarizes various reported conditions for the hydrogenolysis of benzyl esters, demonstrating the range of applicable substrates and conditions. While specific data for benzyl this compound is limited, the provided examples on analogous structures offer valuable guidance.

Substrate (R-COOBn)CatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl 3-chlorobenzoate10% Pd/CH₂ (balloon)Methanol (B129727)Room Temp.0.595[4]
Dibenzyl terephthalate10% Pd/CH₂ (balloon)MethanolRoom Temp.194[4]
Benzyl cinnamate10% Pd/CH₂ (balloon)MethanolRoom Temp.0.7595[4]

This protocol is a representative example for the hydrogenolysis of a benzyl ester.

Materials:

  • Benzyl ester derivative of this compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethyl Acetate (analytical grade)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution.

  • Seal the flask and purge with an inert gas (nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood. Ensure all hydrogen is purged from the system before opening it to the atmosphere.

Acid-Catalyzed Hydrolysis (Not Recommended)

While strong acids can cleave benzyl esters, this method is generally not suitable for substrates containing a bromomethyl group. The acidic conditions can promote side reactions, including solvolysis of the benzylic bromide, leading to the formation of the corresponding alcohol or ether, depending on the solvent used.

Base-Mediated Saponification (Not Recommended)

Base-mediated hydrolysis (saponification) is a common method for ester cleavage. However, for benzyl this compound, this method is strongly discouraged. The hydroxide (B78521) or alkoxide bases are potent nucleophiles that will readily react with the electrophilic benzylic bromide, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivative. This side reaction competes with the desired ester hydrolysis, resulting in a mixture of products and lower yields of the desired carboxylic acid.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the deprotection workflow and the proposed reaction mechanism for catalytic hydrogenolysis.

Deprotection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification substrate Benzyl this compound Derivative dissolve Dissolve in Solvent (MeOH/EtOAc) substrate->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge hydrogenate Introduce H₂ Atmosphere purge->hydrogenate stir Stir at Room Temperature hydrogenate->stir monitor Monitor by TLC/LC-MS stir->monitor purge_h2 Purge with Inert Gas monitor->purge_h2 filter Filter through Celite® purge_h2->filter concentrate Concentrate in vacuo filter->concentrate purify Recrystallization or Chromatography concentrate->purify product 4-(Bromomethyl)benzoic Acid Derivative purify->product

Caption: Experimental workflow for the catalytic hydrogenolysis of benzyl esters.

Hydrogenolysis_Mechanism substrate Benzyl Ester Adsorbed on Pd Surface intermediate Formation of Palladium Hydride Species substrate->intermediate 1 h2 H₂ Adsorbed and Dissociated on Pd Surface h2->intermediate 2 cleavage Oxidative Addition & C-O Bond Cleavage intermediate->cleavage 3 product_acid Carboxylic Acid Desorbs cleavage->product_acid 4 product_toluene Toluene Desorbs cleavage->product_toluene 5

Caption: Simplified mechanism of catalytic hydrogenolysis of a benzyl ester.

Conclusion

For the deprotection of benzyl esters derived from this compound, catalytic hydrogenolysis is the method of choice. It offers high yields and excellent chemoselectivity, preserving the crucial bromomethyl functionality for subsequent synthetic steps. Acidic and basic hydrolysis methods are not recommended due to their potential to induce unwanted side reactions at the benzylic bromide position. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Light-Induced Benzylic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting light-induced benzylic bromination, a crucial transformation in organic synthesis for the preparation of valuable intermediates. The protocols described herein emphasize modern, safer, and more efficient methods, including the use of visible light and continuous flow technologies.

Introduction

Benzylic bromination is a highly selective radical substitution reaction that targets the benzylic position of an alkylbenzene.[1] The resulting benzyl (B1604629) bromides are versatile synthetic intermediates. Traditionally, this reaction, known as the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) in a chlorinated solvent like carbon tetrachloride (CCl4) with a radical initiator.[2] However, recent advancements have focused on developing greener and more scalable procedures, employing light as a clean and efficient radical initiator.[3][4] These photochemical methods often allow for milder reaction conditions and avoid the use of hazardous solvents.[2][5]

Core Concepts and Mechanism

The light-induced benzylic bromination proceeds via a radical chain mechanism. The key steps are:

  • Initiation: The reaction is initiated by the homolytic cleavage of a bromine source, typically facilitated by light (hν). While N-bromosuccinimide (NBS) is a common reagent, it is believed that trace amounts of HBr react with NBS to generate a low concentration of molecular bromine (Br2).[6][7] Light then cleaves the Br-Br bond to form two bromine radicals (Br•).[1]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[8] This benzylic radical then reacts with a molecule of Br2 to yield the desired benzyl bromide product and another bromine radical, which continues the chain reaction.[6]

  • Termination: The reaction is terminated when two radicals combine.[6]

The selectivity for the benzylic position is attributed to the stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring.[1][8]

Experimental Setups

Both batch and continuous flow setups can be employed for light-induced benzylic bromination.

  • Batch Setup: In a typical laboratory batch setup, the reaction is carried out in a standard glass flask equipped with a magnetic stirrer and a condenser. The light source, such as a compact fluorescent lamp (CFL) or a UV lamp, is placed in close proximity to the flask.[2] For temperature control, the flask can be immersed in a water or oil bath.

  • Continuous Flow Setup: Continuous flow reactors offer significant advantages in terms of scalability, safety, and precise control over reaction parameters.[2][5] A typical setup consists of a syringe pump to introduce the reactant solution into a transparent tube (e.g., FEP tubing) reactor.[2] This tube is coiled around a light source, ensuring efficient irradiation of the reaction mixture. The output stream is then collected for work-up and analysis. This method allows for rapid optimization and can be scaled up by simply extending the operation time.[2][5]

Quantitative Data Summary

The following table summarizes representative quantitative data from various light-induced benzylic bromination protocols.

SubstrateBrominating Agent (Equiv.)SolventLight SourceReaction TimeYield (%)Reference
4-tert-ButyltolueneNBS (1.05)Acetonitrile100 W Cool-white CFL< 5 min (flow)High[2]
PhenylacetoneNBS (1.05)AcetonitrileNot specifiedNot specifiedHigh[2]
Toluene (B28343)BrCCl3 (4)Neat365 nm UV-A lamp (8 W)7.7 min (flow)-[9]
4-NitrotolueneNBS (1.05)Acetonitrile30 W Cool-white lampNot specifiedGood[2]
4-ChlorotolueneNBS (1.05)Acetonitrile30 W Cool-white lampNot specifiedGood[2]
Substituted TolueneDBDMH (1.05)Acetonitrile450 nm blue LEDs3 minExcellent[10]

Experimental Protocols

Protocol 1: Batch Light-Induced Benzylic Bromination using NBS and a Compact Fluorescent Lamp (CFL)

Materials:

  • Substituted toluene derivative (e.g., 4-tert-butyltoluene)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Compact Fluorescent Lamp (CFL), e.g., 30 W cool-white lamp

  • Aluminum foil

  • Standard laboratory glassware for work-up

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted toluene derivative (1.0 equiv) and N-bromosuccinimide (1.05 equiv).[2] Dissolve the solids in acetonitrile.

  • Initiation: Place a compact fluorescent lamp next to the flask. To maximize light exposure, the flask can be wrapped in aluminum foil.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature while irradiating with the CFL. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, turn off the light and stop stirring. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzyl bromide.

Protocol 2: Continuous Flow Light-Induced Benzylic Bromination

Materials and Equipment:

  • Substituted toluene derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Syringe pump

  • Fluorinated ethylene (B1197577) polymer (FEP) tubing (transparent)

  • Compact Fluorescent Lamp (CFL) or LED strip

  • Collection flask

  • Standard laboratory glassware for work-up

Procedure:

  • Reactant Solution Preparation: Prepare a solution of the substituted toluene derivative (e.g., 0.5 M) and NBS (1.05 equiv) in acetonitrile.[2]

  • Flow Reactor Setup: Coil the FEP tubing around a CFL or alongside an LED strip. Connect one end of the tubing to a syringe pump and place the other end in a collection flask.

  • Reaction: Pump the reactant solution through the FEP tubing at a predetermined flow rate to achieve the desired residence time.[2] Irradiate the tubing continuously with the light source. An external cooling fan can be used to dissipate heat generated by the lamp.[2]

  • Collection: Collect the product mixture exiting the reactor.

  • Work-up and Purification: Perform the same work-up and purification procedure as described in Protocol 1. The continuous flow setup can be run for extended periods to generate larger quantities of the product.[2][5]

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification prep Prepare solution of Substrate and Brominating Agent in Solvent setup Assemble Reactor (Batch or Flow) prep->setup irradiate Irradiate with Light Source (e.g., CFL, LED) setup->irradiate Initiate Reaction quench Quench Reaction irradiate->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Isolated Benzyl Bromide purify->product

Caption: Experimental workflow for light-induced benzylic bromination.

Signaling_Pathway Br2 Br₂ Br_rad 2 Br• (Bromine Radical) Br2->Br_rad Initiation ArCH2Br Ar-CH₂Br (Product) Br2->ArCH2Br light Light (hν) light->Br2 ArCH3 Ar-CH₃ (Benzylic Substrate) Br_rad->ArCH3 Propagation HBr HBr Br_rad->HBr ArCH2_rad Ar-CH₂• (Benzylic Radical) ArCH3->ArCH2_rad ArCH2_rad->Br2 ArCH2Br->Br_rad Regenerates

Caption: Radical chain mechanism of benzylic bromination.

References

Application Notes and Protocols: The Strategic Use of 4-(Bromomethyl)benzoate in Combinatorial Chemistry Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the rapid synthesis and screening of large, diverse collections of small molecules, known as combinatorial libraries, is a cornerstone for identifying novel therapeutic agents. A key reagent in the construction of these libraries is methyl 4-(bromomethyl)benzoate. Its bifunctional nature, featuring a reactive benzylic bromide for nucleophilic substitution and a methyl ester for further diversification or as a stable endpoint, makes it an invaluable scaffold for generating libraries of compounds with potential therapeutic applications.

This document provides detailed application notes and protocols for the use of methyl this compound in the solution-phase parallel synthesis of combinatorial libraries. The protocols are designed to be robust and adaptable for the generation of diverse libraries targeting a range of biological pathways. As a prominent example, we will focus on the application of these libraries in the discovery of tyrosine kinase inhibitors, particularly those targeting the BCR-Abl signaling pathway, which is pathologically activated in Chronic Myeloid Leukemia (CML). Methyl this compound is a known intermediate in the synthesis of Imatinib, a highly successful BCR-Abl inhibitor.[1]

Key Applications

  • Scaffold for Library Synthesis: The rigid phenyl ring provides a consistent core structure, while the bromomethyl group allows for the introduction of diversity elements through reaction with various nucleophiles (e.g., carboxylates, phenoxides, amines, thiols).

  • Solution-Phase Parallel Synthesis: Well-suited for automated or semi-automated parallel synthesis platforms, enabling the rapid generation of hundreds to thousands of discrete compounds.

  • Drug Discovery: Libraries derived from methyl this compound can be screened against a multitude of biological targets. A significant application is in the development of kinase inhibitors, leveraging the structural motifs present in drugs like Imatinib.[1]

Data Presentation

Table 1: Physicochemical Properties of Methyl this compound
PropertyValue
CAS Number 2417-72-3
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 57-58 °C
Boiling Point 130-135 °C at 2 mmHg
Purity ≥98%
Table 2: Representative Quantitative Data for Parallel Ester Library Synthesis
Library SizeBuilding BlocksAverage Yield (%)Average Purity (%) (by HPLC)
96-well plate (96 compounds)96 diverse carboxylic acids75-90>90
384-well plate (384 compounds)384 diverse carboxylic acids70-85>85

Note: Yields and purities are representative and can vary based on the specific carboxylic acid used and the purification method employed.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of a Phenyl Ester Library

This protocol details the synthesis of a library of esters via the reaction of methyl this compound with a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • Methyl this compound

  • Library of diverse carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multi-channel pipette

  • Automated liquid handler (optional)

  • Nitrogen or Argon gas supply

  • Centrifugal evaporator

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M stock solution of methyl this compound in anhydrous DMF.

    • Prepare a 0.6 M stock solution of each carboxylic acid from the library in anhydrous DMF in separate vials.

    • Prepare a 1.0 M stock solution of cesium carbonate in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 250 µL (0.125 mmol) of the methyl this compound stock solution.

    • To each well, add 250 µL (0.15 mmol, 1.2 equivalents) of a unique carboxylic acid stock solution.

    • To each well, add 188 µL (0.188 mmol, 1.5 equivalents) of the cesium carbonate stock solution.

  • Reaction Execution:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Place the reaction block on a shaker and agitate at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the reaction if necessary, monitoring for potential degradation.

  • Work-up and Purification:

    • After the reaction is complete, add 1 mL of water to each well.

    • Extract each well with 2 x 1 mL of ethyl acetate.

    • Combine the organic extracts for each well in a new 96-well deep-well plate.

    • Evaporate the solvent using a centrifugal evaporator.

    • The crude products can be purified by automated parallel flash chromatography or preparative HPLC.

  • Analysis and Characterization:

    • Dissolve a small aliquot of each purified compound in a suitable solvent (e.g., DMSO).

    • Analyze each compound by HPLC-MS to determine purity and confirm the molecular weight of the desired product.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the BCR-Abl signaling pathway, which is a key target for Chronic Myeloid Leukemia (CML) therapy. Libraries synthesized using methyl this compound can be screened for inhibitors of this pathway, akin to the mechanism of action of Imatinib. The fusion protein BCR-Abl is a constitutively active tyrosine kinase that activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to increased cell proliferation and inhibition of apoptosis.[2][3]

BCR_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-Abl BCR-Abl (Constitutively Active Tyrosine Kinase) GRB2 GRB2/SOS BCR-Abl->GRB2 PI3K PI3K BCR-Abl->PI3K JAK JAK BCR-Abl->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT STAT JAK->STAT Gene_Expression Altered Gene Expression STAT->Gene_Expression Imatinib_Library Library Compounds (e.g., Imatinib analogs) Imatinib_Library->BCR-Abl Inhibition

Caption: BCR-Abl Signaling Pathway and Inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the solution-phase parallel synthesis of a combinatorial library using methyl this compound.

Experimental_Workflow cluster_preparation Preparation cluster_synthesis Parallel Synthesis cluster_processing Work-up & Purification cluster_analysis Analysis & Screening Stock_Solutions Prepare Stock Solutions: - Methyl this compound - Library of Carboxylic Acids - Base (e.g., Cs₂CO₃) Dispense Dispense Reagents into 96-well Reaction Block Stock_Solutions->Dispense React Seal and React (Room Temp, 16-24h) Dispense->React Workup Aqueous Work-up & Liquid-Liquid Extraction React->Workup Evaporate Evaporate Solvent Workup->Evaporate Purify Parallel Purification (e.g., Prep-HPLC) Evaporate->Purify Analysis Purity & Identity Confirmation (HPLC-MS) Purify->Analysis Screening High-Throughput Screening (e.g., Kinase Assays) Analysis->Screening

Caption: Solution-Phase Parallel Synthesis Workflow.

Conclusion

Methyl this compound is a highly effective and versatile building block for the construction of diverse small molecule libraries in a combinatorial fashion. The protocols outlined provide a robust framework for the solution-phase parallel synthesis of ester libraries, which can be readily adapted for other nucleophiles. The application of these libraries in targeting critical signaling pathways, such as the BCR-Abl pathway, underscores the importance of this reagent in modern drug discovery and development. The ability to rapidly generate and screen large numbers of compounds derived from this scaffold accelerates the identification of promising lead candidates for further optimization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of 4-(Bromomethyl)benzoic Acid

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(bromomethyl)benzoic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its accurate analysis essential for quality control and drug development processes. The described reverse-phase HPLC method is designed to be simple, accurate, and reproducible.

Introduction

4-(Bromomethyl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and a bromomethyl group. It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antihypertensive drug eprosartan, and in the preparation of photosensitizers like temoporfin.[1] The purity and concentration of this intermediate can significantly impact the yield and purity of the final API. Therefore, a reliable analytical method is crucial for its characterization.

This protocol outlines a reverse-phase HPLC method that provides excellent separation and quantification of 4-(bromomethyl)benzoic acid. Aromatic carboxylic acids can sometimes present challenges in reversed-phase chromatography due to their polar nature; however, the method described here utilizes a standard C18 column and an acidified mobile phase to ensure good retention and peak shape.[2][3]

Experimental Protocols

Apparatus and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software: Suitable for controlling the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Flasks and Pipettes: Class A for accurate solution preparation.

  • Syringe Filters: 0.45 µm porosity for sample filtration.

Reagents and Chemicals
  • 4-(Bromomethyl)benzoic Acid Reference Standard: Purity ≥97%.

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Water: HPLC grade or deionized water.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade.

  • Methanol (B129727): HPLC grade (for sample preparation if needed).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 4-(bromomethyl)benzoic acid.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used as a substitute for phosphoric acid.[4]

Preparation of Solutions

2.4.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile, 400 mL of water, and 1.0 mL of phosphoric acid. Degas the solution using an ultrasonic bath or an online degasser before use.

2.4.2. Standard Stock Solution (e.g., 100 µg/mL)

Accurately weigh approximately 10 mg of the 4-(bromomethyl)benzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of acetonitrile or methanol and then dilute to the mark with the mobile phase.

2.4.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

2.4.4. Sample Preparation

Accurately weigh a known amount of the sample containing 4-(bromomethyl)benzoic acid. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes the expected quantitative data for a validated method.

ParameterExpected Result
Retention Time (RT) Approximately 4-6 minutes (will vary with exact conditions)
Linearity (r²) ≥ 0.999 for a concentration range of 1-50 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2.0% for both repeatability and intermediate precision
Limit of Detection (LOD) To be determined experimentally (typically < 0.1 µg/mL)
Limit of Quantitation (LOQ) To be determined experimentally (typically < 0.5 µg/mL)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the analytical method.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing standard Weigh Reference Standard dissolve_std Dissolve and Dilute Standard standard->dissolve_std sample Weigh Sample dissolve_sample Dissolve and Dilute Sample sample->dissolve_sample injection Inject Standard/Sample dissolve_std->injection calibration Create Calibration Curve filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->injection hplc_system HPLC System (Pump, Autosampler, Column, Detector) chromatogram Generate Chromatogram hplc_system->chromatogram Data Acquisition integration Integrate Peak Area chromatogram->integration integration->calibration Standard Peak Areas quantification Quantify Analyte integration->quantification Sample Peak Area calibration->quantification Calibration Function

Caption: Experimental workflow for the HPLC analysis of 4-(bromomethyl)benzoic acid.

Forced Degradation Studies

For the development of a stability-indicating method, forced degradation studies are recommended.[5] This involves subjecting the 4-(bromomethyl)benzoic acid sample to various stress conditions to evaluate the method's ability to separate the analyte from any potential degradation products.

5.1. Acid and Base Hydrolysis

Treat the sample with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solutions before injection.

5.2. Oxidative Degradation

Expose the sample to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

5.3. Thermal Degradation

Heat the solid sample in an oven (e.g., at 105 °C) for a defined time. Also, heat a solution of the sample. Benzoic acid derivatives can undergo decarboxylation at high temperatures.[6]

5.4. Photolytic Degradation

Expose a solution of the sample to UV light (e.g., 254 nm) or sunlight.

The chromatograms from the stressed samples should be examined for any new peaks, and the main analyte peak should be assessed for purity using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Conclusion

The described reverse-phase HPLC method provides a reliable and efficient means for the quantitative analysis of 4-(bromomethyl)benzoic acid. The protocol is straightforward, utilizes common laboratory equipment and reagents, and can be readily implemented in a quality control or research setting. For regulatory purposes, the method should be fully validated according to the relevant guidelines to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Purification of Crude Methyl 4-(bromomethyl)benzoate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude methyl 4-(bromomethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals. The primary purification method detailed is silica (B1680970) gel column chromatography, an effective technique for removing common impurities.

Introduction

Methyl this compound is a crucial reagent in organic synthesis, notably as a precursor in the production of pharmaceuticals. Its synthesis, often through the radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS), typically yields a crude product contaminated with unreacted starting materials, di-brominated byproducts, and residual reagents such as succinimide. High purity of this intermediate is essential for the successful synthesis of active pharmaceutical ingredients (APIs) and to avoid the introduction of impurities into the final drug product.

This application note outlines a robust protocol for the purification of crude methyl this compound using silica gel column chromatography. Additionally, a protocol for an optional subsequent recrystallization step for achieving higher purity is provided.

Data Presentation

The efficiency of the purification process is summarized in the table below. The data represents typical results obtained from the purification of a crude reaction mixture.

ParameterBefore ChromatographyAfter ChromatographyAfter Recrystallization
Appearance Off-white to yellow solidWhite crystalline solidFine white needles
Purity (by GC analysis) 75-85%≥97%≥99%
Yield of Purification Step N/A85-95%90-98% (from purified solid)
Melting Point 52-56 °C57-58 °C57-58 °C

Experimental Protocols

Pre-Chromatography Workup: Removal of Succinimide

Prior to chromatographic purification, it is crucial to remove water-soluble impurities, particularly succinimide, a byproduct of the NBS bromination reaction.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will also neutralize any residual acidic impurities.

  • Separate the aqueous layer and then wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude methyl this compound as a solid or oil.

Purification by Flash Column Chromatography

This protocol describes the purification of crude methyl this compound using flash column chromatography on silica gel.

Materials:

  • Crude methyl this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass column for flash chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 10% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp to identify the product and impurities. The product, being more polar than the starting material and less polar than some byproducts, should have a distinct Rf value.

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% n-hexane or a low polarity mixture like 2% ethyl acetate in hexane) through the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 100% n-hexane or 2% ethyl acetate in n-hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is to increase the ethyl acetate concentration in hexane (B92381) from 2% to 5%, then to 10%, and up to 20% if necessary. The separation can also be performed isocratically with a pre-determined solvent mixture (e.g., 5-10% ethyl acetate in hexane).

    • Collect fractions of the eluent in test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for the initial crude analysis.

    • Identify the fractions containing the pure product.

  • Isolation of Pure Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified methyl this compound as a white crystalline solid.

    • Determine the yield and assess the purity by analytical methods such as GC, HPLC, or NMR, and by melting point determination.

Optional Post-Chromatography Recrystallization

For obtaining a higher purity product, a recrystallization step can be performed after column chromatography.[1]

Procedure:

  • Dissolve the purified methyl this compound in a minimum amount of a hot solvent mixture, such as hexane/ethyl acetate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain the final high-purity product.

Mandatory Visualization

experimental_workflow cluster_pre_chrom Pre-Chromatography Workup cluster_chrom Column Chromatography cluster_post_chrom Optional Recrystallization crude_mixture Crude Reaction Mixture dissolution Dissolve in Organic Solvent crude_mixture->dissolution wash_bicarb Wash with aq. NaHCO3 dissolution->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry over Na2SO4 wash_brine->drying concentration Concentrate in vacuo drying->concentration sample_loading Sample Loading (Dry or Wet) concentration->sample_loading Crude Product elution Gradient Elution (Hexane/EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions final_concentration Concentration combine_fractions->final_concentration recrystallization Recrystallization (Hexane/EtOAc) final_concentration->recrystallization Purified Product filtration Filtration recrystallization->filtration drying_final Drying filtration->drying_final pure_product pure_product drying_final->pure_product High-Purity Product

Caption: Workflow for the purification of methyl this compound.

References

Troubleshooting & Optimization

How to avoid dibromination in benzylic bromination of toluenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective monobromination of toluenes, with a specific focus on avoiding the common issue of dibromination.

Frequently Asked Questions (FAQs)

Q1: What is benzylic bromination and why is it a critical reaction?

Benzylic bromination is a halogenation reaction where a hydrogen atom on the carbon adjacent to an aromatic ring (the benzylic position) is replaced by a bromine atom. This reaction is of significant importance in organic synthesis because the resulting benzyl (B1604629) bromides are versatile intermediates. They are precursors for a wide range of functional groups and are widely used in the pharmaceutical and agrochemical industries for building complex molecules.[1]

Q2: What leads to the formation of the dibrominated byproduct (benzal bromide)?

Dibromination occurs because the initial product, benzyl bromide, can undergo a second bromination reaction under the same free-radical conditions. The remaining benzylic hydrogen in benzyl bromide is also susceptible to abstraction by a bromine radical, leading to the formation of a dibrominated product. This over-bromination is a common challenge, especially when the reaction is not carefully controlled.[2]

Q3: How can I selectively achieve monobromination and avoid dibromination?

Achieving selective monobromination hinges on carefully controlling the reaction conditions to favor the initial bromination of toluene (B28343) while minimizing the subsequent bromination of benzyl bromide.[1] Key strategies include:

  • Controlling Bromine Concentration: Using a reagent that provides a low and steady concentration of molecular bromine is the most effective strategy.[2][3]

  • Stoichiometry: Using a controlled molar ratio of the brominating agent to toluene is crucial. An excess of the brominating agent will invariably lead to higher levels of dibromination.

  • Reaction Monitoring: Closely monitoring the reaction progress via techniques like TLC or GC can help in quenching the reaction once the starting material is consumed, preventing over-reaction.[4]

  • Temperature Control: While the reaction requires initiation (heat or light), excessive temperatures can increase the rate of the second bromination.

Q4: What is the role of N-Bromosuccinimide (NBS) in controlling selectivity?

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. Its primary advantage is that it serves as a source of a consistently low concentration of bromine (Br₂) throughout the reaction.[3][5] NBS reacts with the HBr byproduct formed during the propagation step to generate Br₂, which is then consumed in the radical chain reaction. This prevents a buildup of high Br₂ concentrations that would otherwise lead to unwanted side reactions, including addition to the aromatic ring or aggressive over-bromination.[6]

Q5: What are the ideal reaction conditions to minimize dibromination?

The optimal conditions involve a careful balance of reagents, solvent, and initiation method. Below is a summary of recommended conditions for selective monobromination.

Table 1: Recommended Reaction Conditions for Selective Monobromination
ParameterRecommended ConditionRationale for Avoiding Dibromination
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, controlled concentration of Br₂, enhancing selectivity for monobromination.[5]
Stoichiometry 1.0 - 1.1 equivalents of NBS per methyl groupLimits the amount of available bromine, preventing the reaction from proceeding after the initial bromination.
Solvent Non-polar, anhydrous solvents (e.g., CCl₄, acetonitrile)Non-polar solvents favor the radical mechanism. Anhydrous conditions prevent hydrolysis of NBS and the product.[5]
Initiator AIBN (azobisisobutyronitrile) or Benzoyl Peroxide / Light (UV or visible)Initiates the radical chain reaction efficiently at moderate temperatures without requiring excessive heat.[2][7]
Temperature Reflux temperature of the solvent (e.g., ~77°C for CCl₄)Provides sufficient energy for initiation and propagation without excessively accelerating the second bromination step.

Q6: Are there alternative reagents to NBS for selective monobromination?

Yes, other reagents have been developed to achieve high selectivity. One notable alternative is Boron Tribromide (BBr₃) . This reagent offers a facile method for benzylic bromination at room temperature. Studies have shown that using 1.2 equivalents of BBr₃ in carbon tetrachloride can afford the corresponding benzyl bromides in good yields without the formation of dibrominated products.[1][4] This method is particularly advantageous for substrates that are sensitive to the harsher conditions sometimes required for NBS brominations.

Troubleshooting Guide

Problem: My reaction is producing a significant amount (>10%) of dibrominated product.

This troubleshooting flowchart can help diagnose the potential cause and find a solution.

TroubleshootingDibromination start High Dibromination Observed q1 Are you using NBS? start->q1 q2 Check NBS stoichiometry. Is it > 1.1 eq? q1->q2 Yes sol1 Switch to NBS. It provides a low Br2 concentration. q1->sol1 No q3 Is the reaction time too long? q2->q3 No sol2 Reduce NBS to 1.0-1.05 eq. q2->sol2 Yes q4 Is the reaction temperature too high? q3->q4 No sol3 Monitor reaction by TLC/GC. Stop when starting material is consumed. q3->sol3 Yes sol4 Reduce temperature. Use a photochemical initiator if possible. q4->sol4 Yes alt Consider alternative reagents like BBr3 for higher selectivity. q4->alt No

Caption: Troubleshooting flowchart for excessive dibromination.

Reaction Mechanism and Selectivity

The benzylic bromination proceeds via a free-radical chain mechanism. The selectivity for monobromination is compromised when the product, benzyl bromide, successfully competes with the starting material, toluene, for the bromine radical.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_mono Monobromination cluster_di Dibromination i1 Br2 i2 2 Br• i1->i2 light/heat p1 Toluene p2 Benzyl Radical p1->p2 + Br•, - HBr p3 Benzyl Bromide p2->p3 + Br2, - Br• p4 Benzal Radical p3->p4 + Br•, - HBr p5 Benzal Bromide (Dibromo Product) p4->p5 + Br2, - Br•

Caption: Free radical mechanism for mono- and di-bromination of toluene.

Experimental Protocols

Protocol 1: Selective Monobromination of Toluene using NBS

This protocol is a standard procedure for achieving high selectivity for benzyl bromide.

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS), 1.05 equivalents

  • Azobisisobutyronitrile (AIBN), 0.02 equivalents

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add toluene, carbon tetrachloride, NBS (1.05 eq), and AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically initiated by the decomposition of AIBN and often indicated by a color change.

  • Monitoring: Monitor the progress of the reaction by TLC or GC, observing the consumption of toluene. The reaction is typically complete within 1-3 hours. It is critical to stop the reaction once the starting material is consumed to prevent dibromination.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Selective Monobromination using Boron Tribromide (BBr₃)

This protocol provides an alternative method at room temperature, which can be highly selective.[1][4]

Materials:

  • Toluene derivative

  • Boron tribromide (BBr₃), 1.2 equivalents

  • Carbon tetrachloride (CCl₄), anhydrous

  • Schlenk flask or similar apparatus for handling air-sensitive reagents

Procedure:

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the toluene derivative in anhydrous carbon tetrachloride.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add boron tribromide (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time required as monitored by TLC (can range from a few hours to 48 hours depending on the substrate).[4]

  • Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding water while cooling the flask in an ice bath.

  • Workup:

    • Extract the mixture with dichloromethane.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure benzyl bromide derivative.[4]

References

Technical Support Center: Synthesis of 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Bromomethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl this compound?

A1: The most prevalent and effective method is the Wohl-Ziegler reaction, which involves the benzylic bromination of methyl p-toluate (B1214165).[1][2][3] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent like carbon tetrachloride (CCl₄) or a safer alternative like chlorobenzene (B131634) or ethyl acetate (B1210297).[4][5][6][7]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here are common causes and their solutions:

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of methyl p-toluate to NBS can lead to incomplete reaction or the formation of byproducts. An excess of NBS can cause over-bromination.[8] It is often beneficial to use a slight excess of NBS (e.g., 1.05 to 1.2 equivalents) to ensure complete conversion of the starting material.[6]

  • Inefficient Radical Initiation: The radical initiator (AIBN or BPO) is crucial for the reaction to proceed. Ensure it is fresh and has not decomposed. The reaction mixture needs to be heated to the decomposition temperature of the initiator to generate radicals effectively.[1] Light, such as from an IR or UV lamp, can also be used to promote initiation.[6][9]

  • Reaction Time: The reaction time is critical. Insufficient time will result in incomplete conversion, while excessive time can lead to byproduct formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal endpoint.[5]

  • Solvent Choice: While carbon tetrachloride is traditionally used and often gives good yields, it is toxic and environmentally harmful.[1][7] Alternatives like chlorobenzene, ethyl acetate, or acetonitrile (B52724) can be effective and may improve yields in certain setups.[6][10]

Q3: I am observing significant amounts of a di-brominated byproduct. How can I prevent this?

A3: The formation of the di-brominated byproduct, methyl 4-(dibromomethyl)benzoate, is a common issue arising from over-bromination.[8] Here’s how to minimize it:

  • Control NBS Stoichiometry: Avoid using a large excess of NBS. A molar ratio of 1:1 to 1:1.1 of methyl p-toluate to NBS is generally recommended.[6][11]

  • Maintain Low Bromine Concentration: The Wohl-Ziegler reaction's selectivity relies on a low, steady concentration of molecular bromine, which is generated in situ from NBS.[3][10] High local concentrations of bromine can lead to undesired side reactions. Ensure vigorous stirring to maintain a homogeneous mixture.

  • Monitor the Reaction: Stop the reaction as soon as the starting material is consumed, as determined by TLC, to prevent further bromination of the desired product.

Q4: What is the solid precipitate that forms during the reaction, and how should I handle it?

A4: The solid that forms and typically floats on top of the reaction mixture is succinimide (B58015), the byproduct of NBS after it has donated its bromine atom.[1] Its appearance is a good visual indicator that the reaction is progressing. Once the reaction is complete, this solid should be removed by filtration of the cooled reaction mixture.

Q5: What is the best way to purify the crude this compound?

A5: After filtering off the succinimide and removing the solvent under reduced pressure, the crude product can be purified. Recrystallization is a common and effective method.[6] A solvent system such as n-heptane/ethyl acetate or crystallization from acetone (B3395972) has been reported to yield pure, colorless crystals.[6][9] For very impure samples, silica (B1680970) gel column chromatography may be necessary.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No reaction or very slow reaction 1. Inactive radical initiator.2. Insufficient temperature.3. Presence of radical inhibitors.1. Use a fresh batch of AIBN or BPO.2. Ensure the reaction is heated to reflux or the appropriate temperature for the chosen initiator and solvent.3. Ensure reagents and solvent are pure and free from inhibitors.
Low Yield 1. Incomplete reaction.2. Over-bromination (di-bromide formation).3. Product loss during workup/purification.1. Increase reaction time (monitor by TLC); consider a slight excess of NBS (1.05 eq).2. Use a 1:1 molar ratio of NBS; stop the reaction promptly upon starting material consumption.3. Optimize filtration and recrystallization steps to minimize loss.
Formation of multiple byproducts 1. High bromine concentration.2. Reaction temperature too high.3. Impure starting materials.1. Ensure NBS is of good quality; maintain vigorous stirring.2. Maintain a steady reflux; avoid excessive heating.3. Use pure methyl p-toluate and solvent.
Product is an oil or fails to crystallize 1. Presence of impurities (e.g., solvent, di-bromide).2. Incorrect recrystallization solvent.1. Wash the crude product with a sodium bicarbonate solution to remove acidic impurities; consider column chromatography.2. Experiment with different solvent systems for recrystallization (e.g., hexane/ethyl acetate, heptane).

Experimental Protocols

Detailed Protocol for Wohl-Ziegler Bromination

This protocol is a representative example for the synthesis of methyl this compound.

Materials:

  • Methyl 4-methylbenzoate (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Benzoyl Peroxide (BPO) or AIBN (0.02-0.05 equivalents)

  • Carbon Tetrachloride (or ethyl acetate/chlorobenzene) (sufficient to dissolve starting material)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-methylbenzoate and the chosen solvent (e.g., 5-15 mL of solvent per gram of starting material).[6]

  • Add N-Bromosuccinimide and the radical initiator (e.g., BPO).

  • Heat the reaction mixture to reflux (typically around 77°C for CCl₄) with vigorous stirring.[5] Initiation of the reaction may be indicated by more vigorous boiling.[1] Optionally, irradiate the mixture with an IR or UV lamp to facilitate initiation.[6][9]

  • Monitor the reaction progress using TLC (e.g., with a hexane/ethyl acetate eluent). The reaction is complete when the methyl 4-methylbenzoate spot has disappeared. This typically takes 4-7 hours.[4][5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an n-heptane/ethyl acetate mixture) to obtain pure methyl this compound as a white to off-white crystalline solid.[6][12]

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine Reactants - Methyl 4-methylbenzoate - NBS - Radical Initiator - Solvent heat 2. Heat to Reflux (with optional light irradiation) reagents->heat Start Reaction monitor 3. Monitor by TLC heat->monitor During Reaction cool 4. Cool to RT monitor->cool Reaction Complete filter_s 5. Filter Succinimide cool->filter_s wash 6. Aqueous Wash filter_s->wash dry 7. Dry & Concentrate wash->dry recrystallize 8. Recrystallize dry->recrystallize Crude Product product Pure Product recrystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_tlc_results cluster_solutions start Low Yield or Impure Product check_tlc Analyze TLC Plate of Crude Reaction Mixture start->check_tlc incomplete Starting Material Remains check_tlc->incomplete Result 1 dibromide Significant Di-bromide Byproduct check_tlc->dibromide Result 2 multiple_spots Multiple Unknown Spots check_tlc->multiple_spots Result 3 sol_incomplete Action: - Increase reaction time - Check initiator activity - Increase temperature incomplete->sol_incomplete sol_dibromide Action: - Reduce NBS equivalents - Ensure prompt quenching - Improve stirring dibromide->sol_dibromide sol_multiple Action: - Check purity of reagents - Optimize temperature - Consider alternative solvent multiple_spots->sol_multiple end Re-run Optimized Experiment sol_incomplete->end sol_dibromide->end sol_multiple->end

Caption: Decision tree for troubleshooting synthesis issues.

Safety Information

  • N-Bromosuccinimide (NBS): NBS is harmful if swallowed, causes severe skin burns and eye damage.[13][14] It is also an oxidizing agent.[15] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] Avoid creating dust.[17]

  • Solvents: Carbon tetrachloride is a known toxin and ozone-depleting substance; its use should be avoided if possible.[1][7] Handle all organic solvents with care in a fume hood.

  • This compound: The product is a lachrymator (causes tearing) and should be handled with care.[9][12]

References

Technical Support Center: Alkylation with 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during alkylation experiments using 4-(bromomethyl)benzoate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to unwanted side products in your alkylation reactions.

Observed Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low yield of the desired alkylated product with significant formation of an alkene byproduct. E2 elimination is competing with the desired SN2 reaction. This is common with sterically hindered nucleophiles or strong, bulky bases.[1] Benzylic halides are particularly susceptible to elimination to form conjugated alkenes.[2]- Use a less sterically hindered and less basic nucleophile if possible.- Employ a weaker, non-nucleophilic base for deprotonation, such as sodium hydride (NaH).- Lower the reaction temperature to favor the SN2 pathway over E2.[3]Increased yield of the desired SN2 alkylation product and a reduction in the alkene byproduct.
Formation of a C-alkylated product instead of the desired O-alkylated product (with phenoxide or enolate nucleophiles). The nucleophile is ambident, allowing for alkylation at either the carbon or oxygen atom.[3] Protic solvents can favor C-alkylation. "Soft" electrophiles like bromides can also favor C-alkylation.[4]- Switch to a polar aprotic solvent such as DMF or acetonitrile (B52724) to favor O-alkylation.[3]- Consider using a "harder" electrophile if synthetically feasible, though this is not an option when using this compound.Increased selectivity for the O-alkylated product.
Presence of 4-(hydroxymethyl)benzoate in the product mixture. Hydrolysis of this compound due to the presence of water in the reaction. This can be exacerbated by basic conditions.[5][6]- Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.Minimized or eliminated formation of the corresponding alcohol byproduct.
A significant amount of a high molecular weight byproduct, identified as a bibenzyl derivative, is observed. Reductive dimerization of the benzylic bromide has occurred.[7] This can sometimes be promoted by certain metals or reaction conditions.- Ensure the reaction is free of any reducing agents or metal contaminants.- Re-evaluate the reaction conditions, including the choice of base and solvent.Reduction or elimination of the bibenzyl byproduct.
The reaction is sluggish or does not proceed to completion. - The base may be too weak to fully deprotonate the nucleophile.- The nucleophilicity of the alkoxide may be low.- Insufficient reaction time or temperature.- Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the nucleophile.- Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[3]- Increase the reaction time or cautiously increase the temperature, while monitoring for an increase in elimination byproducts.[3]Improved reaction rate and higher conversion to the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound as an alkylating agent?

A1: The most prevalent side reactions are E2 elimination, leading to the formation of an alkene, and for certain nucleophiles like phenoxides or enolates, competitive C-alkylation versus the desired O-alkylation.[4][8] Hydrolysis of the benzylic bromide to the corresponding alcohol can also occur if moisture is present.[3] Additionally, the formation of bibenzyl derivatives through dimerization is a possibility.[7]

Q2: How can I favor O-alkylation over C-alkylation when using a phenoxide nucleophile?

A2: To promote O-alkylation, it is recommended to use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation associated with the phenoxide, leaving the oxygen atom more nucleophilic. Protic solvents, in contrast, can lead to more C-alkylation.[3]

Q3: My reaction is producing a significant amount of an alkene. What can I do to minimize this?

A3: Alkene formation is a result of E2 elimination.[3] To minimize this, you can try lowering the reaction temperature, as SN2 reactions are generally favored at lower temperatures compared to E2 reactions.[3] Using a less sterically hindered base can also reduce the likelihood of elimination.[9]

Q4: I have identified 4-(hydroxymethyl)benzoate in my final product. How did this form and how can I prevent it?

A4: The formation of 4-(hydroxymethyl)benzoate is due to the hydrolysis of the starting material, this compound.[3] This occurs when water is present in the reaction mixture. To prevent this, ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere.

Q5: Is it possible for this compound to react with itself?

A5: Yes, under certain conditions, benzylic halides like this compound can undergo a reductive dimerization to form bibenzyl derivatives.[7] This is typically an undesired side reaction.

Data Presentation

The choice of solvent can significantly impact the ratio of O-alkylation to C-alkylation products when using phenoxide nucleophiles.

Table 1: Effect of Solvent on O- vs. C-Alkylation of a Phenoxide

SolventO-Alkylation Product Yield (%)C-Alkylation Product Yield (%)
N,N-Dimethylformamide (DMF)HighLow
AcetonitrileHighLow
EthanolLowerHigher
WaterLowHigh
Note: This table illustrates the general trend. Actual yields will vary depending on the specific phenoxide, base, and reaction conditions.

Steric hindrance of the alkyl halide plays a crucial role in the competition between SN2 and E2 reactions.

Table 2: Influence of Alkyl Halide Structure on SN2 vs. E2 Reaction Pathways

Alkyl Halide TypePredominant ReactionProduct(s)
MethylSN2Ether
Primary (e.g., this compound)SN2Ether
SecondarySN2 and E2Mixture of Ether and Alkene
TertiaryE2Alkene
Data adapted from general principles of organic chemistry.[1]

Experimental Protocols

General Procedure for O-Alkylation of a Phenol (B47542) with this compound:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in anhydrous DMF.

  • Add a suitable base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the phenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Alkylation_Pathways cluster_reactants Reactants cluster_products Potential Products Nucleophile Nucleophile Desired Product (SN2) Desired Product (SN2) Nucleophile->Desired Product (SN2) SN2 4-Bromomethylbenzoate 4-Bromomethylbenzoate 4-Bromomethylbenzoate->Desired Product (SN2) Elimination Product (E2) Elimination Product (E2) 4-Bromomethylbenzoate->Elimination Product (E2) Base Hydrolysis Product Hydrolysis Product 4-Bromomethylbenzoate->Hydrolysis Product H2O Dimerization Product Dimerization Product 4-Bromomethylbenzoate->Dimerization Product Reductive Conditions Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Side Product(s) by Spectroscopic Methods (NMR, MS) Start->Identify_Byproduct Is_Alkene Is the major byproduct an alkene? Identify_Byproduct->Is_Alkene Is_Alcohol Is the major byproduct the corresponding alcohol? Is_Alkene->Is_Alcohol No Optimize_SN2 Optimize for SN2: - Lower Temperature - Use Less Bulky Base Is_Alkene->Optimize_SN2 Yes Is_C_Alkylated Is it a C-alkylated isomer? Is_Alcohol->Is_C_Alkylated No Anhydrous_Conditions Ensure Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere Is_Alcohol->Anhydrous_Conditions Yes Change_Solvent Optimize for O-Alkylation: - Use Polar Aprotic Solvent (DMF) Is_C_Alkylated->Change_Solvent Yes End Improved Yield and Purity Optimize_SN2->End Anhydrous_Conditions->End Change_Solvent->End C_vs_O_Alkylation cluster_conditions Reaction Conditions cluster_products Products Enolate Ambident Nucleophile (e.g., Enolate) Protic_Solvent Protic Solvent (e.g., Ethanol) Aprotic_Solvent Polar Aprotic Solvent (e.g., DMF) C_Alkylation C-Alkylation Product Protic_Solvent->C_Alkylation Favors O_Alkylation O-Alkylation Product (Kinetic Product) Aprotic_Solvent->O_Alkylation Favors

References

Technical Support Center: Purification Strategies for NBS Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of succinimide (B58015), the primary byproduct in N-Bromosuccinimide (NBS) bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in an NBS bromination reaction?

The main impurities encountered after a bromination reaction using NBS are unreacted NBS and the byproduct, succinimide.[1] Depending on the specific reaction conditions and the substrate, side-products from over-bromination may also be present.[1]

Q2: Why is the removal of succinimide crucial for my experiment?

The presence of succinimide can significantly impact the quality and outcome of your research for several reasons:

  • Product Purity: Residual succinimide contaminates the final product, affecting its overall purity and potentially interfering with subsequent synthetic steps or biological evaluations.[1]

  • Crystallization Issues: Succinimide has a tendency to co-crystallize with the desired product, which can make purification by recrystallization challenging.[1]

  • Inaccurate Characterization: Impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization of the synthesized compound.[1]

  • Interference in Downstream Reactions: If not removed, unreacted NBS, a reactive reagent, can interfere with subsequent reactions.[1]

Q3: What are the common methods for removing succinimide?

Several methods can be employed to remove succinimide from a reaction mixture. The most common include:

  • Aqueous Workup (Washing)[1][2]

  • Filtration/Precipitation[1][3]

  • Silica (B1680970) Gel Column Chromatography[1][4]

  • Recrystallization[1][3]

Q4: How do I select the most appropriate method for my specific reaction?

The choice of purification method is dictated by the properties of your desired product and the reaction conditions. Key factors to consider include:

  • Product Solubility: An aqueous workup is often the simplest first step if your product is soluble in a water-immiscible organic solvent.[1]

  • Product Stability: If your product is sensitive to acidic or basic conditions, it is advisable to use neutral water washes.[1]

  • Physical State of the Product: For solid products, recrystallization can be a highly effective purification technique.[1][3]

  • Product Polarity: The difference in polarity between your product and succinimide will determine the effectiveness of silica gel chromatography.[1]

  • Reaction Solvent: If the bromination is performed in a solvent where succinimide has low solubility, such as chloroform (B151607) or carbon tetrachloride, it may precipitate out and can be removed by simple filtration.[1]

Below is a decision-making workflow to help guide your choice of purification method.

G Diagram 1: Decision-Making Workflow for Succinimide Removal start NBS Bromination Reaction Complete succinimide_precipitates Did succinimide precipitate from the reaction mixture? start->succinimide_precipitates product_solubility Is the product soluble in a water-immiscible organic solvent? product_stability Is the product stable to mild base (e.g., NaHCO3)? product_solubility->product_stability Yes product_solid Is the product a solid? product_solubility->product_solid No basic_wash Wash with saturated NaHCO3 solution product_stability->basic_wash Yes neutral_wash Wash with deionized water product_stability->neutral_wash No succinimide_precipitates->product_solubility No filtration Filter the reaction mixture succinimide_precipitates->filtration Yes recrystallization Recrystallize the crude product product_solid->recrystallization Yes chromatography Purify by Silica Gel Column Chromatography product_solid->chromatography No aqueous_workup Perform Aqueous Workup basic_wash->product_solid neutral_wash->product_solid filtration->product_solubility end Pure Product recrystallization->end chromatography->end

Caption: Diagram 1: Decision-Making Workflow for Succinimide Removal.

Troubleshooting Guides

Aqueous Workup Issues

Issue 1: Succinimide persists in the organic layer after aqueous washing.

  • Possible Cause: Insufficient volume or number of washes. While succinimide is water-soluble, multiple extractions are often necessary for complete removal.[1]

  • Troubleshooting Steps:

    • Increase Wash Volume: Use a volume of the aqueous solution equal to the volume of the organic layer for each wash.[1]

    • Increase Number of Washes: Perform a minimum of two to three washes to ensure efficient removal.[1]

    • Use a Basic Wash: Employ a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (B78521) (NaOH) solution. These basic conditions deprotonate the succinimide, increasing its solubility in the aqueous layer.[1] Caution: Ensure your product is stable under basic conditions.[1]

    • Final Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to remove residual water and break up any emulsions that may have formed.[1]

Issue 2: An emulsion forms during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (B109758) (DCM).[1]

  • Troubleshooting Steps:

    • Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously.

    • Add Brine: Introduce a small amount of brine, which can help to disrupt the emulsion.[1]

    • Filtration through Celite®: Filter the entire mixture through a pad of Celite® to break up the emulsion.[1]

Issue 3: The desired product is lost into the aqueous layer during washing.

  • Possible Cause: The product possesses significant polarity and partitions into the aqueous phase.

  • Troubleshooting Steps:

    • Saturate with Brine: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the polarity of the aqueous phase, which can drive the organic product back into the organic layer.[1]

    • Back-Extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • pH Adjustment: If your product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and thereby decrease its solubility in water before extraction.[1]

Filtration/Precipitation Issues

Issue 4: Succinimide fails to precipitate or is difficult to filter.

  • Possible Cause: The reaction solvent has some solubility for succinimide, or the precipitated particles are too fine for effective filtration.

  • Troubleshooting Steps:

    • Cooling: Cool the reaction mixture in an ice bath to further decrease the solubility of succinimide.[1]

    • Use a Filter Aid: Employ a filter aid like Celite® to improve the filtration of fine particles.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.

G Diagram 2: Standard Aqueous Workup Protocol start Reaction Mixture quench Quench with aq. Na2S2O3 (if excess NBS is present) start->quench dilute Dilute with Organic Solvent quench->dilute extract1 Wash with Deionized Water dilute->extract1 extract2 Wash with Saturated NaHCO3 extract1->extract2 extract3 Wash with Brine extract2->extract3 dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract3->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Caption: Diagram 2: Standard Aqueous Workup Protocol.

  • Quenching (Optional): If you suspect the presence of unreacted NBS, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise with stirring until the characteristic yellow color of bromine disappears.[1]

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]

    • Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This step is crucial for removing the majority of the succinimide.[1]

    • Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]

Protocol 2: Filtration of Precipitated Succinimide

This protocol is effective when the reaction is conducted in a solvent in which succinimide has poor solubility (e.g., chloroform, carbon tetrachloride).[1]

  • Cooling: Upon completion of the reaction, cool the mixture in an ice bath for approximately 30 minutes to maximize the precipitation of succinimide.[1]

  • Filtration: Set up a Büchner funnel with filter paper.

  • Washing the Filter Cake: Wet the filter paper with a small amount of the cold reaction solvent.

  • Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.

  • Rinsing: Wash the collected solid with a small amount of cold solvent to recover any product that may have been entrained.[1]

  • Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to yield the crude product.[1]

Data Presentation

Table 1: Solubility of Succinimide in Various Solvents

The solubility of succinimide in different solvents is a critical factor in choosing an appropriate purification strategy.[5][6]

SolventSolubilityImplications for Purification
WaterSoluble[5]Ideal for removal by aqueous workup.
EthanolSoluble[5]Can be used for recrystallization.[5][7]
MethanolSoluble[6]Can be used for recrystallization.
Ethyl Acetate (B1210297)Soluble[6]Aqueous extraction is necessary.
DichloromethanePartially Soluble[8]Aqueous extraction is necessary.
ChloroformInsoluble[5]Succinimide may precipitate and can be filtered off.[9]
Diethyl EtherInsolubleCan be used to wash the crude product if the product is soluble.
HexaneInsoluble[10]Can be used to precipitate succinimide from a solution of the product in a more polar solvent.[11]
Carbon TetrachlorideInsoluble[10]Succinimide precipitates and can be removed by filtration.[9]

Note: Solubility data is generally qualitative. For precise quantitative data, refer to specialized chemical literature.[6][12]

References

Technical Support Center: Optimizing Fischer Esterification of Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Fischer esterification of benzoic acids. Find answers to frequently asked questions, detailed experimental protocols, and data-driven insights to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of benzoic acid is resulting in a low yield. What are the primary reasons for this?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The equilibrium between reactants (benzoic acid and alcohol) and products (ester and water) can favor the starting materials.[1] To drive the reaction towards the product side, it is crucial to either use a large excess of one reactant (usually the alcohol) or actively remove water as it is formed.[1] Inadequate catalyst concentration or reaction time can also contribute to incomplete conversion.

Q2: How can I effectively remove water from the reaction mixture to improve the yield?

A2: Water removal is a key strategy for maximizing ester yield. Common methods include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is highly effective. The water is collected in the trap, physically removing it from the reaction equilibrium.

  • Drying Agents: While less common for reflux reactions, molecular sieves can be used in some setups to adsorb the water formed.

Q3: What are the common side reactions in the Fischer esterification of benzoic acids, and how can I minimize them?

A3: While the main challenge is driving the equilibrium, some side reactions can occur:

  • Ether Formation: The acid catalyst can promote the dehydration of the alcohol to form a dialkyl ether, especially at high temperatures. Using the appropriate temperature and catalyst loading can minimize this.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst with substituted benzoic acids, sulfonation of the aromatic ring can occur as a side reaction.[2] Using a milder catalyst like p-toluenesulfonic acid (p-TSA) can prevent this.

Q4: How does the choice of alcohol affect the reaction rate and yield?

A4: The structure of the alcohol plays a significant role. Primary alcohols are the most reactive and give the best yields.[3] Secondary alcohols react more slowly, and tertiary alcohols are generally poor substrates as they are prone to elimination under acidic conditions to form alkenes. The chain length of the alcohol can also influence the reaction rate and final conversion.[4]

Q5: What is the optimal molar ratio of alcohol to benzoic acid?

A5: Increasing the molar excess of the alcohol can significantly improve the ester yield.[1] While a 1:1 molar ratio may only give around 67% yield, increasing the alcohol to a 4-fold excess can push the yield to approximately 95%.[1] Using the alcohol as the solvent is a common and effective strategy.

Q6: My reaction seems to have gone to completion, but I'm losing product during the workup. What are the best practices for purification?

A6: Product loss during workup is a common issue. Here are some tips for efficient purification:

  • Neutralization: After the reaction, the acidic catalyst must be neutralized. This is typically done by washing the organic layer with a weak base like saturated sodium bicarbonate solution.

  • Extraction: Use an appropriate organic solvent for extraction. Ensure to perform multiple extractions to maximize the recovery of the ester.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the effect of various experimental conditions on the yield of the Fischer esterification of benzoic acid.

Benzoic Acid DerivativeAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanol[PyH][HSO4]1:1701662[5]
Benzoic AcidMethanol[PyH][HSO4]1:2701678[5]
Benzoic AcidMethanol[PyH][HSO4]1:3701694[5]
Benzoic Acid1-ButanolPTA (0.4 mol%)1:1.2120488[6]
Benzoic Acid1-ButanolPTA (0.4 mol%)1:1.5120491[6]
Benzoic Acid1-ButanolPTA (0.4 mol%)1:2120491[6]
Benzoic AcidEthanolDeep Eutectic Solvent1:1075-88.3[4][7]
Benzoic AcidButanolDeep Eutectic Solvent1:1075-87.8[4][7]
Benzoic AcidHexanolDeep Eutectic Solvent1:1075-67.5[4][7]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄ExcessReflux-78[8]
4-Fluoro-3-nitrobenzoic acidButanolH₂SO₄Excess130 (Microwave)0.2598[2]
Benzoic Acid1-Butanolp-TSA-116.4292[9]

Experimental Protocols

General Protocol for Fischer Esterification of Benzoic Acid

This protocol describes a standard procedure for the synthesis of an alkyl benzoate (B1203000) via Fischer esterification.

Materials:

  • Benzoic acid

  • Alcohol (e.g., methanol, ethanol, or butanol)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzoic acid and a 3- to 10-fold molar excess of the desired alcohol.

  • Catalyst Addition: While stirring, slowly add the acid catalyst (typically 1-5 mol% relative to the benzoic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Mandatory Visualization

Troubleshooting Flowchart for Low Yield in Fischer Esterification

The following diagram provides a logical workflow to diagnose and resolve common issues leading to low yields in Fischer esterification reactions.

Troubleshooting_Fischer_Esterification Troubleshooting Low Yield in Fischer Esterification start Low Yield Observed check_reaction_completion Is the reaction incomplete? (Check TLC/GC/NMR) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes workup_issue Product Loss During Workup check_reaction_completion->workup_issue No drive_equilibrium Drive Equilibrium to Products incomplete_reaction->drive_equilibrium optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions check_catalyst Check Catalyst incomplete_reaction->check_catalyst optimize_workup Optimize Workup Procedure workup_issue->optimize_workup increase_alcohol Increase excess of alcohol (e.g., use as solvent) drive_equilibrium->increase_alcohol remove_water Remove water (e.g., Dean-Stark trap) drive_equilibrium->remove_water increase_time Increase reaction time optimize_conditions->increase_time increase_temp Increase reaction temperature (monitor for side reactions) optimize_conditions->increase_temp increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst change_catalyst Consider a different catalyst (e.g., p-TSA instead of H2SO4) check_catalyst->change_catalyst neutralization_check Ensure complete neutralization of acid (wash with NaHCO3) optimize_workup->neutralization_check extraction_check Improve extraction efficiency (multiple extractions) optimize_workup->extraction_check drying_check Ensure thorough drying of organic layer (use anhydrous Na2SO4) optimize_workup->drying_check

References

Technical Support Center: Purification Strategies for Products Synthesized with 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying chemical products synthesized using 4-(bromomethyl)benzoate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions where this compound is used as a reactant?

A1: Common impurities can include unreacted this compound, the corresponding hydrolysis product 4-(hydroxymethyl)benzoic acid or its ester, and byproducts from the reaction itself. If the synthesis of your this compound precursor was performed using N-bromosuccinimide (NBS), residual NBS and its byproduct, succinimide (B58015), may also be present.[1][2]

Q2: How can I effectively remove unreacted N-Bromosuccinimide (NBS) and succinimide after a bromination reaction to prepare the this compound precursor?

A2: A standard aqueous workup is typically effective.[1][3] This involves washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate and dissolve the succinimide.[1][2] Any remaining bromine can be quenched with a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃).[1] If the reaction was conducted in a non-polar solvent like chloroform, the succinimide may precipitate and can be removed by filtration.[3]

Q3: My product is an ester. What is the risk of hydrolysis during purification?

A3: Ester hydrolysis can occur under either acidic or basic aqueous conditions, especially with heating, yielding the corresponding carboxylic acid and alcohol.[4][5][6][7][8] It is crucial to be mindful of the pH and temperature during aqueous workups. If your product is sensitive to basic conditions, prolonged exposure to solutions like sodium hydroxide (B78521) should be avoided.

Q4: How do I choose the best purification strategy for my product?

A4: The choice of purification strategy depends on the properties of your product and the nature of the impurities. A general approach is as follows:

  • Aqueous Extraction/Washing: To remove water-soluble impurities like salts and succinimide.

  • Column Chromatography: For separating compounds with different polarities.

  • Recrystallization: To obtain a highly pure, crystalline final product.

The selection process can be visualized in the workflow diagram below.

Purification Strategy Selection

Purification_Strategy Purification Strategy Selection Workflow start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction is_solid Is the product a solid? extraction->is_solid chromatography Column Chromatography is_solid->chromatography No / Impure recrystallization Recrystallization is_solid->recrystallization Yes chromatography->is_solid Check if solidifies pure_product Pure Product chromatography->pure_product If liquid recrystallization->pure_product Troubleshooting_Logic Troubleshooting Logic for Purification cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Potential Solutions Low_Yield Low Yield Too_Much_Solvent Excess Solvent in Recrystallization Low_Yield->Too_Much_Solvent Impure_Product Impure Product Poor_Separation Poor Chromatographic Separation Impure_Product->Poor_Separation Co_Crystallization Co-crystallization of Impurities Impure_Product->Co_Crystallization Oiling_Out Product Oils Out Rapid_Cooling Rapid Cooling in Recrystallization Oiling_Out->Rapid_Cooling Optimize_Solvent_Volume Use Minimal Hot Solvent Too_Much_Solvent->Optimize_Solvent_Volume Optimize_Mobile_Phase Optimize TLC/Mobile Phase Poor_Separation->Optimize_Mobile_Phase Second_Recrystallization Re-crystallize from Different Solvent Co_Crystallization->Second_Recrystallization Slow_Cooling Cool Solution Slowly Rapid_Cooling->Slow_Cooling

References

Preventing degradation of 4-(Bromomethyl)benzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is methyl this compound and why is its purity important?

Methyl this compound is a white to off-white crystalline powder widely used as a key intermediate in organic synthesis, particularly for manufacturing pharmaceuticals like Imatinib and Eprosartan.[1][2] Its chemical structure contains a reactive bromomethyl group, making it a valuable building block.[2] High purity (typically ≥99%) is crucial because impurities can lead to side reactions, lower yields, and affect the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Q2: What are the primary causes of degradation during storage?

The main cause of degradation is hydrolysis. The benzylic bromide is highly susceptible to reaction with water (moisture). This reaction replaces the bromine atom with a hydroxyl group (-OH), forming methyl 4-(hydroxymethyl)benzoate. Strong bases can also promote degradation.[3]

Q3: What are the ideal storage conditions?

To ensure stability, methyl this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Several suppliers recommend refrigeration (2-8°C) under an inert atmosphere.[5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Q4: How can I visually identify potential degradation?

While the pure compound is a white to off-white crystalline powder, signs of degradation may include:

  • Change in color: Development of a yellowish or brownish tint.

  • Change in texture: Clumping or stickiness of the powder due to the presence of hydrobromic acid (HBr) gas, a byproduct of hydrolysis, which can absorb atmospheric moisture.

  • Pungent odor: A sharp, irritating odor may indicate the release of HBr.

Q5: What are the main degradation products?

The primary degradation product from hydrolysis is methyl 4-(hydroxymethyl)benzoate . Hydrobromic acid (HBr) is also formed as a byproduct. Under basic conditions, the methyl ester can also be hydrolyzed to form 4-(bromomethyl)benzoic acid .

Troubleshooting Guide

This section addresses common issues that may arise from using improperly stored or degraded methyl this compound.

Observed Problem Potential Cause Recommended Action
Low reaction yield or failure The reagent has degraded due to improper storage, reducing the concentration of the active starting material.1. Check the purity of the reagent using the analytical protocols below (e.g., ¹H NMR or HPLC). 2. If purity is compromised, consider purifying the material (e.g., by recrystallization) or using a fresh, unopened batch. 3. Review your storage conditions against the recommendations in the table below.
Appearance of unexpected spots in TLC analysis The reagent is impure and contains degradation products.1. Co-spot your reaction mixture with the starting material. If the starting material shows multiple spots, it is likely degraded. 2. The primary degradation product, methyl 4-(hydroxymethyl)benzoate, is more polar and will have a lower Rf value than the starting material.
Solid reagent appears discolored or clumpy The reagent has likely been exposed to moisture and has started to hydrolyze.1. Assume the reagent is partially degraded. Its use may lead to lower yields and purification challenges. 2. Perform a purity check before use. For critical applications, it is highly recommended to use a fresh supply.
Summary of Storage Conditions
Parameter Recommended Condition Condition to Avoid
Temperature Cool; Refrigerated (2-8°C)[5]High temperatures; Heat sources
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)[5]Humid air; Exposure to moisture[1]
Container Tightly sealed, original container[3][4]Loosely capped or open containers
Incompatibles Store away from other chemicalsStrong bases, Strong oxidizing agents[3]
Light Store away from strong light[1]Direct sunlight

Visualization of Degradation and Troubleshooting

Primary Degradation Pathway

The following diagram illustrates the most common degradation pathway for methyl this compound upon exposure to water.

G Hydrolytic Degradation of Methyl this compound MBB Methyl this compound MHB Methyl 4-(hydroxymethyl)benzoate MBB->MHB Hydrolysis H2O Water (Moisture) H2O->MHB HBr Hydrobromic Acid

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Workflow

Use this workflow to diagnose issues potentially related to reagent quality.

G start Unexpected Experimental Result (e.g., low yield, side products) check1 Visually Inspect Reagent: Color? Texture? start->check1 result1_ok Reagent appears normal (White, crystalline) check1->result1_ok OK result1_bad Reagent is discolored/clumpy check1->result1_bad Not OK check2 Perform Purity Analysis (NMR or HPLC) result2_ok Purity is high (e.g., >98%) No significant impurity peaks check2->result2_ok Pure result2_bad Significant impurity peaks detected check2->result2_bad Impure result1_ok->check2 result1_bad->check2 conclusion1 Reagent quality is likely NOT the issue. Investigate other reaction parameters. result2_ok->conclusion1 conclusion2 Reagent is DEGRADED. Purify or use a fresh batch. result2_bad->conclusion2

Caption: Troubleshooting workflow for reagent quality assessment.

Experimental Protocols

Purity Assessment by ¹H NMR Spectroscopy

This method helps to identify and quantify the main compound and its primary hydrolysis byproduct.

  • Sample Preparation: Dissolve 5-10 mg of the methyl this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis is required.

  • Acquisition: Acquire a standard proton NMR spectrum (e.g., 400 MHz).

  • Data Analysis:

    • Methyl this compound (Expected Peaks):

      • ~8.0 ppm (d, 2H, aromatic protons ortho to ester)

      • ~7.4 ppm (d, 2H, aromatic protons ortho to bromomethyl)

      • ~4.5 ppm (s, 2H, -CH₂Br)

      • ~3.9 ppm (s, 3H, -OCH₃)

    • Methyl 4-(hydroxymethyl)benzoate (Degradation Product Peaks):

      • ~4.7 ppm (s, 2H, -CH₂OH)

      • A broad singlet for the -OH proton (can vary).

    • Purity Estimation: Compare the integration of the benzylic methylene (B1212753) protons of the product (-CH₂Br at ~4.5 ppm) to that of the impurity (-CH₂OH at ~4.7 ppm).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for detecting trace impurities.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or similar modifier) is typically effective. For example:

    • Start with 35-50% acetonitrile.

    • Ramp to 90-95% acetonitrile over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Prepare a sample solution of approximately 100 µg/mL in the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).[6]

  • Analysis: The degradation product, methyl 4-(hydroxymethyl)benzoate, is more polar and will have a shorter retention time than the parent compound. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

References

Common impurities in commercial 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing commercial 4-(Bromomethyl)benzoate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the radical bromination of methyl p-toluate (B1214165) using N-bromosuccinimide (NBS).[1][2] Consequently, the most common impurities stem from this process and subsequent storage. These include:

  • Unreacted Starting Material: Methyl p-toluate

  • Over-brominated Byproduct: Methyl 4-(dibromomethyl)benzoate

  • Reagent-derived Byproduct: Succinimide (from NBS)

  • Hydrolysis Products: 4-(Bromomethyl)benzoic acid and methyl 4-(hydroxymethyl)benzoate, which can form if the compound is exposed to moisture.[3]

Q2: How do these impurities affect my downstream reactions?

A2: The impact of impurities depends on your specific application.

  • Methyl p-toluate is generally unreactive under conditions where this compound is used (e.g., nucleophilic substitution) but will reduce the effective concentration of your starting material, potentially leading to lower yields.

  • Methyl 4-(dibromomethyl)benzoate is a bifunctional alkylating agent and can lead to undesired cross-linking or double addition products.

  • Succinimide is generally water-soluble and can often be removed during aqueous workup. However, in sensitive reactions, it may interfere.

  • 4-(Bromomethyl)benzoic acid can interfere with base-sensitive reactions by neutralizing the base. Its carboxylate can also act as a nucleophile in some cases.

  • Methyl 4-(hydroxymethyl)benzoate contains a nucleophilic hydroxyl group that can compete in alkylation reactions.

Q3: What is the typical purity of commercial this compound?

A3: High-purity grades of this compound are typically ≥99% pure.[1] However, the impurity profile can vary between suppliers. It is always recommended to request a Certificate of Analysis (CoA) from your supplier.[3]

Impurity Profile

The following table summarizes the common impurities, their structures, and typical concentration ranges found in commercial batches.

Impurity NameChemical StructureTypical Concentration Range (%)Potential Impact
Methyl p-toluateCH₃-C₆H₄-COOCH₃< 0.5Reduces reagent stoichiometry, potentially lowering yield.
Methyl 4-(dibromomethyl)benzoateBr₂CH-C₆H₄-COOCH₃< 0.5Can cause di-alkylation or cross-linking.
SuccinimideC₄H₅NO₂< 0.2Generally removed in aqueous workup; can interfere in sensitive reactions.
4-(Bromomethyl)benzoic acidBrCH₂-C₆H₄-COOH< 0.3Can neutralize bases and act as a competing nucleophile.
Methyl 4-(hydroxymethyl)benzoateHOCH₂-C₆H₄-COOCH₃< 0.2Competing nucleophile in alkylation reactions.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Possible Cause:

  • Impure this compound: The presence of non-reactive (methyl p-toluate) or competing reactive impurities (acid or alcohol functionalities) can lead to lower than expected yields.

  • Side Reactions: Elimination (E2) can compete with the desired substitution (SN2) reaction, especially with sterically hindered nucleophiles or strong, bulky bases.[4]

  • Deactivated Nucleophile: If your nucleophile is a weak base, it may not be fully deprotonated.

  • Reaction Conditions: Suboptimal temperature or solvent can negatively impact the reaction rate.[4]

Troubleshooting Steps:

  • Verify Purity: Analyze the purity of your this compound using HPLC or ¹H NMR (see experimental protocols below).

  • Purify the Reagent: If significant impurities are detected, purify the this compound by recrystallization.

  • Optimize Base and Solvent: Use a strong, non-hindered base (like NaH) to ensure complete deprotonation of your nucleophile. Employ a polar aprotic solvent (e.g., DMF, acetonitrile) to favor the SN2 reaction.[4]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side reactions.

Problem 2: Formation of Unexpected Byproducts

Possible Cause:

  • Di-alkylation: The presence of methyl 4-(dibromomethyl)benzoate can lead to the formation of a byproduct where two of your nucleophiles have reacted with the same aromatic ring.

  • Reaction with Acid Impurity: If your reaction is base-catalyzed, the 4-(bromomethyl)benzoic acid impurity can neutralize your base, and the resulting carboxylate may act as a nucleophile.

Troubleshooting Steps:

  • Characterize Byproducts: Use techniques like LC-MS or NMR to identify the structure of the unexpected byproducts.

  • Purify Starting Material: If di-alkylation is observed, it is crucial to remove the methyl 4-(dibromomethyl)benzoate impurity by recrystallization or column chromatography.

  • Aqueous Wash: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) of your crude product can help remove any unreacted 4-(bromomethyl)benzoic acid.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove less polar impurities like methyl p-toluate and more polar impurities like succinimide.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as hexane (B92381) and ethyl acetate (B1210297) (e.g., in a 3:1 to 5:1 ratio). Start with a small amount of solvent and add more as needed to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure this compound should crystallize out. For maximum recovery, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used to separate and quantify this compound from its common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dissolve in acetonitrile.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Downstream Reaction cluster_analysis Analysis & Troubleshooting start Receive Commercial This compound check_purity Analyze Purity (HPLC/NMR) start->check_purity decision Purity > 99%? check_purity->decision purify Purify by Recrystallization decision->purify No reaction Perform Downstream Reaction decision->reaction Yes purify->check_purity workup Reaction Workup reaction->workup analyze_product Analyze Crude Product (TLC/HPLC/NMR) workup->analyze_product troubleshoot Troubleshoot Issues (Low Yield, Byproducts) analyze_product->troubleshoot Issues Detected purify_product Purify Final Product analyze_product->purify_product No Issues troubleshoot->purify final_product Pure Product purify_product->final_product

Caption: Experimental workflow for using commercial this compound.

Troubleshooting_Tree cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low Yield in Reaction check_sm_purity Analyze Purity of This compound start->check_sm_purity is_impure Impurities Detected? check_sm_purity->is_impure purify_sm Action: Purify by Recrystallization is_impure->purify_sm Yes check_conditions Review Reaction Conditions (Base, Solvent, Temp) is_impure->check_conditions No end_node Improved Yield purify_sm->end_node are_optimal Conditions Optimal? check_conditions->are_optimal optimize Action: Optimize Conditions (e.g., use NaH in DMF) are_optimal->optimize No check_byproducts Analyze Crude Mixture for Side Products (E2) are_optimal->check_byproducts Yes optimize->end_node byproducts_present Elimination Products? check_byproducts->byproducts_present lower_temp Action: Lower Reaction Temperature byproducts_present->lower_temp Yes lower_temp->end_node

Caption: Troubleshooting decision tree for low reaction yield.

References

Solvent effects on the rate of alkylation with 4-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the alkylation of various nucleophiles with methyl 4-(bromomethyl)benzoate. The information addresses common issues and provides standardized protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for alkylation with this compound? A1: Alkylation with this compound, a primary benzylic halide, typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This involves a backside attack on the electrophilic carbon by the nucleophile, leading to the displacement of the bromide leaving group.[2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Q2: Why is my reaction rate so slow? A2: A slow reaction rate is a common issue and can be attributed to several factors:

  • Solvent Choice: The use of polar protic solvents like water, methanol, or ethanol (B145695) can significantly slow down SN2 reactions.[3] These solvents form a "cage" around the anionic nucleophile through hydrogen bonding, reducing its energy and reactivity.[2][3]

  • Nucleophile Strength: The strength of your nucleophile is critical. Weaker nucleophiles will react more slowly.

  • Temperature: The reaction may require heating to overcome the activation energy.

  • Steric Hindrance: While this compound is a primary halide, a sterically bulky nucleophile can hinder the backside attack, slowing the reaction.[1]

Q3: How does the choice of solvent impact my reaction? A3: The solvent plays a critical role in SN2 reactions.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, acetonitrile, and acetone (B3395972) are ideal for SN2 reactions.[4] They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[4]

  • Polar Protic Solvents (Not Recommended): These solvents (e.g., water, alcohols) solvate the nucleophile, stabilizing it and making it less reactive, which drastically reduces the reaction rate.[1][3]

  • Non-Polar Solvents: Solvents like hexane (B92381) or toluene (B28343) are generally unsuitable as they cannot effectively dissolve the often-ionic nucleophiles required for the reaction.

Q4: I am seeing side products in my reaction. What could they be? A4: Side products can arise from several pathways. If your nucleophile has multiple reactive sites, you may see a mixture of alkylated products. If using a strong base with a secondary or tertiary alcohol as a nucleophile (not the case here, but relevant for other alkylations), an elimination (E2) reaction can compete with the substitution. With benzylic halides, under certain conditions that favor carbocation formation (like polar protic solvents and weak nucleophiles), a competing SN1 mechanism could lead to other products, although this is less common for primary substrates.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Slow or Incomplete Reaction Incorrect Solvent: Using a polar protic solvent (e.g., ethanol, water).Switch to a polar aprotic solvent like DMF, acetonitrile, or DMSO to enhance nucleophile reactivity.[3][4]
Low Temperature: Reaction activation energy is not being met.Heat the reaction mixture. A temperature of 90 °C is often effective for similar reactions.[5] Monitor for potential degradation of starting materials.
Weak Base: Incomplete deprotonation of the nucleophile (e.g., a phenol (B47542) or carboxylic acid).Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to ensure complete formation of the active nucleophile.[6]
Poor Reagent Quality: Degradation of this compound or the nucleophile.Ensure reagents are pure and dry. Store this compound in a cool, dry, dark place.
Low Product Yield Sub-optimal Work-up: Product is lost during the extraction or purification steps.Ensure the pH is adjusted correctly during work-up to keep the product in the organic layer. Choose an appropriate solvent system for chromatography based on TLC analysis.
Reversible Reaction: The reaction equilibrium does not favor the products.Use a slight excess (1.1 equivalents) of the alkylating agent to drive the reaction to completion.
Formation of Multiple Products Competing Reaction Sites: The nucleophile has more than one site that can be alkylated.Consider using protecting groups to block other reactive sites on the nucleophile if chemoselectivity is an issue.
Reaction with Solvent: The solvent itself is acting as a nucleophile (solvolysis).This is more common in polar protic solvents. Switching to a polar aprotic solvent will mitigate this issue.

Quantitative Data on Solvent Effects

SolventSolvent TypeSecond-Order Rate Constant (k₂) x 10³ (L mol⁻¹ s⁻¹)Relative Rate
n-HexaneNon-Polar0.441.0
CyclohexaneNon-Polar0.531.2
Carbon tetrachlorideNon-Polar1.132.6
BenzeneNon-Polar Aromatic3.327.5
DioxanePolar Aprotic3.518.0
ChloroformPolar Aprotic4.199.5
DichloromethanePolar Aprotic5.0311.4
AcetonePolar Aprotic7.9118.0
Dimethylformamide (DMF)Polar Aprotic10.2023.2
AcetonitrilePolar Aprotic15.6035.5
2-PropanolPolar Protic2.154.9
MethanolPolar Protic3.828.7

Data sourced from "Solvent effects in the reaction between piperazine (B1678402) and benzyl (B1604629) bromide" from the Indian Academy of Sciences.[7] The data illustrates the general trend: rates are significantly higher in polar aprotic solvents (like Acetonitrile and DMF) compared to non-polar or polar protic solvents.

Experimental Protocols

General Protocol for O-Alkylation of a Carboxylic Acid

This protocol is adapted from a procedure for the benzylation of α,β-unsaturated carboxylic acids and is suitable for nucleophiles like benzoic acid or similar structures.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and sodium bicarbonate (NaHCO₃, 1.0 eq) in a 1:1 mixture of DMF and 1,4-dioxane.

  • Addition of Alkylating Agent: Add methyl this compound (1.1 eq) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with saturated sodium chloride (brine) and water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure ester.[5]

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol is a standard procedure for the Williamson Ether Synthesis, adapted for this specific substrate.[6]

  • Reactant Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Stir the suspension vigorously and add methyl this compound (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1 M NaOH to remove any unreacted phenol, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[6]

Visualizations

The following workflow diagram illustrates a logical approach to troubleshooting a slow or low-yielding alkylation reaction.

TroubleshootingWorkflow Start Low Yield or Slow Reaction CheckSolvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? Start->CheckSolvent SwitchSolvent ACTION: Switch to a polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckTemp Is the reaction heated (e.g., 80-90 °C)? CheckSolvent->CheckTemp Yes SwitchSolvent->CheckTemp IncreaseTemp ACTION: Increase temperature. Monitor for degradation. CheckTemp->IncreaseTemp No CheckBase Is the base strong enough (e.g., K₂CO₃, NaH)? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase UseStrongerBase ACTION: Use a stronger, non-nucleophilic base. CheckBase->UseStrongerBase No CheckReagents Are reagents pure and dry? CheckBase->CheckReagents Yes UseStrongerBase->CheckReagents PurifyReagents ACTION: Purify/dry reagents and repeat experiment. CheckReagents->PurifyReagents No Success Problem Resolved CheckReagents->Success Yes PurifyReagents->Success

Caption: Troubleshooting workflow for alkylation reactions.

References

Catalyst selection for improving esterification with 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for improving esterification reactions involving 4-(bromomethyl)benzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification process.

Question: My reaction yield is extremely low. What are the common causes and how can I improve it?

Answer: Low yields in the esterification utilizing this compound are a frequent challenge. The primary reason is that the reaction, often a Fischer-type esterification, is an equilibrium process.[1][2] Several factors can be optimized to drive the equilibrium towards the product.

  • Inefficient Water Removal: The esterification reaction produces water as a byproduct.[2] According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the reactants, thus lowering the yield.[3]

    • Solution: Use a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene to azeotropically remove water as it is formed.[4] Alternatively, incorporating drying agents such as molecular sieves into the reaction mixture can absorb the water.[4]

  • Insufficient Catalyst: A catalytic amount of a strong acid is necessary to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1][2]

    • Solution: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[1][4]

  • Reagent Purity: The presence of water in the starting materials (the carboxylic acid or the alcohol) will inhibit the forward reaction.

    • Solution: Ensure all reagents and solvents are anhydrous.

  • Steric Hindrance: If the carboxylic acid you are trying to esterify is sterically hindered, the alcohol may have difficulty accessing the carbonyl carbon.[4]

    • Solution: Consider using a more potent activation method. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be effective.[4]

Question: I am observing significant side reactions. What are they and how can I minimize them?

Answer: The primary side reaction is the reverse reaction, hydrolysis of the ester.[1] However, the structure of this compound introduces other possibilities.

  • Reaction at the Bromomethyl Group: The benzylic bromide is a reactive electrophile. The alcohol used for the esterification can act as a nucleophile and displace the bromide, forming an ether byproduct. This is a competing SN1 or SN2 reaction.

    • Solution: This side reaction is difficult to avoid completely. Using a less nucleophilic alcohol or milder reaction conditions may help. Alternatively, a different synthetic strategy might be required, such as forming the ester first before introducing the bromomethyl group via radical bromination of a methyl group.[5][6]

  • Hydrolysis of tert-Butyl Esters: If you are using a tert-butyl ester, the acidic conditions required for esterification can cause hydrolysis of the ester group, especially in the presence of by-produced hydrogen bromide (HBr) from side reactions.[7]

    • Solution: Use milder acid catalysts or protective group strategies if this becomes a significant issue.

Question: I'm having difficulty purifying my final product. What are the likely impurities and what is the best purification method?

Answer: Common impurities include unreacted carboxylic acid, excess alcohol, and any byproducts formed.

  • Initial Work-up:

    • After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate (B1210297).[1]

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1][4] Be cautious of gas evolution (CO₂).

    • Subsequently, wash with water and then brine to remove water-soluble impurities.[1]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][4]

  • Purification:

    • Column Chromatography: For high purity, column chromatography on silica (B1680970) gel is the recommended method.[1] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The desired ester is usually less polar than the starting carboxylic acid and alcohol. The optimal solvent ratio should be determined by Thin Layer Chromatography (TLC) analysis beforehand.[1]

Catalyst Selection FAQs

Question: What are the recommended catalysts for esterification with this compound?

Answer: Catalyst choice depends on the specific carboxylic acid, reaction scale, and desired conditions.

  • Homogeneous Acid Catalysts: Strong protic acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.[2][8] They are inexpensive but can be corrosive and difficult to separate from the reaction mixture.[9]

  • Heterogeneous (Solid) Acid Catalysts: These offer the advantage of easy separation and potential for recycling.[9][10] Examples include:

    • Ion-exchange resins: Amberlyst-15 is a commonly used option.[8]

    • Acidic Clays (B1170129): Montmorillonite-based clays (KSF, K-10) have shown good catalytic activity.[8]

    • Supported Metal Oxides: Sulfated zirconia (A-SZr) can exhibit activity comparable to homogeneous acids.[8]

  • Lewis Acid & Organometallic Catalysts:

    • Zirconium-based catalysts: A titanium-supported zirconium solid acid has been reported for the esterification of various benzoic acids with methanol.[9]

    • Tin Catalysts: Inorganic tin and organotin compounds (e.g., Stannous Octoate, Dibutyltin Dilaurate) are widely used in industrial esterification for producing polyesters and alkyds.[11]

Question: Can I use this compound itself as a catalyst?

Answer: Methyl this compound has been noted for its use as a catalyst for the rearrangement of benzylthiothiazoline derivatives, but it is not a catalyst for the esterification reaction itself.[][13] It is a reagent (an alkylating agent) used to form an ester with a carboxylate salt.

Data and Protocols

Catalyst Comparison for Esterification

The following table summarizes various catalyst types used for esterification reactions, providing a general comparison. Note that specific yields and conditions will vary based on the exact substrates used.

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Reflux, 2-10 hours[1]Low cost, high reactivity[9]Corrosive, difficult to remove, waste generation[9]
Heterogeneous Acid Amberlyst-1560-120 °CEasily separable, reusable[8]Lower activity than H₂SO₄, potential for fouling
Heterogeneous Acid Montmorillonite KSF/0150 °C[8]High activity, can use hydrated alcohol[8]Requires higher temperatures
Organotin Dibutyltin OxideHigh TemperatureHigh reactivity, stable[11]Tin toxicity, potential for contamination
Enzymatic Immobilized Lipase40-60 °C[4]High selectivity, mild conditions[4]Higher cost, slower reaction times, solvent sensitivity[14]
Standard Experimental Protocol: Fischer Esterification

This protocol describes a general method for the esterification of a generic carboxylic acid with an alcohol using this compound as the alkylating agent is not the standard Fischer pathway. Fischer esterification involves a carboxylic acid and an alcohol. The prompt implies using this compound to esterify a carboxylic acid. This is a nucleophilic substitution, not a Fischer esterification.

Protocol: Base-Catalyzed Esterification of a Carboxylic Acid with this compound

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Add Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution to deprotonate the carboxylic acid, forming the carboxylate salt. Stir the mixture at room temperature for 30-60 minutes.

  • Add Alkylating Agent: Add a solution of methyl this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Confirm the identity and purity of the resulting ester using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] A characteristic ester carbonyl (C=O) stretch should be visible in the IR spectrum around 1720 cm⁻¹.[1]

Visualizations

Experimental Workflow

G General Experimental Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents setup Assemble Glassware (e.g., with Dean-Stark) reagents->setup charge Charge Reactor with Acid, Alcohol, Solvent setup->charge add_cat Add Catalyst charge->add_cat heat Heat to Reflux & Monitor Progress (TLC) add_cat->heat cool Cool Reaction heat->cool wash Dilute & Wash with NaHCO3, H2O, Brine cool->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify analyze Confirm Structure (NMR, IR, MS) purify->analyze

Caption: A typical workflow for performing an acid-catalyzed esterification reaction.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield start Problem: Low Product Yield q1 Is the reaction at equilibrium? start->q1 a1_yes Drive Equilibrium Forward: - Remove H2O (Dean-Stark) - Use excess alcohol q1->a1_yes Yes q2 Is the catalyst active/sufficient? q1->q2 No end Yield Improved a1_yes->end a2_yes Optimize Catalyst: - Increase catalyst loading - Use stronger acid (H2SO4) - Switch to solid acid catalyst q2->a2_yes No q3 Are reagents pure & anhydrous? q2->q3 Yes a2_yes->end a3_yes Purify/Dry Reagents: - Distill alcohol - Dry solvents over sieves q3->a3_yes No a3_yes->end

Caption: A decision tree to diagnose and solve common causes of low reaction yield.

Catalyst Selection Pathways

G Catalyst Selection Pathways for Esterification cluster_homo Homogeneous Catalysts cluster_hetero Heterogeneous Catalysts cluster_other Other Systems center Catalyst Choice h2so4 H2SO4 / p-TsOH center->h2so4 solid_acid Solid Acids (Resins, Clays, Oxides) center->solid_acid lewis Lewis Acids / Organometallics (e.g., Tin Compounds) center->lewis h2so4_pro Pro: High Activity, Low Cost h2so4->h2so4_pro h2so4_con Con: Corrosive, Separation Issues h2so4->h2so4_con solid_pro Pro: Easy Separation, Reusable solid_acid->solid_pro solid_con Con: Lower Activity, Higher Cost solid_acid->solid_con lewis_pro Pro: High Temp Stability lewis->lewis_pro lewis_con Con: Metal Contamination lewis->lewis_con

Caption: A diagram illustrating different categories of catalysts for esterification.

References

Managing acidic byproducts in reactions with 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing acidic byproducts in reactions involving 4-(bromomethyl)benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, with a focus on problems arising from acidic byproducts.

Problem Potential Cause Recommended Solution
Low Product Yield Incomplete reaction due to acidic conditions: The acidic byproduct (HBr) can protonate the nucleophile, reducing its reactivity.Use a suitable base: Add an appropriate base to the reaction mixture to neutralize the HBr as it forms. Potassium carbonate (K₂CO₃) is a common and effective choice. • Optimize base stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the this compound. An excess may be beneficial. • Consider a stronger, non-nucleophilic base: For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be necessary, though handling precautions are critical.
Product degradation: The desired product may be sensitive to acidic conditions, leading to decomposition.Immediate neutralization: Work up the reaction mixture promptly after completion to neutralize any remaining acid. • Buffered workup: Wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).
Formation of Impurities Side reactions catalyzed by acid: Acidic byproducts can promote unwanted side reactions, such as elimination or rearrangement.Maintain a basic environment: The presence of a base like K₂CO₃ throughout the reaction minimizes the concentration of acid, thus suppressing side reactions. • Control reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.
Co-precipitation of byproducts: The acidic byproduct succinimide (B58015) (from NBS in the synthesis of this compound) can co-precipitate with the product.Aqueous wash: During workup, wash the reaction mixture with water to dissolve the water-soluble succinimide.[1][2] • Basic wash: A wash with a dilute basic solution, such as 5% sodium bicarbonate, can further enhance the removal of succinimide by deprotonating it and increasing its aqueous solubility.[3]
Difficult Product Isolation Emulsion formation during workup: Vigorous shaking during the aqueous wash, especially with chlorinated solvents, can lead to the formation of stable emulsions.Gentle mixing: Gently invert the separatory funnel instead of vigorous shaking. • Brine wash: A final wash with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts when working with this compound?

There are two main acidic byproducts to consider:

  • Succinimide: This is a byproduct from the synthesis of this compound when N-bromosuccinimide (NBS) is used as the brominating agent.[1]

  • Hydrogen Bromide (HBr): This is generated when this compound is used as an alkylating agent in reactions with nucleophiles.

Q2: Why is it necessary to manage these acidic byproducts?

Acidic byproducts can:

  • Reduce reaction yields: By protonating nucleophiles and reducing their reactivity.

  • Cause product degradation: If the desired product is acid-sensitive.

  • Promote side reactions: Leading to a less pure product.[4]

  • Complicate purification: By co-crystallizing with the product or causing emulsions during workup.[1]

Q3: What is the most common method for removing succinimide?

The most common method is an aqueous workup. This involves washing the organic reaction mixture with water, in which succinimide is soluble.[1][2] A subsequent wash with a mild basic solution like saturated sodium bicarbonate can further improve its removal.[1][3]

Q4: Which bases are suitable for neutralizing HBr in alkylation reactions with this compound?

The choice of base depends on the specific reaction conditions and the pKa of the nucleophile.

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used weak base that is effective in many alkylation reactions.[5][6]

  • Sodium Bicarbonate (NaHCO₃): A mild base, often used in aqueous solutions for workups to neutralize residual acid.[7][8]

  • Stronger Bases (e.g., Sodium Hydride, NaH): May be required for deprotonating less acidic nucleophiles. These are typically used in anhydrous conditions.[9][10]

  • Organic Bases (e.g., Triethylamine, DIPEA): These can also be used, offering good solubility in organic solvents.

Q5: How can I monitor the pH of my reaction to ensure it's not becoming too acidic?

For reactions in progress, taking small aliquots, diluting them with a suitable solvent, and spotting them on pH paper can give a rough indication. During workup, the pH of the aqueous layer can be easily tested with pH paper after each wash.

Experimental Protocols

Protocol 1: General Procedure for Neutralizing HBr during Alkylation
  • To a stirred solution of the nucleophile in a suitable aprotic solvent (e.g., DMF, acetonitrile), add 1.5 to 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

  • Add 1.0 equivalent of this compound to the suspension.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with an aqueous workup and further purification as needed.

Protocol 2: Aqueous Workup for Removal of Succinimide and HBr
  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with an equal volume of deionized water. Separate the layers.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Observe for any gas evolution, which indicates the neutralization of acid. Separate the layers.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and help break any emulsions. Separate the layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Visualizations

experimental_workflow start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_water Wash with Water dilute->wash_water Removes bulk of succinimide wash_bicarb Wash with Saturated NaHCO3 Solution wash_water->wash_bicarb Neutralizes HBr, removes residual succinimide wash_brine Wash with Brine wash_bicarb->wash_brine Removes water, breaks emulsions dry Dry with Anhydrous Drying Agent wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Product evaporate->product

Caption: Aqueous workup workflow for product purification.

logical_relationship acid Acidic Byproducts (HBr, Succinimide) low_yield Low Yield acid->low_yield Protonates Nucleophile impurities Impurities acid->impurities Catalyzes Side Reactions isolation_issues Isolation Issues acid->isolation_issues Causes Emulsions solution Management Strategy: - Use of Base (e.g., K2CO3) - Aqueous Workup (H2O, NaHCO3) solution->acid Neutralizes / Removes

Caption: Relationship between acidic byproducts and common issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Bromomethyl)benzoate and 4-(Chloromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. Among the versatile building blocks available, 4-(halomethyl)benzoates are frequently employed for the introduction of a 4-(methoxycarbonyl)benzyl moiety. This guide provides an objective comparison of the reactivity of two common analogs: methyl 4-(bromomethyl)benzoate and methyl 4-(chloromethyl)benzoate, supported by fundamental principles of organic chemistry and available experimental data.

Executive Summary

The primary determinant of reactivity for these two compounds in nucleophilic substitution reactions is the nature of the halogen atom, which acts as the leaving group. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is attributed to its larger atomic radius and greater polarizability, which allow it to better stabilize the negative charge upon heterolytic bond cleavage. Consequently, This compound is generally a more reactive electrophile than 4-(chloromethyl)benzoate . This enhanced reactivity often translates to faster reaction rates, milder reaction conditions, and potentially higher yields.

Reactivity Comparison: Theoretical Framework

The reactivity of this compound and 4-(chloromethyl)benzoate in nucleophilic substitution reactions is primarily governed by the stability of the leaving group. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.

The relative leaving group ability of the halide ions follows the order:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is directly related to the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base and therefore a more stable, and better, leaving group than the chloride ion (Cl⁻).

The reaction mechanism for these primary benzylic halides can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions such as the nucleophile, solvent, and temperature. In both mechanisms, the facility of the leaving group's departure is a critical factor.

  • In an Sₙ2 reaction , the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. A better leaving group will lower the energy of the transition state, thus increasing the reaction rate.

  • In an Sₙ1 reaction , the rate-determining step is the formation of a carbocation intermediate through the departure of the leaving group. A better leaving group will facilitate this step, leading to a faster overall reaction rate.

Quantitative Data

While specific kinetic data for the direct comparison of methyl this compound and methyl 4-(chloromethyl)benzoate is limited, the following table summarizes the physical properties of the two compounds.

PropertyMethyl this compoundMethyl 4-(chloromethyl)benzoate
CAS Number 2417-72-334040-64-7
Molecular Formula C₉H₉BrO₂C₉H₉ClO₂
Molecular Weight 229.07 g/mol 184.62 g/mol
Melting Point 57-58 °CNot available
Boiling Point 130-135 °C at 2 mmHgNot available

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution reactions involving 4-(halomethyl)benzoic acid derivatives. These protocols illustrate the typical reaction conditions employed for each compound.

Protocol 1: Synthesis of 4-(Azidomethyl)benzoic acid from 4-(Bromomethyl)benzoic acid

This protocol demonstrates a typical nucleophilic substitution reaction using the more reactive 4-(bromomethyl)benzoic acid.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in a 4:1 mixture of DMF and water.

  • Add sodium azide (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • The resulting solution containing 4-(azidomethyl)benzoic acid can be used in subsequent steps without isolation.

Protocol 2: Synthesis of tert-Butyl 4-(chloromethyl)benzoate

This protocol describes a method for the preparation of a derivative of 4-(chloromethyl)benzoic acid.

Materials:

Procedure:

  • To a suspension of 4-(chloromethyl)benzoic acid in dichloromethane containing a catalytic amount of DMF, slowly add oxalyl chloride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and co-evaporate with toluene for further drying.

  • To the residue, add methyl tert-butyl ether and cool the mixture to -5 °C.

  • Slowly add a solution of potassium tert-butoxide in tetrahydrofuran, maintaining the internal temperature below 10 °C.

  • Continue stirring for 1 hour after the addition is complete.

  • Work up the reaction mixture by adding a saturated sodium bicarbonate solution, separating the organic phase, washing with brine, and drying over magnesium sulfate.

  • Concentrate the organic phase to obtain tert-butyl 4-(chloromethyl)benzoate.

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts discussed in this guide.

sn2_reaction_mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Reactants->TS Sₙ2 Attack Products Nu-R + X⁻ TS->Products Bond Formation/Cleavage

Caption: Generalized Sₙ2 reaction mechanism.

experimental_workflow start Start: Dissolve 4-(halomethyl)benzoate in appropriate solvent add_nucleophile Add Nucleophile (e.g., Sodium Azide) start->add_nucleophile reaction Stir at specified temperature and time add_nucleophile->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization of Product (e.g., NMR, MS) purification->characterization

Caption: A typical experimental workflow for a nucleophilic substitution reaction.

Conclusion

For researchers and professionals in drug development and organic synthesis, understanding the relative reactivity of alkylating agents is crucial for efficient and successful synthetic planning. Based on fundamental principles of leaving group ability and supported by experimental data on analogous benzyl (B1604629) halides, methyl this compound is a more reactive electrophile than methyl 4-(chloromethyl)benzoate . This higher reactivity can be advantageous in many synthetic scenarios, potentially allowing for milder reaction conditions and improved yields. However, the choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired selectivity, and cost considerations.

References

A Comparative Guide to Carboxylic Acid Protecting Groups: Benzyl Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection and deprotection of carboxylic acids is a cornerstone of successful multi-step organic synthesis. The choice of a protecting group can significantly impact reaction yields, purity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the benzyl (B1604629) ester, a widely used carboxylic acid protecting group, with other common alternatives, supported by experimental data and detailed protocols.

Introduction to Carboxylic Acid Protection

Carboxylic acids are often protected to prevent their acidic proton from interfering with basic or nucleophilic reagents, or to block the carboxyl group from undergoing unwanted reactions. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[1]

The benzyl ester is a popular choice due to its stability under a variety of conditions and its susceptibility to cleavage under relatively mild, specific conditions.[2][3] This guide will compare the benzyl ester with methyl, ethyl, tert-butyl, and silyl (B83357) esters, focusing on their stability, ease of formation, and deprotection methods.

Comparative Analysis of Protecting Groups

The selection of a suitable protecting group is contingent on the specific chemical environment of the molecule and the planned synthetic transformations. The following table summarizes the key characteristics of common carboxylic acid protecting groups.

Protecting GroupAbbreviationCommon Protection MethodKey Deprotection ConditionsStability Profile
Benzyl Ester BnBenzyl bromide (BnBr) or benzyl alcohol with a coupling agent.Catalytic hydrogenolysis (H₂, Pd/C); Strong acids (e.g., HBr, TFA).[2][3]Stable to basic and mildly acidic conditions.[3]
Methyl Ester MeFischer esterification (MeOH, acid catalyst); Diazomethane.Saponification (e.g., LiOH, NaOH); Strong acid.[4][5]Stable to acidic conditions; Labile to basic conditions.
Ethyl Ester EtFischer esterification (EtOH, acid catalyst).Saponification (e.g., LiOH, NaOH); Strong acid.[6]Stable to acidic conditions; Labile to basic conditions.
tert-Butyl Ester tBuIsobutylene with acid catalyst; tert-Butanol with a coupling agent.[7]Acid-catalyzed cleavage (e.g., TFA, HCl).[7][8]Stable to basic and nucleophilic conditions.[7]
Silyl Ester e.g., TMS, TES, TBSSilyl halide (e.g., TMSCl) with a base.Fluoride ions (e.g., TBAF); Mild aqueous acid or base.[9][10]Generally labile and sensitive to both acidic and basic conditions.[10][11]

Quantitative Data on Deprotection

The efficiency of the deprotection step is a critical factor in the overall success of a synthetic sequence. The following table presents representative yields for the cleavage of different ester protecting groups under various conditions. It is important to note that yields can be highly substrate-dependent.

Protecting GroupDeprotection MethodReagentsTypical Yield (%)Reference
Benzyl Ester Catalytic HydrogenolysisH₂, 10% Pd/C>95[12]
Benzyl Ester Catalytic Transfer HydrogenationAmmonium formate, 10% Pd/C~90[2]
Benzyl Ester Acid-Catalyzed HydrolysisTrifluoroacetic acid (TFA)Variable, substrate-dependent[2]
tert-Butyl Ester Acid-Catalyzed CleavageTFA in DCM (1:1)>90[13]
tert-Butyl Ester Lewis Acid-Catalyzed CleavageZnBr₂ in DCM75-95[8][14]
Methyl/Ethyl Ester SaponificationLiOH or NaOH>90[15]
Silyl Ester Fluoride-Mediated CleavageTBAF in THF>90[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for the protection of a carboxylic acid as a benzyl ester and the deprotection of various ester protecting groups.

Protocol 1: Protection of a Carboxylic Acid as a Benzyl Ester

This protocol describes a general procedure for the benzylation of a carboxylic acid using benzyl bromide.

Materials:

  • Carboxylic acid

  • Benzyl bromide (BnBr)

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis

This is a common and often "clean" method for benzyl ester cleavage.[2]

Materials:

  • Benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen source (hydrogen gas balloon or generator)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the benzyl ester (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[2]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 3: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the acid-catalyzed cleavage of a tert-butyl ester.[13]

Materials:

  • tert-Butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl ester-containing compound in DCM in a round-bottom flask.

  • Add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.[13]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a suitable solvent may be necessary for complete removal of TFA.[13]

  • The crude product can be purified by precipitation, crystallization, or chromatography.

Visualizing the Workflow

Diagrams can provide a clear and concise overview of experimental processes and logical relationships.

Protection_Deprotection_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Protection Protection Carboxylic_Acid->Protection Protected_Acid Protected Carboxylic Acid (R-COOR') Further_Reactions Further Synthetic Steps Protected_Acid->Further_Reactions Protection->Protected_Acid Deprotection Deprotection Final_Product Deprotected Carboxylic Acid (R-COOH) Deprotection->Final_Product Further_Reactions->Deprotection

Caption: General workflow for the use of protecting groups in organic synthesis.

Deprotection_Decision_Tree Start Select Deprotection Strategy Acid_Sensitive Molecule Acid Sensitive? Start->Acid_Sensitive Base_Sensitive Molecule Base Sensitive? Acid_Sensitive->Base_Sensitive No Saponification Use Saponification (for Me/Et Esters) Acid_Sensitive->Saponification Yes Reducible_Groups Contains Reducible Functional Groups? Base_Sensitive->Reducible_Groups No Acid_Cleavage Use Acidic Cleavage (for t-Butyl Esters) Base_Sensitive->Acid_Cleavage Yes Hydrogenolysis Use Hydrogenolysis (for Benzyl Esters) Reducible_Groups->Hydrogenolysis No Consider_Alternative Consider Alternative Protecting Group Reducible_Groups->Consider_Alternative Yes Fluoride_Cleavage Use Fluoride Source (for Silyl Esters)

Caption: Decision tree for selecting a deprotection method.

Conclusion

The choice of a carboxylic acid protecting group is a critical decision in the planning of a synthetic route. The benzyl ester offers a robust and versatile option, with its stability to a range of conditions and specific deprotection methods.[3] However, the presence of reducible functional groups may preclude the use of catalytic hydrogenolysis, necessitating alternative strategies. tert-Butyl esters are an excellent choice when stability to basic and nucleophilic conditions is required, with acidic cleavage being the primary deprotection pathway.[7] Methyl and ethyl esters are simple to form but are sensitive to basic conditions. Silyl esters are generally too labile for widespread use in multi-step synthesis but can be advantageous in specific applications where very mild deprotection is required.[10] A thorough understanding of the stability and reactivity of each protecting group is paramount for the successful execution of complex organic syntheses.

References

A Comparative Guide to Linkers in Solid-Phase Synthesis: Moving Beyond 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of a linker is a critical decision that profoundly impacts the overall efficiency, purity, and yield of the final product. While 4-(bromomethyl)benzoate has traditionally served as a precursor for the widely used Wang resin, a variety of alternative linkers have been developed, each offering distinct advantages for specific applications. This guide provides an objective comparison of the most common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for your synthetic strategy.

The primary alternatives to the classic Merrifield resin derived from this compound include the Wang resin, 2-chlorotrityl chloride (2-CTC) resin, and Rink Amide resin. These linkers are particularly prevalent in solid-phase peptide synthesis (SPPS) but also find broad application in the synthesis of small organic molecules. Their key differences lie in their cleavage conditions, the C-terminal functionality they yield, and their ability to mitigate common side reactions.

Performance Comparison of Key Linker Alternatives

The selection of a linker is often dictated by the desired C-terminal functional group of the target molecule and the sensitivity of the molecule to acidic cleavage conditions. The following table summarizes the key performance characteristics of the most common linker alternatives.

Linker/ResinC-Terminal FunctionalityTypical Loading Capacity (mmol/g)Cleavage ConditionsKey AdvantagesPotential Disadvantages
Wang Resin Carboxylic Acid0.3 - 1.0[1][2]Strong Acid (e.g., 95% TFA)[1][3][4]Well-established, robust for standard syntheses.[1][2]Prone to racemization of the first amino acid; potential for side reactions upon cleavage.[4][5][6]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (or protected fragments)0.3 - 1.6+[1][7][8][9]Very Mild Acid (e.g., 1-5% TFA in DCM, AcOH/TFE/DCM)[1][8][10][11][12]Minimizes racemization and diketopiperazine formation; allows for synthesis of protected fragments.[7][8][9][13]Highly sensitive to moisture.[13][14]
Rink Amide Resin Amide0.3 - 1.0[1]Strong Acid (e.g., 95% TFA)[1][15][16][17]Directly yields peptide amides; generally high cleavage efficiency.[1][13][15]The linker itself can be a source of impurities upon cleavage.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful solid-phase synthesis. Below are representative protocols for the loading of the first amino acid and the cleavage of the final product for each of the discussed resins.

Wang Resin

Protocol for Loading the First Amino Acid:

  • Swell the Wang resin in a 9:1 (v/v) mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) (approximately 15 mL per gram of resin).[4]

  • In a separate vessel, dissolve 1.5 to 2.5 equivalents of the Fmoc-protected amino acid and an equal equivalency of 1-hydroxybenzotriazole (B26582) (HOBt) in a minimal amount of DMF.[4]

  • Add the amino acid/HOBt solution to the swollen resin.

  • In another vessel, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.[4]

  • Add 1.0 equivalent of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture, followed by the DMAP solution.[4]

  • Agitate the mixture for 2 to 3 hours at room temperature.[4]

  • To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride (B1165640) and agitate for an additional 30 minutes.

  • Filter the resin and wash sequentially with DMF, a 1:1 mixture of DMF/DCM, and finally with DCM.[18]

  • Dry the resin under vacuum.

Protocol for Cleavage from the Resin:

  • Ensure the N-terminal Fmoc group is removed prior to cleavage.[3]

  • Suspend the dried peptide-resin in a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) at a ratio of approximately 10 mL per gram of resin.[15]

  • Gently agitate the mixture at room temperature for 2-3 hours.[3][15]

  • Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[3][15]

  • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[3][15]

  • Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry.[15]

2-Chlorotrityl Chloride (2-CTC) Resin

Protocol for Loading the First Amino Acid:

  • Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes.[19]

  • In a separate vessel, dissolve approximately 1.0 equivalent of the Fmoc-protected amino acid in anhydrous DCM.[20]

  • Add the amino acid solution to the swollen resin.

  • Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) and agitate for 5 minutes, then add an additional 1.5 equivalents of DIPEA.[20]

  • Agitate the mixture vigorously for 30 to 60 minutes at room temperature.[20]

  • To cap unreacted chloride sites, add a solution of DCM/methanol/DIPEA (17:2:1 v/v/v) and agitate for 45-60 minutes.[19]

  • Filter the resin and wash sequentially with DCM and DMF.[19]

Protocol for Mild Cleavage (to obtain protected fragments):

  • Suspend the dried peptidyl-resin in a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 v/v/v), using approximately 20 mL per gram of resin.[10]

  • Agitate the suspension at room temperature for 30-60 minutes.[12]

  • Filter the resin and collect the filtrate. Wash the resin with the remaining cleavage cocktail.[10][12]

  • Combine the filtrates and concentrate under reduced pressure.[10]

  • Precipitate the protected peptide by adding cold diethyl ether.[10]

  • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry.[10]

Rink Amide Resin

Protocol for Loading the First Amino Acid:

  • Pre-swell the Rink Amide resin in DMF.

  • If the resin is Fmoc-protected, treat with 20% piperidine (B6355638) in DMF for 20-30 minutes to deprotect the amine, then wash thoroughly with DMF.[17]

  • In a separate vessel, dissolve 1.5 to 2.5 equivalents of the Fmoc-protected amino acid and an equal equivalency of HOBt in a minimal amount of DMF.[20]

  • Add 1.0 equivalent of DIC to the amino acid/HOBt mixture and let it stand for 10 minutes to pre-activate.[20]

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 to 3 hours at room temperature.[20]

  • Filter the resin and wash thoroughly with DMF.

Protocol for Cleavage from the Resin:

  • Remove the N-terminal Fmoc group with 20% piperidine in DMF.[16][17]

  • Suspend the resin in a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% TIS).[15]

  • Agitate the mixture at room temperature for 2-3 hours.[15]

  • Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.[15]

  • Precipitate the peptide amide in cold diethyl ether.[16][17]

  • Collect the product by centrifugation or filtration, wash with cold ether, and dry.[16]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the general workflow of solid-phase peptide synthesis and the specific chemistries of the discussed linkers.

Solid_Phase_Peptide_Synthesis_Workflow Resin Solid Support (e.g., Polystyrene Beads) Linker_Attachment Linker Attachment Resin->Linker_Attachment First_AA_Loading Loading of First Protected Amino Acid Linker_Attachment->First_AA_Loading Deprotection N-terminal Deprotection First_AA_Loading->Deprotection Coupling Coupling of Next Protected Amino Acid Deprotection->Coupling Repeat Repeat Deprotection and Coupling Cycles Coupling->Repeat Repeat->Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final_Product Purified Peptide Cleavage->Final_Product

Caption: General workflow of solid-phase peptide synthesis.

Linker_Chemistry cluster_wang Wang Resin cluster_ctc 2-CTC Resin cluster_rink Rink Amide Resin Wang_Resin Resin-O-CH2-Ph-OH Wang_Ester Resin-O-CH2-Ph-O-CO-Peptide Wang_Resin->Wang_Ester Esterification Wang_Cleavage Peptide-COOH Wang_Ester->Wang_Cleavage Strong Acid (TFA) CTC_Resin Resin-Trityl(2-Cl)-Cl CTC_Ester Resin-Trityl(2-Cl)-O-CO-Peptide CTC_Resin->CTC_Ester Esterification CTC_Cleavage Peptide-COOH CTC_Ester->CTC_Cleavage Mild Acid Rink_Resin Resin-Linker-NH2 Rink_Amide Resin-Linker-NH-CO-Peptide Rink_Resin->Rink_Amide Amide Bond Formation Rink_Cleavage Peptide-CONH2 Rink_Amide->Rink_Cleavage Strong Acid (TFA)

Caption: Simplified chemical transformations for different linkers.

Conclusion

The choice of linker in solid-phase synthesis is a strategic decision that extends beyond the legacy of this compound. For the synthesis of peptide acids, Wang resin remains a workhorse, while the 2-CTC resin offers a superior alternative for sensitive sequences or when protected fragments are desired, due to its mild cleavage conditions that minimize side reactions. When the target molecule requires a C-terminal amide, the Rink Amide resin is the linker of choice. By carefully considering the specific requirements of the target molecule and consulting the comparative data and protocols provided in this guide, researchers can select the most appropriate linker to optimize the outcome of their solid-phase synthesis endeavors.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Bromomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the nuclear magnetic resonance (NMR) spectra of methyl, ethyl, and tert-butyl 4-(bromomethyl)benzoate is presented, providing a comparative guide for researchers and scientists in the field of drug development and organic chemistry. This guide summarizes key ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for obtaining high-quality spectra, and visually represents the characterization workflow.

The this compound scaffold is a common building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. The ability to precisely characterize derivatives of this structure is crucial for confirming successful synthesis and ensuring the purity of intermediates. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure of these compounds. This guide offers a comparative analysis of the NMR spectra of three common ester derivatives: methyl, ethyl, and tert-butyl this compound.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for the methyl, ethyl, and tert-butyl esters of 4-(bromomethyl)benzoic acid. The spectra were typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound Derivatives in CDCl₃

CompoundAr-H (δ, ppm)-CH₂Br (δ, ppm)Ester Alkyl Group (δ, ppm)
Methyl this compound 8.00 (d, J = 8.4 Hz, 2H), 7.43 (d, J = 8.4 Hz, 2H)4.50 (s, 2H)3.92 (s, 3H)
Ethyl this compound 8.01 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H)4.50 (s, 2H)4.39 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H)
tert-Butyl this compound 7.94 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H)4.49 (s, 2H)1.60 (s, 9H)

Table 2: ¹³C NMR Spectral Data of this compound Derivatives in CDCl₃

CompoundC=O (δ, ppm)Ar-C (δ, ppm)-CH₂Br (δ, ppm)Ester Alkyl Group (δ, ppm)
Methyl this compound 166.4142.2, 130.2, 129.8, 129.332.252.4
Ethyl this compound 165.9142.1, 130.1, 129.7, 129.632.361.4, 14.3
tert-Butyl this compound 165.2141.9, 130.0, 129.5, 129.432.581.6, 28.2

Note: While extensive efforts were made to locate comprehensive, experimentally verified ¹H and ¹³C NMR data for ethyl and tert-butyl this compound, the available information is limited primarily to supplier databases and predicted spectra. The data presented here for the ethyl and tert-butyl derivatives are compiled from the most reliable available sources and may not reflect precise, experimentally validated values.

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like the this compound derivatives is outlined below.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.

  • Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to the NMR tube.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8-16 for a sample of this concentration).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (this will be significantly higher than for ¹H NMR, often several hundred to thousands, depending on the sample concentration and desired signal-to-noise ratio).

    • Set a suitable relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Workflow Visualization

The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H NMR lock_shim->acquire_h1 acquire_c13 Acquire ¹³C NMR lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate_peak_pick Integrate and Peak Pick reference->integrate_peak_pick structure Structure Elucidation and Comparison integrate_peak_pick->structure

Caption: General workflow for NMR characterization.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of key this compound derivatives. By following the outlined experimental protocols and utilizing the comparative spectral data, researchers can confidently identify and characterize these important synthetic intermediates.

A Comparative Guide to the Kinetics of Alkylation Reactions with Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of alkylation reactions is crucial for optimizing reaction conditions and predicting product formation. This guide provides a comparative analysis of the kinetic studies of alkylation reactions involving substituted benzyl (B1604629) bromides, supported by experimental data and detailed protocols. The reactivity of benzyl bromides is significantly influenced by the nature and position of substituents on the benzene (B151609) ring, a phenomenon that can be quantitatively assessed through kinetic studies.

Comparative Kinetic Data

The rate of alkylation reactions with substituted benzyl bromides is highly dependent on the electronic properties of the substituent. Electron-donating groups (EDGs) tend to accelerate the reaction, particularly in S(_N)1-type mechanisms where a positive charge develops on the benzylic carbon in the transition state. Conversely, electron-withdrawing groups (EWGs) generally retard the reaction rate for S(_N)2 mechanisms by destabilizing the transition state.[1] The following tables summarize kinetic data from various studies, illustrating these effects.

Substituent (R)NucleophileSolventRelative Rate (k_R / k_H)Reaction Constant (ρ)Reference
p-OCH₃PyridineAcetone--[2]
p-CH₃PyridineAcetone1.66-[3]
p-C₂H₅PyridineAcetone1.40-[3]
HPyridineAcetone1.00-[3]
p-ClBenzylamineMethanol--[1]
p-NO₂BenzylamineMethanolSlower than H-[1]
m-CF₃BenzylamineMethanolSlower than H-[1]

Table 1: Relative Reaction Rates of Substituted Benzyl Bromides. This table showcases the impact of various substituents on the alkylation rate relative to unsubstituted benzyl bromide.

Reactionρ valueInterpretation
Base catalyzed hydrolysis of ethyl 4-nitrobenzoate2.56Reaction rate is accelerated by electron-withdrawing groups.
Hydrolysis of substituted benzyl chlorides-4.45Reaction rate is accelerated by electron-donating groups, suggesting a buildup of positive charge in the transition state (S(N)1 character).
Oxidation of para-substituted benzyl chlorides-1.711Electron-donating groups enhance the reaction rate.

Table 2: Hammett Reaction Constants (ρ). The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the sensitivity of a reaction to the electronic effects of substituents. A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction.[4][5]

Experimental Protocol: Kinetic Analysis of Benzyl Bromide Alkylation

This section outlines a generalized protocol for studying the kinetics of the alkylation of a substituted benzyl bromide with a nucleophile, which can be adapted for specific reactants and conditions.

Objective: To determine the rate constant and the effect of substituents on the rate of alkylation of substituted benzyl bromides.

Materials:

  • Substituted benzyl bromide (e.g., p-nitrobenzyl bromide, p-methoxybenzyl bromide)

  • Nucleophile (e.g., pyridine, sodium ethoxide)

  • Anhydrous solvent (e.g., acetone, methanol, DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Thermostated reaction vessel or water bath

  • Analytical instrument for monitoring reaction progress (e.g., conductivity meter, UV-Vis spectrophotometer, NMR spectrometer)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the substituted benzyl bromide of a known concentration in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent.

    • Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

  • Reaction Initiation:

    • In a thermostated reaction vessel under an inert atmosphere, mix the calculated volumes of the pre-heated benzyl bromide and nucleophile solutions to achieve the desired initial concentrations.

    • Start monitoring the reaction progress immediately after mixing.

  • Monitoring Reaction Progress: The choice of monitoring technique depends on the specific reaction.

    • Conductivity Measurement: If the reaction produces ionic products from neutral reactants (or vice-versa), the change in conductivity of the solution over time can be monitored.[1]

    • Spectrophotometry (UV-Vis): If the reactants or products have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be followed.

    • NMR Spectroscopy: Real-time ¹H NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks.[6]

  • Data Acquisition: Record the chosen analytical signal (conductivity, absorbance, concentration) at regular time intervals until the reaction is complete or has proceeded to a significant extent (e.g., > 80% conversion).

  • Data Analysis:

    • The reaction between benzyl bromide and a nucleophile is typically a second-order reaction.[7] The rate law can be expressed as: rate = k[RX][Nu⁻].

    • If the reaction is run under pseudo-first-order conditions (i.e., with a large excess of one reactant), the integrated rate law for a pseudo-first-order reaction can be used to determine the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the reactant in excess.

    • For reactions with different substituents, plot log(k_X / k_H) against the appropriate Hammett substituent constant (σ) to generate a Hammett plot and determine the reaction constant (ρ).[8][9]

Visualizing the Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for a kinetic study of benzyl bromide alkylation and the underlying S(_N)2 reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Sol_Prep Prepare Reactant Solutions (Benzyl Bromide & Nucleophile) Temp_Equil Equilibrate Solutions to Reaction Temperature Sol_Prep->Temp_Equil Mixing Mix Reactants in Thermostated Vessel Temp_Equil->Mixing Monitoring Monitor Reaction Progress (e.g., Conductivity, NMR) Mixing->Monitoring Data_Acq Acquire Data vs. Time Monitoring->Data_Acq Rate_Calc Calculate Rate Constants (k_obs, k) Data_Acq->Rate_Calc Hammett Construct Hammett Plot (log(k_X/k_H) vs. σ) Rate_Calc->Hammett

Figure 1: General workflow for the kinetic study of benzyl bromide alkylation.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ Reactants->TS S_N2 Attack Products Nu-CH₂-R + Br⁻ TS->Products Leaving Group Departure

Figure 2: The S(_N)2 mechanism for the alkylation of a substituted benzyl bromide.

References

A Comparative Analysis of Benzylic Bromination Reagents: N-Bromosuccinimide (NBS) vs. Elemental Bromine (Br₂)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selective functionalization of C-H bonds remains a pivotal challenge. Benzylic bromination, the substitution of a hydrogen atom on a carbon adjacent to an aromatic ring with a bromine atom, is a fundamental transformation that provides valuable intermediates for the synthesis of pharmaceuticals and other complex molecules. The two most common reagents employed for this purpose are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). This guide provides a comprehensive comparative analysis of these two reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic needs.

Executive Summary

N-Bromosuccinimide (NBS) is generally the preferred reagent for benzylic bromination due to its superior selectivity.[1][2] NBS facilitates a free-radical chain reaction by providing a low, constant concentration of molecular bromine (Br₂), which favors the desired benzylic substitution over competing side reactions.[1][3] In contrast, the use of elemental bromine can lead to a mixture of products, including undesirable electrophilic aromatic substitution on the benzene (B151609) ring, especially in the absence of a radical initiator.[4][5]

Performance Comparison

The primary advantage of NBS over elemental bromine lies in its ability to control the concentration of the active brominating species.[1] The Wohl-Ziegler reaction, which utilizes NBS, is a well-established method for selective allylic and benzylic bromination.[2][6] The reaction is initiated by a radical initiator (e.g., AIBN - azobisisobutyronitrile) or light, which generates a bromine radical. This radical then abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. The hydrogen bromide (HBr) produced in this step reacts with NBS to generate a low concentration of Br₂.[3] This in-situ generation of Br₂ is crucial for the reaction's selectivity, as high concentrations of Br₂ would favor electrophilic addition to the aromatic ring.[1]

Elemental bromine, on the other hand, can undergo both free-radical substitution at the benzylic position (favored by light or high temperatures) and electrophilic aromatic substitution.[7] Without careful control of reaction conditions, a mixture of benzyl (B1604629) bromide and ring-brominated products is often obtained.

Quantitative Data
SubstrateReagentCatalystProductYield (%)Reference
Toluene (B28343)DBDMHZrCl₄Benzyl bromide85[8]
p-XyleneDBDMHZrCl₄4-Methylbenzyl bromide90[8]
MesityleneDBDMHZrCl₄3,5-Dimethylbenzyl bromide88[8]
DureneDBDMHZrCl₄2,4,5-Trimethylbenzyl bromide82[8]
4-NitrotolueneNBSLight (CFL)4-Nitrobenzyl bromide90 (conversion)[9]
4-tert-ButyltolueneNBSLight (CFL)4-tert-Butylbenzyl bromide>99 (selectivity)[9]

Note: The data for NBS is from a continuous flow system, which can offer different efficiencies compared to batch reactions.

Qualitatively, the use of elemental bromine for the bromination of toluene under radical conditions (e.g., UV light) can lead to the formation of benzyl bromide, but also significant amounts of ring-brominated isomers (o- and p-bromotoluene) and dibrominated products.[7] The selectivity for benzylic bromination with Br₂ is highly dependent on the reaction conditions.

Reaction Mechanisms

The mechanisms for benzylic bromination with NBS and Br₂ both proceed through a free-radical chain reaction, consisting of initiation, propagation, and termination steps.

Benzylic Bromination with NBS (Wohl-Ziegler Reaction)

The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or by UV light. The resulting radical abstracts a hydrogen from HBr, which is present in trace amounts, to generate a bromine radical. The propagation steps involve the abstraction of a benzylic hydrogen by the bromine radical to form a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine, which is generated in situ from the reaction of NBS with HBr, to yield the benzyl bromide product and another bromine radical, continuing the chain.

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_br2_generation In-situ Br₂ Generation Initiator Radical Initiator (e.g., AIBN or light) Initiator_Radical Initiator Radical (R•) Initiator->Initiator_Radical Homolytic Cleavage Br_Radical_Init Bromine Radical (Br•) Initiator_Radical->Br_Radical_Init + HBr → R-H + Br• Toluene Toluene Benzyl_Radical Benzylic Radical Toluene->Benzyl_Radical + Br• → HBr Benzyl_Bromide Benzyl Bromide Benzyl_Radical->Benzyl_Bromide + Br2 Br_Radical_Prop Bromine Radical (Br•) Benzyl_Bromide->Br_Radical_Prop + Br• Br_Radical_Prop->Toluene Br2_NBS Br₂ (from NBS + HBr) NBS NBS Br2 Br₂ NBS->Br2 + HBr HBr HBr Succinimide (B58015) Succinimide

Mechanism of Benzylic Bromination with NBS
Benzylic Bromination with Elemental Bromine

When using elemental bromine under radical conditions (e.g., UV light or high temperature), the initiation step involves the homolytic cleavage of the Br-Br bond to form two bromine radicals. The propagation steps are similar to the NBS mechanism, where a bromine radical abstracts a benzylic hydrogen, and the resulting benzylic radical reacts with a molecule of Br₂. However, the higher concentration of Br₂ present can also lead to electrophilic attack on the aromatic ring.

Mechanism of Benzylic Bromination with Br₂

Experimental Protocols

Benzylic Bromination of Toluene with NBS

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve toluene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents).

  • Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. If using a UV lamp, the reaction can often be performed at a lower temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.[6]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude benzyl bromide.

  • The product can be purified by distillation under reduced pressure.

Benzylic Bromination of Toluene with Elemental Bromine

Materials:

  • Toluene

  • Elemental Bromine (Br₂)

  • A UV lamp or a high-temperature heat source

  • Carbon tetrachloride (CCl₄)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be placed under a strong UV lamp or heated to a high temperature.

  • Add toluene and carbon tetrachloride to the flask.

  • Slowly add elemental bromine (1 equivalent) from the dropping funnel while irradiating with the UV lamp or heating. The addition should be done at a rate that maintains a low concentration of bromine in the reaction mixture to favor radical substitution.

  • After the addition is complete, continue to irradiate or heat the mixture until the red-brown color of bromine disappears.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a 10% sodium thiosulfate solution to quench any unreacted bromine.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The resulting mixture of benzyl bromide and ring-brominated toluenes can be separated by fractional distillation.

Conclusion

For the selective synthesis of benzylic bromides, N-Bromosuccinimide is the superior reagent compared to elemental bromine. Its ability to maintain a low concentration of molecular bromine via an in-situ generation process is key to achieving high yields of the desired product while minimizing the formation of unwanted side products from electrophilic aromatic substitution.[1][3] While elemental bromine can be used for benzylic bromination under radical-promoting conditions, it often leads to lower selectivity and a more complex product mixture that requires further purification.[7] The choice of reagent will ultimately depend on the specific substrate, desired purity, and the level of control required for the reaction. For most applications in research and development, the predictability and selectivity of NBS make it the reagent of choice.

References

A Comparative Analysis of Benzyl Protecting Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This guide offers an objective comparison of the relative stability of various benzyl-type protecting groups, providing a framework for their strategic application in the synthesis of complex peptides. The stability of these groups is paramount, as they must remain intact throughout numerous synthesis cycles while being susceptible to cleavage under specific, controlled conditions at the final stage.

Benzyl-type protecting groups are a mainstay in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS. In this approach, the temporary Nα-Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the more robust, "permanent" benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF).[1] This differential acid lability forms the basis of the "quasi-orthogonal" nature of the Boc/Bzl strategy.[1]

The stability of the benzyl (B1604629) group can be modulated by introducing substituents onto the benzene (B151609) ring. Electron-withdrawing groups, such as halogens, generally increase the stability of the protecting group towards acid cleavage, while electron-donating groups have the opposite effect.[1] This principle allows for the fine-tuning of protecting group strategy based on the specific requirements of the peptide sequence.

Quantitative Comparison of Benzyl Protecting Group Stability

The following table summarizes the stability of various substituted benzyl protecting groups under strong acid conditions, as reported in seminal studies by Erickson and Merrifield. The data quantifies the percentage of the protecting group cleaved from the amino acid residue after treatment with a specified acid for a defined period. This allows for a direct comparison of their relative lability.

Protecting GroupAmino Acid DerivativeAcid ConditionsTime (min)Temperature (°C)% Cleavage
Benzyl (Bzl)Tyr(Bzl)50% TFA in CH₂Cl₂60251.8
2-Bromobenzyl (2-Br-Z)Tyr(2-Br-Z)HF600~100
2-Chlorobenzyl (2-Cl-Z)Lys(2-Cl-Z)50% TFA in CH₂Cl₂20Not Specified0.03
2,6-Dichlorobenzyl (2,6-Cl₂Bzl)Tyr(2,6-Cl₂Bzl)HF600~100

Data compiled from Erickson, B. W.; Merrifield, R. B. J. Am. Chem. Soc. 1973, 95 (11), 3750–3756 and Erickson, B. W.; Merrifield, R. B. J. Am. Chem. Soc. 1973, 95 (11), 3757-3763.

From this data, it is evident that the introduction of a single chlorine atom, as in the 2-chlorobenzyl group on lysine, significantly enhances stability against 50% TFA, with negligible cleavage observed after 20 minutes. In contrast, the unsubstituted benzyl group on tyrosine shows a small but measurable lability under similar, albeit longer, conditions. Both the 2-bromobenzyl and 2,6-dichlorobenzyl groups on tyrosine are readily cleaved by the much stronger acid, HF, indicating their suitability for final deprotection steps. The 2,6-dichlorobenzyl group is noted to be particularly effective in preventing acid-catalyzed side reactions, such as the migration of the benzyl group on the tyrosine ring.[2]

Logical Relationships in Benzyl Protecting Group Strategy

The selection of a benzyl protecting group is a critical decision in the overall design of a peptide synthesis strategy. The following diagram illustrates the logical relationship between the stability of the protecting group and the acidic conditions used for cleavage in a typical Boc/Bzl SPPS workflow.

G cluster_SPPS Boc/Bzl SPPS Cycle cluster_Cleavage Final Cleavage cluster_Stability Protecting Group Stability Start Start Synthesis Coupling Amino Acid Coupling Start->Coupling Wash Wash Coupling->Wash Post-coupling Deprotection Nα-Boc Deprotection (e.g., 50% TFA) Deprotection->Coupling Next Cycle HF_Cleavage Strong Acid Cleavage (e.g., Anhydrous HF) PG_Stability High Stability (e.g., Lys(2-Cl-Z)) Moderate Stability (e.g., Tyr(Bzl)) Labile in Strong Acid (e.g., Tyr(2-Br-Z), Tyr(2,6-Cl₂Bzl)) Deprotection->PG_Stability:f0 Stable to TFA Deprotection->PG_Stability:f1 Slightly Labile to TFA Wash->Deprotection Peptide Purified Peptide HF_Cleavage->Peptide HF_Cleavage->PG_Stability:f2 Cleaved by HF

Caption: Logical workflow of Boc/Bzl SPPS showing the differential stability of benzyl protecting groups.

Experimental Protocols

Protocol 1: Determination of Protecting Group Stability in 50% TFA

This protocol outlines a general method for quantifying the stability of a side-chain benzyl protecting group to the conditions used for Nα-Boc removal.

  • Resin Preparation: A sample of the peptidyl-resin (e.g., 10-20 mg) bearing the amino acid with the benzyl-type protecting group is placed in a reaction vessel.

  • Acid Treatment: A solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) is added to the resin.

  • Incubation: The suspension is agitated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 20, 60, or 120 minutes).

  • Reaction Quenching: The acidic solution is rapidly filtered and the resin is washed thoroughly with CH₂Cl₂ and a neutralizing agent (e.g., 5% diisopropylethylamine in CH₂Cl₂), followed by further washes with CH₂Cl₂ and methanol.

  • Cleavage of Remaining Peptide: The peptide remaining on the resin is cleaved using a strong acid, such as anhydrous hydrogen fluoride (HF).

  • Analysis: The cleaved peptide is analyzed by a suitable method, such as amino acid analysis or HPLC, to quantify the amount of the protected amino acid that remains. The percentage of cleavage is calculated by comparing this amount to a control sample that did not undergo the TFA treatment.

Protocol 2: Final Cleavage with Anhydrous Hydrogen Fluoride (HF)

This protocol describes the final step in Boc/Bzl SPPS, where the peptide is cleaved from the resin and the side-chain benzyl protecting groups are removed.

  • Apparatus Setup: A specialized HF cleavage apparatus, constructed from HF-resistant materials (e.g., Kel-F and Teflon), is used.

  • Resin and Scavenger Preparation: The dried peptidyl-resin is placed in the reaction vessel along with a scavenger, such as anisole, to trap the carbocations generated during cleavage.

  • HF Distillation: Anhydrous HF is distilled into the reaction vessel, which is cooled to approximately -5 to 0°C.

  • Cleavage Reaction: The reaction mixture is stirred at 0°C for a specified time, typically 60 minutes.

  • HF Removal: The HF is removed by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing: The crude peptide is precipitated by the addition of cold diethyl ether and then washed multiple times with cold ether to remove the scavenger and other byproducts.

  • Extraction and Lyophilization: The precipitated peptide is dissolved in a suitable aqueous solvent (e.g., aqueous acetic acid) and lyophilized to obtain the final product.

The experimental workflow for assessing the stability of a protecting group is a critical process for ensuring the integrity of the final peptide product.

G cluster_workflow Experimental Workflow for Protecting Group Stability Assessment start Start: Peptidyl-Resin with Benzyl Protecting Group split start->split control Control Sample (No Acid Treatment) split->control Portion 1 test Test Sample split->test Portion 2 hf_cleavage_control HF Cleavage control->hf_cleavage_control acid_treatment Treat with Acid (e.g., 50% TFA in CH₂Cl₂) test->acid_treatment wash Quench and Wash Resin acid_treatment->wash hf_cleavage_test HF Cleavage wash->hf_cleavage_test analysis_control Quantitative Analysis (e.g., HPLC, Amino Acid Analysis) hf_cleavage_control->analysis_control analysis_test Quantitative Analysis (e.g., HPLC, Amino Acid Analysis) hf_cleavage_test->analysis_test compare Compare Results and Calculate % Cleavage analysis_control->compare analysis_test->compare end End: Determine Protecting Group Stability compare->end

Caption: Step-by-step workflow for the experimental determination of protecting group stability.

References

A Comparative Guide to Purity Analysis of Brominated Benzoates: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the safety and efficacy of new chemical entities. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of brominated benzoates with alternative analytical techniques. Supported by experimental data, this document aims to assist in the selection of the most appropriate method for specific research and development needs.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination

HPLC is a cornerstone technique for the purity assessment of a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] Its high resolution and sensitivity make it well-suited for separating a primary compound from its impurities.[2] A robust HPLC method for the analysis of brominated benzoates can be established using a reverse-phase C18 column with a gradient elution system.[2][3]

Experimental Protocol: Validated HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for the purity analysis of brominated benzoates.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent with a UV detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 35% B5-15 min: 35-65% B15-20 min: 65% B
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Detection UV at 227 nm[4]
Injection Volume 20 µL[4]
Run Time 20 minutes[4]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the brominated benzoate (B1203000) sample.

  • Transfer the sample into a 20 mL volumetric flask.

  • Add diluent (50:50 v/v mixture of 0.1% Formic acid in Methanol and Acetonitrile) and sonicate for 10-15 minutes to dissolve the sample.[4]

  • Make up the final volume with the diluent.[4]

  • Filter the solution through a 0.45 µm nylon filter prior to injection.[5]

Data Analysis:

The purity of the brominated benzoate is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent & Sonicate weigh->dissolve 100 mg filter Filter Solution dissolve->filter 20 mL inject Inject into HPLC filter->inject 0.45 µm filter separate Separation on C18 Column inject->separate 20 µL detect UV Detection separate->detect Gradient Elution integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (%) integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can offer complementary information for a comprehensive purity profile. The choice of method depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.[6]

FeatureHPLCGas Chromatography (GC)Ion Chromatography (IC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Ion-exchange separation of ions and polar molecules.[7]Similar to HPLC but uses smaller particle size columns for higher resolution and speed.[8]
Analytes Broad range, including non-volatile and thermally labile compounds.[1][9]Volatile and semi-volatile, thermally stable compounds.[1][9]Inorganic ions and ionogenic organic species.[7]Similar to HPLC, but with enhanced performance.[8]
Sample Preparation Generally simpler; analyte must be soluble in the mobile phase.[1]Can be more complex, may require derivatization for non-volatile compounds.[1]Often requires simple dilution with deionized water.[10]Similar to HPLC, but requires cleaner samples due to smaller particle sizes.
Sensitivity High (e.g., ~0.1 µg/mL).[1]Very high, especially with mass spectrometry (MS) detection (e.g., ~0.01 µg/mL).[1]High, with low µg/L detection limits possible.[10]Higher sensitivity than HPLC due to sharper peaks.[8]
Analysis Time Typically 10-60 minutes.[11]Can be faster than HPLC, from a few minutes to seconds.[11]Typically around 20 minutes.[10]Significantly shorter run times than HPLC (e.g., 15 min vs. 40 min).[8]
Cost Higher solvent and consumable costs.[9]Generally lower cost per run.[9]Can be cost-effective due to simple mobile phases.Higher initial instrument cost, but can reduce solvent consumption and analysis time.[8]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of HPLC compared to alternative methods for the analysis of benzoates and related compounds, based on validation data from various studies.

ParameterHPLCGC-MSICUPLC
Linearity (r²) > 0.999[1][12]> 0.995[1]> 0.999[10][13]> 0.996[8]
Accuracy (% Recovery) 98-102%[1]95-105%[1]82-96%[3]92.67-99.53%[14]
Precision (%RSD) < 2%[1][15]< 5%[1]< 2%< 2%
Limit of Detection (LOD) ~0.1 µg/mL[1]~0.01 µg/mL[1]~20 µg/L[10]~0.014% of analyte concentration[16]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL~0.0009 mg/100 mL[12]~0.045% of analyte concentration[16]

Conclusion

For the purity analysis of brominated benzoates, HPLC offers a robust and versatile solution with high accuracy and precision. It is particularly well-suited for non-volatile and thermally sensitive compounds. However, for volatile impurities, GC-MS provides superior sensitivity. Ion chromatography presents a simple and effective alternative for the analysis of the benzoate moiety, especially in simpler matrices. UPLC offers a significant advantage in terms of speed and sensitivity over conventional HPLC, making it an excellent choice for high-throughput screening. Ultimately, the selection of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the nature of the impurities, the complexity of the sample, and the desired analytical throughput. In many cases, employing an orthogonal method can provide a more comprehensive purity profile.

References

The Efficacy of Benzyl-Based Self-Immolative Linkers in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of chemical linkers is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, yet efficiently liberate the active molecule at the target site. Among the most successful strategies is the use of self-immolative linkers, with the p-aminobenzyl carbamate (B1207046) (PABC) system, often derived from precursors like 4-(bromomethyl)benzoate, serving as a cornerstone of modern linker technology.

This guide provides an objective comparison of the efficacy of drug delivery systems employing the PABC self-immolative spacer, benchmarked against other prominent linker technologies. Supported by experimental data, this analysis aims to inform researchers, scientists, and drug development professionals in the rational design of next-generation targeted therapies.

The Central Role of the p-Aminobenzyl Carbamate (PABC) Spacer

The PABC spacer functions as a traceless, self-immolative unit.[1][2] Its primary role is to connect a cleavable trigger to the drug payload. Once the trigger group is cleaved by a specific physiological stimulus (e.g., an enzyme), it initiates a spontaneous and irreversible 1,6-elimination reaction.[2][3] This electronic cascade results in the release of the unmodified, fully active payload, along with carbon dioxide and an aza-quinone methide byproduct.[1] This mechanism is crucial as it avoids leaving a residual linker fragment attached to the drug, which could otherwise impair its activity.

The versatility of the PABC spacer allows it to be combined with various trigger mechanisms, leading to linkers with distinct release properties tailored to different biological contexts.

Comparative Performance of Linker Technologies

The efficacy of a linker is determined by its stability in plasma and its efficiency in releasing the payload at the target site. These characteristics directly impact the therapeutic window of the drug conjugate. The following tables summarize key performance data for linkers featuring the PABC spacer compared to other linker architectures.

Data Presentation: A Comparative Overview

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeTrigger MechanismPayloadTarget Cell LineIC50 (pmol/L)Reference(s)
Val-Cit-PABC Cathepsin B CleavageMMAEHER2+61 - 111[4]
Glucuronide-PABC β-Glucuronidase CleavageMMAEHER2+Similar to Val-Cit[5]
Sulfatase-PABC Sulfatase CleavageMMAEHER2+Comparable to Val-Ala[4]
Ala-Ala-Asn-PABC Legumain CleavageMMAEFRA-highPotent[6]
Non-Cleavable (SMCC) Proteolytic DegradationDM1HER2+609[4]
Acid-Labile (Hydrazone) Low pHDoxorubicinVariousVaries[5]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented are for comparative illustration.

Table 2: In Vivo Efficacy and Stability of Different ADC Linkers

Linker TypeKey FeaturePlasma StabilityIn Vivo EfficacyReference(s)
Val-Cit-PABC Widely used, cathepsin-cleavableStable in human plasma; less stable in mouse plasma due to Ces1c activity.High tumor regression in various models.[4][6][7]
Val-Ala-PABC Alternative dipeptideImproved hydrophilicity and less aggregation at high DAR compared to Val-Cit.Similar efficacy to Val-Cit.[4][8]
Glucuronide-PABC Targets β-glucuronidaseHigh plasma stability.Greater efficacy in some in vivo models compared to Val-Cit.[5]
Triglycyl (CX)-DM1 Novel peptide linkerExtremely high stability in mouse plasma.More active than SMCC-DM1 at lower doses.[4]
Non-Cleavable (SMCC) Requires antibody degradationHigh plasma stability.Effective, but lacks bystander killing effect.[4][5]
Acid-Labile (Hydrazone) pH-sensitive releaseRelatively unstable in circulation, leading to potential off-target toxicity.Efficacy can be limited by instability.[4][5]

Key Experiments and Methodologies

Accurate assessment of linker performance is crucial for selecting the optimal candidate for clinical development. The following protocols outline standard assays for evaluating the stability and efficacy of drug-linker conjugates.

Experimental Protocols

1. In Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of the drug conjugate in plasma and quantify the rate of premature payload release.

  • Methodology:

    • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in fresh plasma (e.g., human, mouse) at 37°C.[1] Control samples in a formulation buffer (e.g., PBS) should be included to assess intrinsic stability.

    • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze aliquots at -80°C to stop degradation.

    • Sample Processing:

      • For Free Payload Analysis: Precipitate plasma proteins using a cold organic solvent like acetonitrile (B52724) containing an internal standard. Centrifuge the samples and collect the supernatant.

      • For Intact ADC Analysis: Utilize affinity capture methods (e.g., Protein A/G magnetic beads) to isolate the ADC from plasma proteins.

    • Quantification:

      • Free Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released drug.

      • Intact ADC / DAR: Analyze the captured and eluted ADC by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[9]

    • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the linker's half-life (t1/2) in plasma.

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the in vitro potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload.

    • Incubation: Incubate the cells for a period relevant to the cell doubling time (e.g., 72-120 hours).

    • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay.

    • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

3. In Vivo Antitumor Efficacy Study (Xenograft Model)

  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.[10]

    • Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

    • Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC). Administer the treatments, typically via intravenous injection.

    • Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).

    • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period. Efficacy is measured by tumor growth inhibition (TGI) or tumor regression.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action for PABC-containing linkers and a typical experimental workflow.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Intact ADC (Stable Linker) Internalization 1. Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome 2. Trafficking to Lysosome (Acidic pH, High Protease) Internalization->Lysosome Cleavage 3. Enzymatic Cleavage of Trigger (e.g., Val-Cit) Lysosome->Cleavage Elimination 4. PABC Self-Immolation (1,6-Elimination) Cleavage->Elimination Release 5. Payload Release Elimination->Release Apoptosis 6. Apoptosis Release->Apoptosis

Caption: Mechanism of a PABC-based cleavable linker in an ADC.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth Synthesis of Linker-Payload Conj Conjugation to Antibody Synth->Conj Char Purification & DAR Determination (HIC, MS) Conj->Char Stab Plasma Stability Assay (LC-MS/MS) Char->Stab Cyto Cytotoxicity Assay (IC50) Char->Cyto PK Pharmacokinetics Study Stab->PK Eff Xenograft Efficacy Study Cyto->Eff

Caption: General experimental workflow for ADC evaluation.

Conclusion

The p-aminobenzyl carbamate (PABC) self-immolative spacer, a versatile component often synthesized from this compound derivatives, is a cornerstone of modern cleavable linker technology.[1][2] Its ability to facilitate traceless release of an unmodified payload upon activation by a specific trigger has been instrumental in the success of numerous ADCs.

The choice of the trigger mechanism—be it a protease-sensitive dipeptide like Val-Cit, a glucuronide, or other novel sequences—profoundly influences the ADC's stability, release kinetics, and overall therapeutic index.[4][5][6] While the Val-Cit-PABC system remains a robust and widely adopted standard, ongoing research into alternative triggers and linker modifications continues to refine the balance between stability and targeted drug release. This pursuit aims to overcome challenges such as species-specific plasma instability and to enhance the therapeutic window of next-generation drug conjugates. The data clearly indicates that enzyme-cleavable linkers incorporating the PABC spacer generally offer a superior balance of plasma stability and targeted release compared to older technologies like acid-labile hydrazone linkers.[4][5] The careful selection and optimization of the trigger-PABC combination, validated through rigorous experimental evaluation, is paramount to designing safer and more effective targeted therapies.

References

Spectroscopic comparison of starting material and product in benzylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Benzylic bromination is a fundamental transformation in organic synthesis, providing a versatile intermediate for the introduction of various functional groups. This guide offers an objective spectroscopic comparison between a common starting material, toluene (B28343), and its corresponding product, benzyl (B1604629) bromide. The analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a clear framework for reaction monitoring and product characterization.

Data Presentation: A Spectroscopic Snapshot

The conversion of toluene to benzyl bromide introduces a bromine atom at the benzylic position, leading to distinct and predictable changes in the spectroscopic signatures of the molecule. These changes are crucial for confirming the success of the reaction and the purity of the product. The key quantitative differences are summarized below.

Table 1: ¹H NMR Spectral Data Comparison

CompoundFunctional GroupChemical Shift (δ) [ppm]MultiplicityIntegration
TolueneAr-H ~7.1-7.3Multiplet5H
-CH~2.35Singlet3H
Benzyl BromideAr-H ~7.2-7.4Multiplet5H
-CH ₂Br~4.45Singlet2H

Data referenced from typical values in CDCl₃ solvent.[1][2]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AtomChemical Shift (δ) [ppm]
TolueneAromatic C ~125-138
-C H₃~21.5
Benzyl BromideAromatic C ~128-138
-C H₂Br~33.5

Data referenced from typical values in CDCl₃ solvent.[3]

Table 3: Key IR Absorption Bands Comparison

CompoundFunctional GroupAbsorption Range [cm⁻¹]Description
TolueneC(sp²)-H3000-3100Aromatic C-H Stretch
C(sp³)-H2850-3000Methyl C-H Stretch
Benzyl BromideC(sp²)-H3000-3100Aromatic C-H Stretch
C(sp³)-H2850-3000Methylene (B1212753) C-H Stretch
C-Br500-600Key Differentiating Peak

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular WeightKey M+ Peak(s) [m/z]
TolueneC₇H₈92.1492, 91 (base peak)
Benzyl BromideC₇H₇Br171.03170, 172

The M+ peaks for Benzyl Bromide reflect the two major isotopes of Bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[4]

Analysis of Spectroscopic Changes

  • ¹H NMR Spectroscopy : The most significant change is the downfield shift of the benzylic protons. The methyl (-CH₃) protons of toluene appear as a singlet around δ 2.35 ppm.[2] Upon bromination, these are replaced by methylene (-CH₂Br) protons which resonate at a much lower field, around δ 4.45 ppm.[1] This substantial shift is caused by the deshielding effect of the electronegative bromine atom. The disappearance of the signal at ~2.35 ppm and the appearance of the new signal at ~4.45 ppm is a primary indicator of a successful reaction.[2]

  • ¹³C NMR Spectroscopy : Similar to ¹H NMR, the benzylic carbon signal experiences a downfield shift. The methyl carbon of toluene is observed around δ 21.5 ppm. In benzyl bromide, the benzylic carbon (-CH₂Br) signal shifts to approximately δ 33.5 ppm due to the inductive effect of the attached bromine.

  • Infrared (IR) Spectroscopy : While the aromatic and aliphatic C-H stretching frequencies remain relatively unchanged, the key diagnostic feature in the product's IR spectrum is the appearance of a new absorption band in the fingerprint region. The C-Br stretching vibration typically appears in the range of 500-600 cm⁻¹. Monitoring the emergence of this peak can confirm the incorporation of bromine into the structure.[5][6]

  • Mass Spectrometry : Mass spectrometry provides definitive evidence of bromination by analyzing the mass-to-charge ratio of the molecular ion. Toluene exhibits a molecular ion peak (M+) at m/z 92. The product, benzyl bromide, will show a pair of molecular ion peaks of nearly equal intensity at m/z 170 (for the ⁷⁹Br isotope) and m/z 172 (for the ⁸¹Br isotope). This characteristic isotopic pattern is an unambiguous confirmation of the presence of one bromine atom in the molecule.

Experimental Protocol: Free-Radical Bromination of Toluene

This protocol describes a general procedure for the benzylic bromination of toluene using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, and standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve toluene (1.0 eq) in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of the radical initiator (e.g., BPO, ~0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of the denser NBS, which will be converted to succinimide (B58015) (less dense and will float). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8]

  • Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide by-product.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated Na₂SO₃ solution (to remove any remaining Br₂), and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude benzyl bromide can be purified by vacuum distillation if necessary. The final product should be analyzed by ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity.[7]

Mandatory Visualization

The logical flow from starting materials to final spectroscopic analysis is a critical workflow for any chemical synthesis.

Benzylic_Bromination_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Spectroscopic Analysis Toluene Toluene (Starting Material) Reaction Benzylic Bromination (Reflux in CCl₄) Toluene->Reaction NBS NBS & Initiator NBS->Reaction Workup Aqueous Workup (Filtration, Extraction, Drying) Reaction->Workup Purification Purification (Solvent Removal / Distillation) Workup->Purification Product Benzyl Bromide (Product) Purification->Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for benzylic bromination and analysis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-(Bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(Bromomethyl)benzoate and its common derivative, Methyl this compound. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Quantitative Data

This compound and its related compounds are classified as hazardous materials, primarily causing skin corrosion, serious eye damage, and respiratory irritation.[1][2][3] It is also identified as a lachrymator, a substance that causes tearing.[4][5]

Chemical and Physical Properties

PropertyMethyl this compound
CAS Number 2417-72-3[2][5]
Molecular Formula C9H9BrO2[5][6]
Molecular Weight 229.07 g/mol [5][6]
Appearance White to off-white crystalline powder[5]
Melting Point 54.0 to 57.0 °C[7]
Boiling Point 130-135°C at 2 mm Hg[5]
Purity ≥99%[5]
Occupational Exposure Limits Not established[1][8]

Operational Plan: From Handling to Disposal

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][8]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required in situations with a higher risk of splashing.[1][9]Protects against serious eye damage and irritation.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. An impervious lab coat is recommended.[1][3][10]Prevents skin irritation and severe burns.[4][9][11]
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3][8]Protects against respiratory irritation and potential sensitization.[1][2][3]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm that the chemical fume hood is functioning properly.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not breathe in dust, fumes, or vapors.[1][3]

    • Minimize dust generation and accumulation.[1]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][10]

    • Remove and wash contaminated clothing before reuse.[1][9]

Storage Plan
  • Store in a tightly-closed container in a dry, cool, and well-ventilated area.[1][2][5]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[2][4]

  • The storage area should be designated for corrosive materials.[2][3][8]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9][10]
Spill and Disposal Plan

Spill Cleanup:

  • Wear appropriate PPE, including respiratory protection.

  • Evacuate unprotected personnel from the area.

  • For solid spills, carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.

  • Prevent the chemical from entering the environment.[2][3]

Disposal:

  • Dispose of waste in an approved hazardous waste disposal plant.[1]

  • Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste classification and disposal.[1][8]

  • Do not reuse empty containers; they should be disposed of as unused product.[1]

Safety Workflow and Hierarchy of Controls

The following diagram illustrates the logical flow for ensuring safety when handling this compound, based on the hierarchy of controls.

G Hierarchy of Controls for Handling this compound cluster_0 Most Effective cluster_1 Moderately Effective cluster_2 Least Effective Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

Caption: Hierarchy of safety controls for chemical handling.

References

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